Butyne-1,4-diol
Descripción
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Structure
3D Structure
Propiedades
Número CAS |
54141-09-2 |
|---|---|
Fórmula molecular |
C4H6O2 |
Peso molecular |
86.09 g/mol |
Nombre IUPAC |
but-1-yne-1,4-diol |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,1,3H2 |
Clave InChI |
JSPXPZKDILSYNN-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C#CO |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to But-2-yne-1,4-diol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of but-2-yne-1,4-diol, a significant intermediate in industrial chemistry. This document details its core characteristics, synthesis via the Reppe process, and its various applications. Included are quantitative data, a generalized experimental protocol, and visual representations of its chemical relationships and synthesis workflow.
Core Physical and Chemical Properties
But-2-yne-1,4-diol is a colorless to slightly yellow, hygroscopic crystalline solid.[1] It is an organic compound that is both an alkyne and a diol, making it a versatile precursor for a variety of chemical syntheses.[1][2]
Physical Properties
The key physical properties of but-2-yne-1,4-diol are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O₂ | [2] |
| Molecular Weight | 86.09 g/mol | [2] |
| Melting Point | 52-58 °C | [2] |
| Boiling Point | 238 °C (decomposes) | [2] |
| Density | 1.11 g/cm³ (at 20 °C) | |
| Flash Point | ~136 °C | |
| Auto-ignition Temperature | 335 °C | |
| Vapor Pressure | <0.1 mmHg (at 55 °C) | |
| Water Solubility | 3740 g/L | |
| logP (Octanol/Water Partition Coefficient) | -0.73 |
Chemical Properties and Reactivity
But-2-yne-1,4-diol's reactivity is characterized by the presence of its alkyne and primary alcohol functional groups.[3] It is stable under normal conditions but can undergo hazardous reactions. It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, strong acids, and strong bases.[2] The pure diol can be distilled, but traces of alkali or alkaline earth hydroxides or halides may lead to explosive decomposition during distillation.[4] In the presence of strong acids, mercury salts can also cause violent decomposition.[4]
Key reactions include:
-
Hydrogenation: It can be hydrogenated to produce 2-butene-1,4-diol (B106632) and, subsequently, 1,4-butanediol, which are important industrial chemicals.[5]
-
Reactions with Halogens: It reacts with chlorine in the presence of hydrochloric acid to form mucochloric acid.[2][3]
-
Polymerization: While it can undergo polymerization, it is generally more stable than propargyl alcohol.[3]
Synthesis of But-2-yne-1,4-diol: The Reppe Synthesis
The primary industrial method for synthesizing but-2-yne-1,4-diol is the Reppe synthesis, developed by Walter Reppe and his colleagues at BASF.[1] This process involves the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde (B43269) under pressure, using a copper acetylide catalyst.[1][4]
Generalized Experimental Protocol for Reppe Synthesis
The following is a generalized protocol for the laboratory-scale synthesis of but-2-yne-1,4-diol based on the Reppe process.
Materials:
-
Acetylene gas
-
Aqueous formaldehyde (30-50%)
-
Copper(II) oxide-Bismuth(III) oxide on a silica (B1680970) support (catalyst)
-
Pressurized reaction vessel (autoclave) with stirring and temperature control
-
Gas inlet and outlet valves
Procedure:
-
Catalyst Preparation: The catalyst, typically consisting of copper(II) oxide and bismuth(III) oxide on a silica support, is prepared. The copper(II) oxide is converted in situ to the active copper(I) acetylide by acetylene and formaldehyde. Bismuth oxide acts as an inhibitor to prevent the formation of insoluble polymers.[3]
-
Reaction Setup: The autoclave is charged with the aqueous formaldehyde solution and the catalyst. The system is then purged with an inert gas, such as nitrogen, to remove air.
-
Reaction Conditions: The vessel is pressurized with acetylene to a partial pressure of 2-6 bar. The reaction mixture is heated to a temperature between 80-100 °C with continuous stirring. The pH of the reaction mixture is maintained between 5 and 8.[3]
-
Monitoring the Reaction: The reaction is monitored by observing the uptake of acetylene. The reaction is typically first-order with respect to formaldehyde and zero-order with respect to acetylene under industrial conditions.[3]
-
Work-up: Once the reaction is complete, the autoclave is cooled, and the excess acetylene is safely vented. The reaction mixture is filtered to remove the catalyst.
-
Purification: The resulting aqueous solution of but-2-yne-1,4-diol can be concentrated. Further purification can be achieved by fractional crystallization. The impure product is slowly cooled from its solidification point (around 49-52 °C) to crystallize the but-2-yne-1,4-diol. The remaining liquid is drained, and the temperature is slowly raised to above 50 °C while continuing to drain the liquid, leaving behind the substantially pure product.[6]
Spectral Data
The following table summarizes key spectral data for but-2-yne-1,4-diol.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Instrument: BRUKER AC-300; Solvent: Polysol. | [4][7] |
| Mass Spectrometry | Method: Electron Ionization. | [8] |
| IR Spectroscopy | The NIST WebBook provides reference spectra. | [9] |
Visualizing Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. chemcess.com [chemcess.com]
- 4. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 6. US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization - Google Patents [patents.google.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Butyne-1,4-diol [webbook.nist.gov]
- 9. 2-Butyne-1,4-diol [webbook.nist.gov]
Synthesis of Butyne-1,4-diol via the Reppe Process: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of butyne-1,4-diol through the Reppe process. This guide details the underlying chemistry, reaction conditions, catalyst systems, and experimental protocols, making it an essential resource for professionals in chemical research and drug development.
Introduction
The Reppe process, developed by Walter Reppe and his colleagues at BASF, is a cornerstone of industrial organic chemistry for the synthesis of this compound.[1] This process involves the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde (B43269), catalyzed by a copper acetylide species.[2][3] this compound is a crucial intermediate in the production of 1,4-butanediol (B3395766), a precursor for a wide range of valuable chemicals and polymers, including tetrahydrofuran (B95107) (THF), polybutylene terephthalate (B1205515) (PBT), and gamma-butyrolactone (B3396035) (GBL).[4][5] The industrial significance of the Reppe process lies in its efficiency and scalability, making it a primary route for the production of these C4 chemicals.[6]
Process Chemistry and Mechanism
The overall reaction for the synthesis of this compound via the Reppe process is as follows:
2CH₂O + C₂H₂ → HOCH₂C≡CCH₂OH
The reaction is catalyzed by copper(I) acetylide (Cu₂C₂), which is typically formed in situ from a pre-catalyst, most commonly a mixture of copper(II) oxide (CuO) and bismuth(III) oxide (Bi₂O₃) supported on a silica (B1680970) (SiO₂) carrier.[1] The bismuth oxide acts as a promoter, enhancing the catalyst's activity and stability.
The reaction mechanism is understood to involve the formation of the active copper(I) acetylide species on the catalyst surface. Acetylene and formaldehyde then adsorb onto the catalyst surface, where the reaction proceeds through a series of steps to form this compound.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for the Reppe synthesis of this compound, compiled from various sources.
Table 1: Catalyst Composition and Preparation Parameters
| Parameter | Value | Reference(s) |
| Catalyst Precursor | CuO-Bi₂O₃/SiO₂ | [1] |
| Copper Content (as CuO) | 35-53.4 wt% | [8] |
| Bismuth Content (as Bi₂O₃) | 2.9-4.1 wt% | [8] |
| Support | Silica (SiO₂) | [1] |
| Preparation Method | Coprecipitation-gel | |
| Calcination Temperature | 450 °C | [9] |
Table 2: Reaction and Performance Parameters
| Parameter | Value | Reference(s) |
| Reaction Temperature | 90-110 °C | [3] |
| Total Pressure | 5-20 bar | [3] |
| Acetylene Partial Pressure | 1-6 bar | [10] |
| Formaldehyde Concentration | 10-30% (aqueous solution) | [3] |
| Catalyst Loading | ~1.7% w/w (catalyst/formaldehyde solution) | [11] |
| Yield of this compound | 80-95% | [3] |
| Selectivity for this compound | >90% (based on HCHO) | [3] |
| Main Byproduct | Propargyl Alcohol | [3] |
| Catalyst Lifetime | >240 hours (in lab-scale) | [11] |
Experimental Protocols
Preparation of CuO-Bi₂O₃/SiO₂ Catalyst
This protocol describes the synthesis of a CuO-Bi₂O₃/SiO₂ catalyst using a coprecipitation-gel method.
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Nitric acid (HNO₃)
-
Sodium carbonate (Na₂CO₃)
-
Silica sol
-
Deionized water
Procedure:
-
Prepare Acidic Solution: Dissolve 956 g of Cu(NO₃)₂·3H₂O and 38.8 g of Bi(NO₃)₃·5H₂O in deionized water containing 15.0 g of nitric acid. Adjust the final volume to 2000 ml.
-
Prepare Precipitating Agent: Prepare a 2000 ml aqueous solution containing 300 g of Na₂CO₃.
-
Coprecipitation: In a reactor, heat 400 ml of deionized water to 65 °C with continuous stirring.
-
Simultaneously and dropwise, add the acidic solution and the precipitating agent solution to the heated reactor.
-
Add Silicon Source: Add a silica source (e.g., silica sol) to the remaining acidic solution and continue the coprecipitation reaction.
-
Aging: Age the resulting slurry.
-
Washing and Filtration: After aging, wash and filter the precipitate.
-
Drying: The filter cake can be re-slurried in deionized water and spray-dried to obtain the final catalyst powder.
-
Calcination: Calcine the dried catalyst powder at 450 °C.[9]
Laboratory-Scale Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound in a laboratory setting.[10]
Safety Precaution: This procedure involves handling acetylene gas under pressure, which is hazardous. All operations must be conducted in a well-ventilated fume hood with appropriate safety measures, including a blast shield and pressure-rated equipment. The active catalyst, copper acetylide, is explosive when dry and should be handled with extreme care.[1][11][12][13]
Materials and Equipment:
-
Pressure-rated stirred autoclave reactor
-
Acetylene gas cylinder with a pressure regulator
-
Aqueous formaldehyde solution (e.g., 37 wt%)
-
Prepared CuO-Bi₂O₃/SiO₂ catalyst
-
Gas chromatograph (GC) for analysis[8]
Procedure:
-
Catalyst Slurry Preparation: In the autoclave, prepare a slurry of the CuO-Bi₂O₃/SiO₂ catalyst in the aqueous formaldehyde solution. For example, use 2 g of catalyst in 120 g of formaldehyde solution.[11]
-
Inerting the Reactor: Seal the reactor and purge it several times with nitrogen to remove any air.
-
Heating and Pressurizing: Heat the stirred slurry to the desired reaction temperature (e.g., 100 °C).
-
Introduce acetylene gas into the reactor to the desired partial pressure (e.g., 1.2 bar).[11] Maintain the total pressure within the safe operating limits of the reactor.
-
In-situ Catalyst Activation: The CuO-Bi₂O₃/SiO₂ pre-catalyst will be activated in situ to form the active copper acetylide species. This activation period can take a few hours.[12]
-
Reaction Monitoring: Monitor the progress of the reaction by taking liquid samples periodically and analyzing them by gas chromatography to determine the concentrations of this compound and propargyl alcohol.[8]
-
Reaction Completion and Cooldown: Once the desired conversion is achieved, stop the acetylene feed, and cool the reactor to room temperature.
-
Depressurization and Purging: Carefully vent the excess acetylene and purge the reactor with nitrogen.
-
Product Isolation: The product mixture can be filtered to remove the catalyst. The this compound can then be purified from the aqueous solution by distillation.
Visualizations
The following diagrams illustrate the overall workflow of the Reppe process and the proposed catalytic cycle.
Caption: Overall workflow of the Reppe process for this compound synthesis.
Caption: Proposed catalytic cycle for the synthesis of this compound.
References
- 1. echemi.com [echemi.com]
- 2. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 3. Manufacture of 1,4-butanediol - Chempedia - LookChem [lookchem.com]
- 4. Application and Market of 1,4-butanediol Production of Reppe Method in China, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]
- 7. Kinetic model for reppe synthesis of 2-butyn-1,4-diol in dimethyl formamide (Journal Article) | ETDEWEB [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Copper acetylide(Cu(C2H)) (9CI) Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. wlv.com [wlv.com]
Butyne-1,4-diol (CAS: 110-65-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Butyne-1,4-diol (CAS: 110-65-6), a versatile chemical intermediate with significant applications in various industrial and scientific fields, including pharmaceutical synthesis. This document details its chemical and physical properties, synthesis methodologies, key applications, and safety information.
Chemical and Physical Properties
This compound, also known as 2-butyne-1,4-diol (B31916), is a hygroscopic, white to light-brown crystalline solid at room temperature.[1][2] It is highly soluble in water and polar organic solvents such as ethanol (B145695) and acetone, but insoluble in benzene.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O₂ | [5][6] |
| Molecular Weight | 86.09 g/mol | [5][6] |
| Melting Point | 53-58 °C | [7] |
| Boiling Point | 238 °C (decomposes at >160 °C) | [5][6] |
| Density | 1.11 g/cm³ (at 20 °C) | [5] |
| Flash Point | 152 °C (closed cup) | [5][7] |
| Autoignition Temperature | 335 °C | [6] |
| Vapor Pressure | <0.1 mmHg (at 55 °C) | [7] |
| Refractive Index | 1.4804 (at 20 °C) | [5] |
| logP (Octanol/Water Partition Coefficient) | -0.73 | [6] |
| Water Solubility | 3740 g/L (at 20 °C) | [8][9] |
| pH (100 g/L solution) | 4.0 - 7.5 | [5] |
Synthesis and Production
The primary industrial method for synthesizing this compound is the Reppe synthesis, which involves the reaction of acetylene (B1199291) with formaldehyde.[8][10]
Reppe Synthesis Workflow
Caption: Industrial synthesis of this compound via the Reppe process.
Key Reactions and Applications
This compound is a crucial intermediate in the synthesis of several commercially important chemicals. Its primary applications include the production of 1,4-butanediol (B3395766), 2-butene-1,4-diol (B106632), certain herbicides, and as a key raw material in the synthesis of Vitamin B6.[8][11] It is also widely used as a brightener and leveling agent in the electroplating industry.[5][12]
Hydrogenation to 1,4-Butanediol and 2-Butene-1,4-diol
This compound can be selectively hydrogenated to either 2-butene-1,4-diol or fully hydrogenated to 1,4-butanediol, both of which are valuable industrial chemicals.[8]
Caption: Hydrogenation pathways of this compound.
Role in Pharmaceutical Synthesis
A significant application of this compound in the pharmaceutical industry is as a starting material for the synthesis of Vitamin B6 (pyridoxine).[3][11] The purity of this compound is critical in this application to avoid the introduction of impurities into the final active pharmaceutical ingredient (API).[11]
Caption: Key steps in the synthesis of Vitamin B6 from this compound.
Experimental Protocols
Protocol 1: Selective Hydrogenation of 2-Butyne-1,4-diol to cis-2-Butene-1,4-diol
Objective: To selectively reduce the alkyne functionality of 2-butyne-1,4-diol to a cis-alkene.
Materials:
-
2-Butyne-1,4-diol
-
5% Palladium on carbon (Pd/C) catalyst, poisoned with 1-3% lead (Lindlar's catalyst)
-
Deionized water
-
Nitrogen gas
-
Hydrogen gas
-
Autoclave reactor with stirring and temperature control
Procedure:
-
Prepare a 50-80% (by weight) aqueous solution of 2-butyne-1,4-diol.
-
Charge the autoclave with the 2-butyne-1,4-diol solution and the lead-poisoned Pd/C catalyst. The typical catalyst loading is 0.3 to 1.0 wt% of the total reaction mass.[3]
-
Seal the autoclave and purge the system with nitrogen gas to remove any air.
-
Replace the nitrogen atmosphere with hydrogen gas.
-
Begin stirring at 450-550 rpm and heat the reactor to 35-45°C.[3]
-
Pressurize the reactor with hydrogen to 0.6-1.7 MPa and maintain this pressure throughout the reaction.[3]
-
Monitor the reaction's progress by analyzing samples for the disappearance of the starting material. The reaction time typically ranges from 60 to 390 minutes.[3]
-
Once the reaction is complete, stop the hydrogen supply and stirring.
-
Rapidly cool the reactor and vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The resulting filtrate contains cis-2-butene-1,4-diol.[3]
Protocol 2: Hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol
Objective: To fully hydrogenate the alkyne functionality of 2-butyne-1,4-diol to an alkane.
Materials:
-
Aqueous solution of 2-Butyne-1,4-diol (e.g., 40 mL of 3.09 mM/mL)
-
Raney Nickel catalyst (e.g., 9.6 g)
-
Deionized water
-
Nitrogen gas
-
Hydrogen gas
-
High-pressure autoclave reactor with stirring and temperature control
Procedure:
-
Place the Raney Nickel catalyst in the autoclave.
-
Add the aqueous solution of 2-butyne-1,4-diol and deionized water.
-
Seal the reactor and flush sequentially with nitrogen and then with hydrogen.
-
Heat the reactor to 70°C and pressurize with hydrogen to 1000 psi (approximately 6.9 MPa).[13]
-
Begin stirring at a high rate (e.g., 1900 RPM) to ensure good mixing.[13]
-
Monitor the reaction progress by the pressure drop in the hydrogen reservoir.
-
Take samples frequently to analyze for the remaining 2-butyne-1,4-diol and the formation of 1,4-butanediol and any by-products using Gas Chromatography (GC).
-
Continue the reaction until the starting material is consumed.
-
After completion, cool the reactor, vent the excess hydrogen, and purge with nitrogen before opening.
-
Filter the reaction mixture to remove the catalyst. The filtrate contains 1,4-butanediol.
Safety and Toxicology
This compound is classified as a toxic and corrosive substance.[8] It can cause severe skin burns, eye damage, and irritation to the respiratory tract.[8] Ingestion and inhalation are particularly hazardous.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled. |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure. |
Handling and Storage:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.
-
Avoid breathing dust.
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[9]
-
The dry compound can be explosive in the presence of certain heavy metal salts.
Analytical Methods
The purity of this compound and the progress of its reactions can be monitored by various analytical techniques. Gas chromatography (GC) is a common method for analyzing the starting materials and products in its synthesis and subsequent hydrogenation reactions.[6] High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) can also be employed for the quantification of butanediols in aqueous solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. DE3621959A1 - METHOD FOR PRODUCING 2-BUTIN-1,4-DIOL - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Analysis of But-2-yne-1,4-diol: A Technical Guide
Introduction
But-2-yne-1,4-diol is a versatile chemical intermediate with the molecular formula C4H6O2.[1][2][3] It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.[4][5][6] A thorough understanding of its structural and chemical properties is paramount for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic data for But-2-yne-1,4-diol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers and scientists.
Spectroscopic Data
The following sections present the key spectroscopic data for But-2-yne-1,4-diol in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR (Proton NMR) Data
Proton NMR spectroscopy of But-2-yne-1,4-diol reveals the presence of two distinct types of protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 | Singlet | 4H | -CH₂- |
| ~3.5 | Singlet (broad) | 2H | -OH |
¹³C NMR (Carbon-13 NMR) Data
Carbon-13 NMR provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~82 | C≡C |
| ~50 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~2900 | Medium | C-H stretch (alkane) |
| ~2200 | Weak | C≡C stretch (alkyne) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization mass spectrum of But-2-yne-1,4-diol exhibits a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 86 | ~10 | [M]⁺ (Molecular Ion) |
| 85 | ~50 | [M-H]⁺ |
| 57 | ~100 | [M-CHO]⁺ |
| 31 | ~60 | [CH₂OH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of But-2-yne-1,4-diol in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆)) in a standard 5 mm NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition for ¹H NMR :
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Sample (KBr Pellet) : Mix a small amount of finely ground But-2-yne-1,4-diol with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull : Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup : Place the prepared sample in the IR spectrometer.
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing : Identify and label the significant absorption bands in the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization : Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and record their abundance.
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like But-2-yne-1,4-diol.
Caption: Workflow for the spectroscopic analysis of But-2-yne-1,4-diol.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of But-2-yne-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of but-2-yne-1,4-diol (also known as 1,4-butynediol), a key chemical intermediate in various industrial syntheses. This document details the molecule's three-dimensional arrangement, bond parameters, and spectroscopic characteristics, supported by experimental data from X-ray crystallography and spectroscopic techniques.
Molecular Structure and Hybridization
But-2-yne-1,4-diol possesses a linear carbon backbone containing a carbon-carbon triple bond (an alkyne group) centrally located between two hydroxymethyl groups. The molecule's chemical formula is C₄H₆O₂.
The hybridization of the atoms dictates the molecular geometry:
-
C2 and C3 (alkyne carbons): These carbon atoms are sp-hybridized, resulting in a linear arrangement with bond angles of approximately 180°. This linearity is a defining feature of the central butyne core.
-
C1 and C4 (methylene carbons): These carbon atoms are sp³-hybridized, leading to a tetrahedral geometry around them. They form single bonds with an alkyne carbon, two hydrogen atoms, and an oxygen atom.
-
Oxygen Atoms: The oxygen atoms of the hydroxyl groups are also sp³-hybridized, resulting in a bent geometry for the C-O-H linkage.
This combination of hybridization states gives but-2-yne-1,4-diol its characteristic shape, with a rigid, linear central core and flexible hydroxyl-bearing end groups.
Quantitative Structural Data
The precise bond lengths and angles of but-2-yne-1,4-diol in the solid state have been determined by single-crystal X-ray diffraction. The following table summarizes these key structural parameters.
| Bond/Angle | Atoms Involved | Bond Length (Å) | Bond Angle (°) |
| Bond Lengths | |||
| Triple Bond | C2≡C3 | 1.200 | - |
| Single Bond | C1-C2 | 1.467 | - |
| Single Bond | C3-C4 | 1.467 | - |
| Single Bond | C1-O1 | 1.426 | - |
| Single Bond | C4-O2 | 1.426 | - |
| Bond Angles | |||
| Alkyne Linearity | C1-C2≡C3 | 178.6 | |
| Alkyne Linearity | C2≡C3-C4 | 178.6 | |
| Methylene (B1212753) Angle | C2-C1-O1 | 111.9 | |
| Methylene Angle | C3-C4-O2 | 111.9 |
Data obtained from the crystal structure of but-2-yne-1,4-diol.
Spectroscopic Data and Bonding Environment
Spectroscopic analysis provides further insight into the bonding environment of but-2-yne-1,4-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of but-2-yne-1,4-diol is relatively simple. It typically shows a singlet for the methylene protons (-CH₂-) and a signal for the hydroxyl protons (-OH), which can be a broad singlet and its chemical shift is often solvent-dependent. The integration of these signals corresponds to the number of protons in each environment.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. Key signals include those for the sp³-hybridized methylene carbons and the sp-hybridized alkyne carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of but-2-yne-1,4-diol displays characteristic absorption bands that confirm the presence of its functional groups:
-
O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group and indicative of hydrogen bonding.
-
C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds in the methylene groups are found just below 3000 cm⁻¹.
-
C≡C Stretch: A weak to medium absorption band for the carbon-carbon triple bond stretch is expected in the region of 2100-2260 cm⁻¹. Its intensity can be weak due to the symmetry of the molecule.
-
C-O Stretch: A strong absorption band for the C-O single bond stretching vibration is typically observed in the 1000-1260 cm⁻¹ region.
Experimental Protocols
X-ray Crystallography
The determination of the molecular structure of but-2-yne-1,4-diol was achieved through single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: Single crystals of but-2-yne-1,4-diol suitable for X-ray diffraction were grown, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A selected crystal was mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images were recorded as the crystal was rotated.
-
Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². This process involves adjusting the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction intensities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A small amount of but-2-yne-1,4-diol (typically 5-20 mg) was dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), was added for chemical shift calibration.
-
Data Acquisition: The NMR tube was placed in the spectrometer. For ¹H NMR, the spectrometer was typically operated at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common. Standard pulse sequences were used to acquire the free induction decay (FID).
-
Data Processing: The FID was Fourier transformed to obtain the NMR spectrum. The spectrum was then phase-corrected, and the baseline was corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Sample Preparation: A small amount of the solid but-2-yne-1,4-diol sample was placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The ATR accessory was placed in the sample compartment of an FTIR spectrometer. A background spectrum of the clean, empty ATR crystal was recorded. The sample was then brought into contact with the crystal, and the sample spectrum was recorded.
-
Data Processing: The final absorbance spectrum was obtained by ratioing the sample spectrum against the background spectrum.
Visualizations
The following diagrams illustrate the molecular structure and a conceptual workflow for its structural determination.
Solubility of Butyne-1,4-diol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of butyne-1,4-diol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized. The guide includes qualitative and quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Introduction to this compound
This compound, also known as 2-butyne-1,4-diol, is a versatile chemical intermediate with the molecular formula C₄H₆O₂. It is a colorless, hygroscopic solid at room temperature.[1] Its structure, featuring a carbon-carbon triple bond and two primary hydroxyl groups, imparts unique chemical properties and reactivity, making it a valuable precursor in the synthesis of a wide range of compounds, including pharmaceuticals, polymers, and specialty chemicals. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation processes.
Solubility Data
The solubility of this compound is largely dictated by its polar nature, attributed to the two hydroxyl groups which allow for hydrogen bonding. Generally, it exhibits high solubility in polar solvents and limited solubility in non-polar solvents.[2]
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, the following data has been compiled from available resources.
| Solvent | Chemical Class | Temperature (°C) | Solubility |
| Water | Protic Solvent | 20 | 3740 g/L |
| Ethanol | Alcohol | Not Specified | Very Soluble |
| Methanol | Alcohol | Not Specified | Very Soluble |
| Acetone | Ketone | Not Specified | Very Soluble |
| Ethyl Ether | Ether | Not Specified | Slightly Soluble |
| Chloroform | Halogenated Hydrocarbon | Not Specified | Slightly Soluble |
| Benzene | Aromatic Hydrocarbon | Not Specified | Insoluble |
Note: "Very Soluble," "Sightly Soluble," and "Insoluble" are qualitative descriptors from scientific literature.[3][4] Precise quantitative measurements for these solvents were not found during the literature review.
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. The gravimetric method is a reliable and straightforward technique for this purpose.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)
-
Glass vials or flasks with airtight seals
-
Oven for drying
-
Pipettes
-
Evaporating dish
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial or flask. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Immediately filter the withdrawn sample using a syringe filter or a pre-weighed filter paper to remove any remaining solid particles. The filtration apparatus should also be at the experimental temperature to prevent precipitation or further dissolution.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered, saturated solution into the pre-weighed evaporating dish.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).
-
Once the solvent has evaporated, place the evaporating dish containing the solid residue in an oven at a temperature sufficient to dry the this compound without causing decomposition.
-
Cool the dish in a desiccator and weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight of the dish with the dried residue.
-
The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided a detailed experimental protocol for its determination. While qualitative data indicates high solubility in polar organic solvents, there is a notable lack of comprehensive quantitative data in the scientific literature. The provided gravimetric method offers a reliable approach for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications, thereby facilitating more accurate and efficient process development in research and industry.
References
Thermal Stability and Decomposition of 1,4-Butynediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1,4-butynediol (also known as 2-butyne-1,4-diol). Understanding the thermal behavior of this compound is critical for its safe handling, storage, and use in various applications, including as a precursor in the synthesis of pharmaceuticals and other specialty chemicals. This document summarizes key thermal properties, outlines experimental protocols for thermal analysis, and discusses the known decomposition pathways and products.
Thermal Stability and Hazard Data
1,4-Butynediol is a combustible solid that exhibits thermal instability, particularly at elevated temperatures and in the presence of certain contaminants. The following table summarizes the available quantitative data regarding its thermal properties and hazards.
| Parameter | Value | Source(s) |
| Melting Point | 53-58 °C | [1] |
| Boiling Point | Decomposes at >160 °C | [2][3] |
| Flash Point | 152 °C | [1][4] |
| Auto-ignition Temperature | 335 °C | [1][5] |
| Decomposition Temperature Range | Slow decomposition between 160 °C and 200 °C. | [4] |
| Violent Decomposition | Can occur at significantly higher temperatures. | [4] |
Factors Influencing Thermal Instability
The thermal stability of 1,4-butynediol is significantly influenced by the presence of impurities and incompatible materials. Violent reactions and explosive decomposition can be initiated or accelerated by:
-
Alkaline hydroxides and chlorides : Contact with strong bases can lead to hazardous reactions.[2]
-
Strong anhydrous acids : Can cause violent decomposition.[4]
-
Heavy-metal salts : Salts of mercury, copper, and nickel, which are sometimes used as catalysts in reactions involving 1,4-butynediol, can trigger violent decomposition.[4]
-
Oxidizing agents : As a combustible material, 1,4-butynediol can react vigorously with strong oxidizers.
-
Acid chlorides and anhydrides : These can react violently with the hydroxyl groups of 1,4-butynediol.[2]
Experimental Protocols for Thermal Analysis
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is a primary technique for determining melting points, phase transitions, and the onset and enthalpy of decomposition.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of 1,4-butynediol (typically 1-5 mg) is placed in a hermetically sealed aluminum or gold-plated copper crucible. The use of a sealed crucible is crucial to contain any evolved gases during decomposition.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
Heating Program: The sample is heated at a constant linear rate, typically ranging from 2 to 20 °C/min. A common rate for hazard screening is 10 °C/min.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:
-
The onset temperature of melting and decomposition (exothermic event).
-
The peak temperature of the decomposition exotherm.
-
The enthalpy of decomposition (ΔHd), calculated by integrating the area under the decomposition peak.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of 1,4-butynediol (typically 5-10 mg) is placed in an open ceramic or aluminum crucible.
-
Instrumentation: A calibrated Thermogravimetric Analyzer is used.
-
Atmosphere: The analysis is usually performed under an inert atmosphere (e.g., nitrogen) to study the intrinsic thermal decomposition, or in an oxidative atmosphere (e.g., air) to assess its stability in the presence of oxygen. A constant purge rate (e.g., 20-50 mL/min) is maintained.
-
Heating Program: The sample is heated at a constant linear rate, typically 10 °C/min, over a temperature range that encompasses the expected decomposition.
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify:
-
The initial decomposition temperature (Tonset).
-
The temperatures at which specific mass loss percentages occur.
-
The temperature of the maximum rate of decomposition (from the DTG peak).
-
The final residual mass.
-
Decomposition Pathway and Products
Detailed studies on the specific decomposition products of 1,4-butynediol under various conditions are limited. However, based on its chemical structure and safety data, a general understanding of its decomposition can be inferred.
When heated, 1,4-butynediol is known to decompose, producing toxic and corrosive fumes.[2] In the event of a fire, combustion products include carbon monoxide and carbon dioxide.[6] The presence of the triple bond and two hydroxyl groups suggests that complex reactions, including polymerization, dehydration, and fragmentation, can occur at elevated temperatures.
The potential for runaway polymerization is a significant hazard.[7][8] Exothermic polymerization can lead to a rapid increase in temperature and pressure within a closed system, potentially resulting in a vessel rupture or explosion.
Hydrogenation of 2-butyne-1,4-diol (B31916) to 2-butene-1,4-diol (B106632) can lead to side products such as crotyl alcohol, γ-hydroxybutyraldehyde, n-butyraldehyde, and n-butanol, which could potentially also be products of its thermal decomposition under certain conditions.[9]
Visualizations
Experimental Workflow for Thermal Hazard Assessment
Caption: Experimental workflow for assessing the thermal stability of 1,4-butynediol.
Logical Diagram of Thermal Decomposition Initiation
References
- 1. 2-Butyne-1,4-diol or 1,4-Butynediol Manufacturers, with SDS [mubychem.com]
- 2. ICSC 1733 - 2-BUTYNE-1,4-DIOL [inchem.org]
- 3. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemcess.com [chemcess.com]
- 5. guidechem.com [guidechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sciencing.com [sciencing.com]
- 8. hufocw.org [hufocw.org]
- 9. researchgate.net [researchgate.net]
Butyne-1,4-diol: A Cornerstone Precursor in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Butyne-1,4-diol, a versatile C4 chemical building block, holds a significant position in the landscape of industrial and academic organic synthesis. First synthesized in 1906, its importance surged with the development of the Reppe synthesis in the 1940s, which enabled its large-scale production from acetylene (B1199291) and formaldehyde.[1] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, key transformations into valuable downstream products, and its applications in the synthesis of complex molecules, including pharmaceuticals.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe use in a laboratory setting.
Physicochemical Properties
This compound is a colorless to slightly yellow, hygroscopic crystalline solid at room temperature.[1][2][3][4] It is highly soluble in water and polar organic solvents like ethanol (B145695) and acetone, but only slightly soluble in ether and nearly insoluble in hydrocarbons.[1][3]
| Property | Value | References |
| Molecular Formula | C₄H₆O₂ | [1][5] |
| Molecular Weight | 86.09 g/mol | [1][5] |
| CAS Number | 110-65-6 | [1][5] |
| Appearance | Colorless to light-brown solid or brownish-yellow aqueous solution | [5] |
| Melting Point | 54-58 °C | [1][4] |
| Boiling Point | 238 °C (at 1 atm) | [4] |
| Density | 1.166 - 1.2 g/cm³ | [1][3] |
| Flash Point | 152 °C (closed cup) | [1] |
| Autoignition Temperature | 335 °C | [5] |
| Water Solubility | 3740 g/L (at 20-25 °C) | [1][4] |
Safety and Handling
This compound is classified as a toxic and corrosive substance.[6] It can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[7][8] Prolonged or repeated exposure may cause damage to organs.[7]
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[8][9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat or chemical protection suit.[6][7][9]
-
Wash hands thoroughly after handling.[9]
-
Keep away from heat, sparks, and open flames.[9]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
Disposal:
-
This compound waste must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6][8]
-
Do not dispose of it down the drain or with regular solid waste.[6]
-
Waste should be segregated from other chemical waste to prevent potentially violent reactions.[6]
Synthesis of this compound: The Reppe Process
The primary industrial method for producing this compound is the Reppe synthesis, which involves the reaction of acetylene with an aqueous solution of formaldehyde.[1][10]
Reaction Parameters for the Reppe Synthesis
| Parameter | Value | References |
| Reactants | Acetylene, Formaldehyde (aqueous solution) | [1][10] |
| Catalyst | Copper(I) acetylide, often promoted with bismuth(III) oxide on a silica (B1680970) support | [1] |
| Temperature | 80 - 100 °C | [1] |
| Acetylene Partial Pressure | 2 - 6 bar | [1] |
| Formaldehyde Concentration | 30 - 50% | [1] |
| pH | 5 - 8 | [1] |
This compound as a Precursor in Key Organic Transformations
The synthetic utility of this compound lies in its bifunctional nature, possessing both a reactive alkyne core and two primary alcohol functionalities. This allows for a diverse range of chemical transformations, making it a valuable starting material for several important industrial chemicals.
Hydrogenation to 1,4-Butanediol (B3395766) and 2-Butene-1,4-diol (B106632)
The most significant application of this compound is its hydrogenation to produce 1,4-butanediol (BDO) and 2-butene-1,4-diol (BED). BDO is a major commodity chemical used in the production of polymers, solvents, and other fine chemicals.[11][12] BED is a key intermediate in the synthesis of pharmaceuticals, such as Vitamin B6, and various agricultural chemicals.[13][14]
The selectivity of the hydrogenation can be controlled by the choice of catalyst and reaction conditions. Complete hydrogenation to BDO is typically achieved using nickel-based catalysts, while selective hydrogenation to BED often employs palladium catalysts, sometimes "poisoned" to prevent over-reduction.[15][16]
This protocol describes a typical two-stage industrial process for the complete hydrogenation of 2-butyne-1,4-diol (B31916) to 1,4-butanediol.
Materials:
-
Aqueous solution of 2-butyne-1,4-diol (35%)
-
Skeletal nickel catalyst (Raney Ni)
-
Ni-Cu-Mn/silica gel catalyst
-
Hydrogen gas
-
Acetic acid
Equipment:
-
Continuous stirred-tank reactor (CSTR)
-
Fixed-bed reactor
-
Distillation apparatus
Procedure:
Stage 1: Partial Hydrogenation
-
A 35% aqueous solution of 2-butyne-1,4-diol and acetic acid is continuously fed into a stirred-tank reactor containing a suspension of Raney Ni catalyst.
-
The reaction is carried out at a temperature of 50-60 °C and a hydrogen pressure of 1.4-2.0 MPa.
-
The output from this stage is a crude product stream containing partially hydrogenated intermediates.
Stage 2: Complete Hydrogenation
-
The crude product vapor from the first stage is directly fed into a fixed-bed reactor packed with a Ni-Cu-Mn/silica gel catalyst.
-
The second stage hydrogenation is conducted at a higher temperature of 120-140 °C and a hydrogen pressure of 13.8-20.7 MPa.
-
The final product, 1,4-butanediol, is then purified by distillation.
Quantitative Data:
-
Theoretical Yield: 95%[15]
Dehydration of 1,4-Butanediol to Tetrahydrofuran (B95107) (THF)
Tetrahydrofuran, a widely used solvent and a monomer for the production of polytetramethylene ether glycol (PTMEG), is primarily manufactured through the acid-catalyzed dehydration of 1,4-butanediol.[17][18]
This protocol outlines a laboratory-scale batch reaction for the dehydration of 1,4-butanediol using a solid acid catalyst.
Materials:
-
1,4-Butanediol (BDO)
-
Amberlyst-15 (ion exchange resin catalyst)
-
Inert solvent (optional, depending on scale and conditions)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Heating mantle
-
Distillation apparatus for product purification
Procedure:
-
Charge the round-bottom flask with 1,4-butanediol and Amberlyst-15 catalyst. The catalyst loading can be varied to study its effect on the reaction rate.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The crude tetrahydrofuran can be purified by distillation.
Quantitative Data:
-
The presence of water can significantly affect the catalyst's performance.[19]
-
Equilibrium yields of THF can range from 84% at 200 °C to 94% at 350 °C in high-temperature water without an added catalyst.[17][20]
Synthesis of a Vitamin B6 Precursor
This compound is a crucial starting material for the synthesis of Vitamin B6 (pyridoxine).[14] The synthesis typically involves the selective hydrogenation of this compound to cis-2-butene-1,4-diol, which then undergoes a Diels-Alder reaction with an appropriate oxazole (B20620) derivative.[13][14]
Materials:
-
2-Butyne-1,4-diol
-
5% Palladium on carbon (Pd/C) catalyst, poisoned with 1-3% lead
-
Deionized water
-
Nitrogen gas
-
Hydrogen gas
Equipment:
-
Autoclave reactor with stirring and temperature control
-
Filtration apparatus
Procedure:
-
Prepare an aqueous solution of 2-butyne-1,4-diol (typically 50-80% by weight).
-
Charge the autoclave with the 2-butyne-1,4-diol solution and the lead-poisoned Pd/C catalyst. The catalyst loading is typically 0.3 to 1.0 wt% of the total reaction mass.
-
Seal the autoclave and purge the system with nitrogen gas to remove air.
-
Replace the nitrogen atmosphere with hydrogen gas.
-
Begin stirring (450-550 rpm) and heat the reactor to 35-45 °C.
-
Pressurize the reactor with hydrogen to 0.6-1.7 MPa and maintain this pressure throughout the reaction.
-
Monitor the reaction progress by analyzing samples for the disappearance of the starting material. The reaction time typically ranges from 60 to 390 minutes.
-
Once the reaction is complete, stop the hydrogen supply and stirring.
-
Rapidly cool the reactor and vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The filtrate containing cis-2-butene-1,4-diol can be used in the subsequent steps of Vitamin B6 synthesis.
Cycloaddition Reactions
The alkyne functionality in this compound makes it a competent dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems, which are prevalent in natural products and pharmaceutical compounds.
Conclusion
This compound continues to be a cornerstone of organic synthesis, bridging the gap between simple feedstocks and high-value chemical products. Its rich and versatile chemistry, particularly in hydrogenation and as a precursor to essential molecules like 1,4-butanediol, tetrahydrofuran, and Vitamin B6, ensures its continued importance in both industrial and research settings. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for any scientist or professional working in the field of organic synthesis and drug development. The detailed protocols and data provided herein serve as a valuable resource for the practical application of this pivotal chemical intermediate.
References
- 1. chemcess.com [chemcess.com]
- 2. 2-Butyne-1,4-diol (CAS 110-65-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdn.intratec.us [cdn.intratec.us]
- 11. 1,4-Butanediol synthesis - chemicalbook [chemicalbook.com]
- 12. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 13. benchchem.com [benchchem.com]
- 14. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caloongchem.com [caloongchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Production of tetrahydrofuran by dehydration of 1,4-butanediol using Amberlyst-15: Batch kinetics and batch reactive distillation (2015) | Vijay M. Shinde | 38 Citations [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanisms of 1,4-Butynediol
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms involving 1,4-butynediol, a versatile chemical intermediate. The document details its industrial synthesis, primary transformations such as hydrogenation, and the subsequent conversion of its products into valuable chemicals like tetrahydrofuran (B95107) (THF) and γ-butyrolactone (GBL). It includes quantitative data, detailed experimental protocols, and process diagrams to support advanced research and development.
Synthesis of 1,4-Butynediol: The Reppe Process
The primary industrial route to 1,4-butynediol is the Reppe synthesis, which involves the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde.[1][2][3] This ethynylation reaction is typically catalyzed by copper acetylide, often promoted with bismuth to enhance selectivity and inhibit the polymerization of acetylene.[3][4] The process is generally carried out under pressure at elevated temperatures.[4]
The reaction proceeds as follows: 2CH₂O + HC≡CH --(Cu-catalyst)--> HOCH₂C≡CCH₂OH
// Nodes A [label="Acetylene\n(HC≡CH)", fillcolor="#F1F3F4"]; B [label="Formaldehyde\n(CH₂O)", fillcolor="#F1F3F4"]; Catalyst [label="Copper Acetylide\nCatalyst (Cu₂C₂)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Product [label="1,4-Butynediol", shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges {A, B} -> Catalyst [arrowhead=none]; Catalyst -> Product [label=" Ethynylation \n(90-95°C, 5-7 bar)", color="#4285F4"]; } dot Caption: Synthesis of 1,4-Butynediol via the Reppe Process.
Core Reaction Mechanism: Hydrogenation
The most significant reaction of 1,4-butynediol is its catalytic hydrogenation to produce 1,4-butenediol and, ultimately, 1,4-butanediol (B3395766) (BDO). This two-step reduction is crucial for the synthesis of numerous polymers and solvents.
The hydrogenation process can be described in four kinetic stages using catalysts like Raney Nickel or supported noble metals (e.g., Pd, Pt).[5][6]
-
Stage 1 : The triple bond of 1,4-butynediol (BYD) is selectively hydrogenated to form predominantly cis-2-butene-1,4-diol (B44940) (cis-BED).[5][6]
-
Stage 2 : The cis-BED intermediate undergoes parallel reactions: further hydrogenation to 1,4-butanediol (BDO) and isomerization to trans-2-butene-1,4-diol (trans-BED).[5]
-
Stage 3 : The trans-BED is hydrogenated to BDO. During this stage, side reactions can lead to by-products like n-butanol (BOL).[5]
-
Stage 4 : Accumulated intermediates, such as 4-hydroxybutanal (γ-HALD), are slowly hydrogenated to BDO.[5]
Medium-strength acid sites on the catalyst can promote the isomerization of BED to γ-hydroxybutyraldehyde, which can then undergo further side reactions.[7]
// Nodes BYD [label="1,4-Butynediol\n(BYD)", fillcolor="#F1F3F4"]; cisBED [label="cis-2-Butene-1,4-diol\n(cis-BED)", fillcolor="#F1F3F4"]; transBED [label="trans-2-Butene-1,4-diol\n(trans-BED)", fillcolor="#F1F3F4"]; BDO [label="1,4-Butanediol\n(BDO)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; HALD [label="γ-Hydroxybutyraldehyde\n(γ-HALD)", fillcolor="#FBBC05"]; BOL [label="n-Butanol\n(BOL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HTHF [label="2-Hydroxytetrahydrofuran\n(HTHF)", fillcolor="#FBBC05"];
// Main Pathway BYD -> cisBED [label="+ H₂", color="#4285F4"]; cisBED -> BDO [label="+ H₂", color="#4285F4"]; transBED -> BDO [label="+ H₂", color="#4285F4"];
// Isomerization & Side Reactions cisBED -> transBED [label="Isomerization", style=dashed, color="#EA4335"]; cisBED -> HALD [label="Isomerization", style=dashed, color="#EA4335"]; HALD -> BDO [label="+ H₂ (slow)", style=dashed, color="#4285F4"]; transBED -> BOL [label="Hydrogenolysis", style=dashed, color="#EA4335"]; HALD -> HTHF [label="Self-condensation", style=dashed, color="#EA4335"]; } dot Caption: Hydrogenation pathway of 1,4-Butynediol to 1,4-Butanediol.
Downstream Transformations of 1,4-Butanediol
1,4-Butanediol serves as a key precursor to other industrially significant chemicals, primarily through cyclization reactions.
-
Dehydrogenative Cyclization to γ-Butyrolactone (GBL) : In the gas phase, over copper-based catalysts, 1,4-butanediol undergoes dehydrogenation to form GBL.[8][9][10] The mechanism involves initial dehydrogenation to 4-hydroxybutanal, which then cyclizes to 2-hydroxytetrahydrofuran, followed by a second dehydrogenation step to yield GBL.[8][11]
-
Cyclodehydration to Tetrahydrofuran (THF) : In the presence of an acidic catalyst, 1,4-butanediol readily undergoes dehydration (cyclization) to produce THF.[12]
// Nodes BDO [label="1,4-Butanediol", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; GBL [label="γ-Butyrolactone\n(GBL)", fillcolor="#F1F3F4"]; THF [label="Tetrahydrofuran\n(THF)", fillcolor="#F1F3F4"]; Process1 [label="Dehydrogenative\nCyclization", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Process2 [label="Acid-Catalyzed\nCyclodehydration", shape=ellipse, style=filled, fillcolor="#FBBC05"];
// Edges BDO -> Process1 [color="#4285F4"]; Process1 -> GBL [label="Cu Catalyst\n180-260°C", color="#4285F4"]; BDO -> Process2 [color="#EA4335"]; Process2 -> THF [label="Acidic Medium", color="#EA4335"]; } dot Caption: Key downstream cyclization reactions of 1,4-Butanediol.
Quantitative Data Presentation
The following tables summarize key quantitative data for the reaction mechanisms discussed.
Table 1: Synthesis and Hydrogenation of 1,4-Butynediol
| Reaction Stage | Catalyst | Temperature (°C) | Pressure | Yield/Selectivity | Reference(s) |
| Reppe Synthesis | Cu-Bi / support | 80 - 95 | 98 kPa - 7 bar | 95% (BYD) | [13] |
| Stage 1 Hydrogenation | Raney Ni | 50 - 60 | 1.4 - 2.0 MPa | High to cis-BED | [13] |
| Stage 2 Hydrogenation | Ni-Cu-Mn / Al₂O₃ | 120 - 140 | 13.7 - 20.6 MPa | 93.1% (BDO) | [13] |
| Single Stage Hydrogenation | Ni-Fe / SiO₂ | 50 | 1 MPa | 94.1% (BDO) | [14] |
| Single Stage Hydrogenation | Raney Ni/Mo | 149 | 21 bar | 94.1% (BDO) | [7] |
Table 2: Downstream Conversion of 1,4-Butanediol (BDO)
| Reaction | Catalyst | Temperature (°C) | Yield/Selectivity | Reference(s) |
| Dehydrogenation to GBL | Cu / SiO₂ | 210 | 97-98% (GBL) | [9] |
| Dehydrogenation to GBL | Cu-based / Ceria | 240 | 98% (GBL) | [10] |
| Cyclodehydration to THF | ZrO₂-Al₂O₃ | 220 | 97.1% (THF) | [8] |
Experimental Protocols
The following protocols are representative methodologies for key transformations involving 1,4-butynediol and its derivatives. A general workflow for catalytic experiments is also provided.
// Nodes A [label="Catalyst Preparation\n(e.g., Leaching, Impregnation)", fillcolor="#F1F3F4"]; B [label="Reactor Assembly\n(e.g., High-Pressure Autoclave)", fillcolor="#F1F3F4"]; C [label="Reactant Charging\n(Substrate, Solvent, Catalyst)", fillcolor="#F1F3F4"]; D [label="Reaction Execution\n(Set T, P; Stirring)", style="filled", fillcolor="#FBBC05"]; E [label="Reaction Work-up\n(Cooling, Depressurization)", fillcolor="#F1F3F4"]; F [label="Product Separation\n(Filtration, Extraction)", fillcolor="#F1F3F4"]; G [label="Analysis\n(GC, HPLC, NMR)", fillcolor="#F1F3F4"]; H [label="Data Interpretation\n(Calculate Conversion & Selectivity)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G -> H; } dot Caption: A generalized workflow for laboratory-scale catalytic reactions.
Protocol 1: Preparation of Raney Nickel Catalyst for Hydrogenation
This protocol is based on the W-6 method for creating a highly active Raney Nickel catalyst from a nickel-aluminum alloy.[12][15]
-
Preparation : In a 2-L Erlenmeyer flask equipped with a mechanical stirrer and thermometer, prepare a solution of 160 g of sodium hydroxide (B78521) in 600 mL of distilled water.
-
Cooling : Cool the NaOH solution to 50°C in an ice bath.
-
Alloy Addition : While maintaining the temperature at 50 ± 2°C, slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes with vigorous stirring. Control the temperature by adjusting the addition rate and using the ice bath.
-
Digestion : After all the alloy is added, continue stirring at 50°C for an additional 50 minutes to ensure complete digestion of the aluminum.
-
Washing : Stop stirring and remove the heat source. Decant the supernatant. Wash the nickel catalyst by adding 500 mL of distilled water, stirring for 1-2 minutes, and decanting. Repeat this washing procedure at least 15-20 times, or until the wash water is neutral to litmus (B1172312) paper.
-
Solvent Exchange : After the final water wash, wash the catalyst three times with 150-mL portions of 95% ethanol (B145695), followed by three washes with absolute ethanol.[15]
-
Storage : Store the activated catalyst under absolute ethanol in a sealed container in a refrigerator until use.
Protocol 2: Batch Hydrogenation of 1,4-Butynediol to 1,4-Butanediol
This protocol describes a representative batch hydrogenation process using a prepared Raney Nickel or a commercial Pd/C catalyst in a high-pressure autoclave.
-
Reactor Charging : To a high-pressure autoclave reactor equipped with a magnetic stirrer, add the 1,4-butynediol substrate and a suitable solvent (e.g., water or ethanol).
-
Catalyst Addition : Add the prepared Raney Nickel catalyst (from Protocol 1) or a commercial catalyst (e.g., 1% Pd/CaCO₃). The catalyst loading should be optimized, typically ranging from 1-5% by weight relative to the substrate.
-
Sealing and Purging : Seal the reactor securely. Purge the system with nitrogen gas three times, followed by three purges with hydrogen gas to remove all air.
-
Reaction Execution :
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).
-
Heat the reactor to the target temperature (e.g., 50-70°C) while stirring vigorously.
-
Maintain the reaction under these conditions for a set time (e.g., 4 hours) or until hydrogen uptake ceases, as monitored by a pressure gauge.
-
-
Work-up :
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen gas.
-
-
Product Isolation and Analysis :
-
Open the reactor and filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with a small amount of the reaction solvent.
-
Analyze the filtrate by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of 1,4-butynediol and the selectivity towards 1,4-butanediol and other products.
-
Protocol 3: Gas-Phase Dehydrogenation of 1,4-Butanediol to γ-Butyrolactone
This protocol outlines a continuous flow, gas-phase reaction for producing GBL.[9]
-
Catalyst Loading : Pack a fixed-bed tubular reactor with a copper-based catalyst (e.g., 20 wt% Cu on SiO₂).[9]
-
Catalyst Reduction : Prior to the reaction, reduce the catalyst in-situ by flowing a stream of hydrogen gas (diluted with nitrogen) through the reactor at an elevated temperature (e.g., 250-300°C).
-
Reaction Setup :
-
Heat the reactor to the desired reaction temperature (e.g., 190-230°C).[9]
-
Use a syringe pump or mass flow controller to feed liquid 1,4-butanediol into a vaporizer, where it is mixed with a carrier gas (e.g., nitrogen or hydrogen).
-
-
Reaction Execution :
-
Pass the gaseous mixture of 1,4-butanediol and carrier gas through the heated catalyst bed. A typical space velocity is 0.2-20 kg of BDO per kg of copper per hour.[9]
-
-
Product Collection and Analysis :
-
Cool the reactor outlet stream using a condenser to collect the liquid products.
-
Vent the non-condensable gases.
-
Analyze the collected liquid product using GC to determine BDO conversion and GBL selectivity. A conversion of >99% and selectivity of 97-98% can be achieved under optimal conditions.[9]
-
References
- 1. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]
- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 3. Application and Market of 1,4-butanediol Production of Reppe Method in China, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN1222902A - Method for preparing 1,4-butanediol by catalytic hydrogenation of 1,4-butynediol - Google Patents [patents.google.com]
- 8. Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst | CoLab [colab.ws]
- 9. US5955620A - Dehydrogenation of 1,4-butanediol to γ-butyrolactone - Google Patents [patents.google.com]
- 10. The selectively regulated vapour phase dehydrogenation of 1,4-butanediol to γ-butyrolactone employing a copper-based ceria catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. Effects of a forming process on the properties and structure of RANEY®-Ni catalysts for the hydrogenation of 1,4-butenediol - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10200K [pubs.rsc.org]
- 13. CN102744083A - Preparation method and activation method of Raney nickel-aluminum-X catalyst specially for hydrogenation preparation of 1,4-butanediol from 1,4-butynediol - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
Butyne-1,4-diol health and safety information for lab use
An In-depth Technical Guide to the Health and Safety of 1,4-Butynediol for Laboratory Use
Introduction
1,4-Butynediol (CAS No. 110-65-6) is a versatile chemical intermediate used in the synthesis of a wide range of products, including pesticides, textile additives, corrosion inhibitors, plasticizers, and synthetic resins.[1][2] It is an organic compound that is both an alkyne and a diol, presenting as a colorless to yellow or white to light-brown solid.[1][2] While valuable in research and development, its handling in a laboratory setting requires a thorough understanding of its potential hazards and strict adherence to safety protocols due to its reactivity and toxicity. This guide provides comprehensive health and safety information tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
1,4-Butynediol is classified as a hazardous substance. Exposure can occur through inhalation, skin absorption, eye contact, and ingestion.
Health Hazards:
-
Acute Effects: It is corrosive and can cause severe irritation to the skin and eyes.[1][2] Inhalation can irritate the respiratory tract, and ingestion is toxic.[2]
-
Chronic Effects: Prolonged or repeated skin contact may lead to the development of a skin allergy, where subsequent low-level exposure can cause itching and a rash.[1]
-
Absorption: The substance can be absorbed through the skin, which can contribute significantly to overall exposure.[1]
Physical and Chemical Hazards:
-
Combustibility: The material may burn but does not ignite readily.[1][3]
-
Explosivity and Reactivity: While pure 1,4-butynediol is not explosive, it can decompose explosively upon distillation if certain impurities like alkali or alkaline earth hydroxides are present.[3] It may also react explosively or decompose violently when heated with alkaline solutions, or in the presence of strong acids and mercury salts.[2][3] Containers may explode when heated in a fire.[1]
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₄H₆O₂ | [2] |
| Molecular Weight | 86.09 g/mol | [4] |
| Appearance | White to light-yellow/brown solid | [1][2] |
| Boiling Point | 238 °C (460 °F) | [4] |
| Flash Point | 152 °C (305.6 °F) (Open Cup) | [2] |
| Specific Gravity | 1.07 at 20°C | [4] |
| Solubility | Soluble in water | [3] |
Toxicological Data
Limited quantitative toxicological data for 1,4-butynediol is publicly available. It is known to be a poison by ingestion and exhibits moderate to high toxicity in animal studies.[2] It is considered to be approximately 10 times more toxic than the saturated C4 diols.[2] No specific occupational exposure limits (e.g., PEL, TLV) have been established for 1,4-butynediol, but this does not imply the substance is harmless.[1] Safe work practices should always be rigorously followed.[1]
Experimental and Handling Protocols
Risk Assessment and Control Measures
A thorough risk assessment should be conducted before any new experiment involving 1,4-butynediol. The following workflow outlines the necessary steps for safe laboratory use.
Caption: Workflow for Safe Laboratory Handling of 1,4-Butynediol.
Engineering Controls
-
Ventilation: All work with 1,4-butynediol should be conducted in a well-ventilated area.[5] Operations should be enclosed where possible, or local exhaust ventilation (such as a chemical fume hood) must be used at the site of chemical release to minimize inhalation exposure.[1]
-
Safety Equipment: Emergency eyewash fountains and safety showers must be immediately accessible in the work area.[1][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. OSHA standard 1910.132 requires employers to assess hazards and provide appropriate PPE.[1]
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and severe eye irritation.[5] |
| Hand Protection | Neoprene rubber gloves. | Protects against skin contact, irritation, and absorption.[4][5] |
| Skin/Body Protection | Protective clothing (e.g., lab coat, apron). | Prevents skin contact and contamination of personal clothing.[1][5] |
| Respiratory Protection | Use an appropriate certified respirator if ventilation is inadequate. | Prevents inhalation of dust or vapors.[1] |
Hygiene and Handling Practices
-
Wash hands and any exposed skin thoroughly after handling.[1][5]
-
Do not eat, drink, or smoke in areas where 1,4-butynediol is handled, processed, or stored.[1]
-
Remove contaminated clothing promptly and launder it separately before reuse.[1] Do not take contaminated work clothes home.[1]
-
Avoid generating dust when handling the solid form.[5]
-
Keep the substance away from heat, sparks, and open flames.[5]
Storage and Disposal
-
Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible substances.[1][5]
-
Disposal: 1,4-Butynediol and any contaminated materials must be disposed of as hazardous waste.[1] Contact your institution's environmental health and safety department or a licensed waste disposal company for specific guidance, following all federal, state, and local regulations.[1]
Emergency Procedures
Rapid and correct response to an exposure or spill is crucial.
Caption: Emergency Response Protocol for 1,4-Butynediol Incidents.
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention immediately.[1][5]
-
Skin Contact: Quickly remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water.[1]
-
Inhalation: Remove the person from the exposure area to fresh air. Seek prompt medical attention.[1]
-
Ingestion: If the substance is swallowed, contact a poison control center (1-800-222-1222) or seek immediate medical attention.[1]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol/polymer foam extinguishers.[1]
-
Hazards: Poisonous gases are produced in a fire.[1] Containers are at risk of exploding.[1]
-
Procedure: Use a water spray to keep fire-exposed containers cool.[1] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Spill Response
-
Evacuate all personnel not wearing appropriate protective equipment from the spill area.[1]
-
Collect the spilled solid material in the safest and most convenient manner and deposit it into sealed, labeled containers for disposal.[1]
-
After the material has been collected, ventilate the area and wash the spill site thoroughly.[1]
-
Employees required to clean up spills must be properly trained and equipped according to regulations such as OSHA 1910.120(q).[1]
References
Technical Guide to Purity Analysis of Commercial 1,4-Butynediol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity analysis of commercial 1,4-Butynediol (also known as 2-butyne-1,4-diol). A thorough understanding and rigorous control of the impurity profile of 1,4-Butynediol are critical, particularly in its application as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals where high purity is paramount.
Introduction to 1,4-Butynediol and its Commercial Significance
1,4-Butynediol is a versatile chemical intermediate, primarily produced through the Reppe synthesis, which involves the reaction of acetylene (B1199291) with formaldehyde (B43269).[1] It serves as a key building block in the production of a wide array of chemical products, including 1,4-butanediol (B3395766), tetrahydrofuran (B95107) (THF), and various polymers and fine chemicals. The purity of commercial 1,4-Butynediol is a critical quality attribute, as the presence of impurities can adversely affect reaction kinetics, catalyst performance, and the safety and efficacy of the final products.
Common Impurities in Commercial 1,4-Butynediol
The primary impurities in commercial 1,4-Butynediol typically originate from the Reppe synthesis process. These include unreacted starting materials, byproducts, and intermediates. The crude product from the synthesis can contain a significant level of these impurities, which are then reduced through purification processes.
Table 1: Common Impurities in Crude 1,4-Butynediol from Reppe Synthesis [1]
| Impurity | Chemical Formula | Typical Concentration in Crude Product |
| Propargyl Alcohol | C₃H₄O | 1 - 2% |
| Formaldehyde | CH₂O | 0.4 - 1% |
| Heavy By-products | - | 1 - 2% |
Note: The final concentrations in commercial-grade 1,4-Butynediol are significantly lower after purification.
Analytical Methodologies for Purity Analysis
A multi-faceted analytical approach is often employed to ensure a comprehensive purity assessment of commercial 1,4-Butynediol. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques utilized.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used method for the quantification of 1,4-Butynediol and its volatile impurities, such as propargyl alcohol.
Experimental Protocol: GC-FID Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.
-
Column: A DB-1 phase capillary column (30 m length, 0.53 mm inner diameter, 2.65 µm film thickness) is a suitable choice.[2]
-
Sample Preparation:
-
Accurately weigh the 1,4-Butynediol sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile (B52724) or acetone, to a known concentration (e.g., 10 mg/mL).[2]
-
Prepare a standard solution of 1,4-Butynediol and standards for expected impurities (e.g., propargyl alcohol) in the same solvent.
-
-
GC Conditions:
-
Quantification: The purity of 1,4-Butynediol and the concentration of impurities are determined by comparing the peak areas from the sample chromatogram to those of the standard solutions.
High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
HPLC with a refractive index detector (RID) is a suitable method for the analysis of non-volatile impurities and for the assay of 1,4-Butynediol, especially when UV detection is not feasible due to the lack of a chromophore.
Experimental Protocol: HPLC-RID Analysis
-
Instrumentation: An HPLC system equipped with a refractive index detector (RID) is required.
-
Column: A Bio-Rad Aminex HPX-87H Ion Exclusion Column is a good option for separating alcohols and diols.[4][5]
-
Mobile Phase: An isocratic mobile phase of 0.01 N sulfuric acid in water is typically used.[4][5]
-
Sample Preparation:
-
Prepare a stock standard of 1,4-Butynediol by accurately weighing the reference standard and dissolving it in ultrapure water to a concentration of 10 mg/mL.[4]
-
Prepare the sample by dissolving a known weight of the commercial 1,4-Butynediol in ultrapure water to a similar concentration.
-
-
HPLC Conditions:
-
Quantification: The concentration of 1,4-Butynediol is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from the standard solutions.
Determination of Formaldehyde
Due to its high reactivity and potential for derivatization, the analysis of residual formaldehyde often requires a specific method. A common approach involves derivatization followed by GC or HPLC analysis.
Experimental Protocol: Formaldehyde Analysis by GC-FID with Derivatization
-
Derivatization: Formaldehyde is reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, to form a stable, volatile derivative.[6][7]
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) is used.
-
Column: An SH-1 column (30 m x 0.32 mm I.D., 1.00 µm film thickness) is suitable for separating the DNPH derivative.[7]
-
GC Conditions (for DNPH derivative):
-
Quantification: The amount of formaldehyde is quantified by comparing the peak area of the derivative in the sample to that of a derivatized formaldehyde standard.
Data Presentation
The quantitative results from the analytical methods described above should be compiled into clear and structured tables to facilitate easy comparison and tracking of batch-to-batch consistency.
Table 2: Example Purity and Impurity Profile of a Commercial 1,4-Butynediol Batch
| Analyte | GC-FID Result (%) | HPLC-RID Result (%) | Specification |
| 1,4-Butynediol Assay | 99.8 | 99.7 | ≥ 99.5% |
| Propargyl Alcohol | 0.15 | - | ≤ 0.2% |
| Formaldehyde | 0.05 (as derivative) | - | ≤ 0.1% |
| Other Volatile Impurities | 0.02 | - | ≤ 0.1% |
| Total Purity | 99.8 | 99.7 | ≥ 99.5% |
Visualizations
Logical Relationship of Impurity Formation
The following diagram illustrates the formation of key impurities during the Reppe synthesis of 1,4-Butynediol.
Caption: Impurity formation pathway in the Reppe synthesis of 1,4-Butynediol.
Experimental Workflow for Purity Analysis
The following diagram outlines the general workflow for the comprehensive purity analysis of a commercial 1,4-Butynediol sample.
Caption: General experimental workflow for the purity analysis of 1,4-Butynediol.
References
- 1. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdc.gov [cdc.gov]
- 4. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. A Robust Static Headspace GC-FID Method to Detect and Quantify Formaldehyde Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
An In-depth Technical Guide to 1,4-Butynediol and its Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Butynediol (BYD) is a versatile chemical intermediate with significant applications in various fields, including polymer chemistry, organic synthesis, and agriculture. Its unique structure, featuring a carbon-carbon triple bond and two primary hydroxyl groups, allows for a wide range of chemical transformations, leading to a diverse array of derivatives with important industrial and potential therapeutic applications. This technical guide provides a comprehensive overview of 1,4-butynediol, focusing on its synthesis, key derivatives, and its emerging role in drug development. Detailed experimental protocols, quantitative data, and visual representations of chemical pathways are presented to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction
1,4-Butynediol (IUPAC name: But-2-yne-1,4-diol) is a colorless, hygroscopic solid that is highly soluble in water and polar organic solvents.[1] It is a commercially significant chemical primarily produced through the Reppe synthesis, which involves the reaction of acetylene (B1199291) with formaldehyde (B43269).[2][3] The reactivity of its triple bond and hydroxyl groups makes it a valuable precursor for the synthesis of numerous important chemicals, including 1,4-butanediol (B3395766) (BDO), 2-butene-1,4-diol, and various heterocyclic compounds.[] While its traditional applications are well-established, recent research has begun to explore the potential of 1,4-butynediol and its derivatives in the realm of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 1,4-butynediol is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₂ | [5] |
| Molar Mass | 86.09 g/mol | [5] |
| Appearance | Colorless to yellowish crystalline solid | [2] |
| Melting Point | 52-55 °C | [2] |
| Boiling Point | 238 °C | [2] |
| Density | 1.2 g/cm³ | [2] |
| Solubility | Soluble in water and ethanol | [2] |
Synthesis of 1,4-Butynediol (Reppe Process)
The primary industrial method for synthesizing 1,4-butynediol is the Reppe synthesis, which reacts acetylene with formaldehyde in the presence of a copper acetylide catalyst.[3] Bismuth is often used as a promoter to improve catalyst performance.[6] The reaction is typically carried out at elevated temperatures and pressures.[5]
References
- 1. US7759531B2 - Process for preparing 1,4-butanediol - Google Patents [patents.google.com]
- 2. caloongchem.com [caloongchem.com]
- 3. researchgate.net [researchgate.net]
- 5. Manufacture of 1,4-butanediol - Chempedia - LookChem [lookchem.com]
- 6. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]
The Hygroscopic Nature of 1,4-Butynediol: A Technical Guide for Researchers and Drug Development Professionals
Introduction
1,4-Butynediol (C₄H₆O₂) is a versatile chemical intermediate, appearing as a colorless to light yellow crystalline solid, utilized in the synthesis of a wide array of products, including pharmaceuticals, polymers, and specialty chemicals.[1][2] A critical, yet often overlooked, physicochemical property of 1,4-butynediol is its hygroscopic nature.[1] This technical guide provides an in-depth exploration of the hygroscopicity of 1,4-butynediol, offering insights into its implications for handling, storage, and formulation, along with detailed experimental protocols for its characterization. Understanding and quantifying this property is paramount for ensuring product quality, stability, and performance in research and drug development settings.
Physicochemical Properties of 1,4-Butynediol
A foundational understanding of the physical and chemical properties of 1,4-butynediol is essential for contextualizing its hygroscopic behavior.
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₂ | [1] |
| Molecular Weight | 86.09 g/mol | [1] |
| Appearance | Colorless, hygroscopic, orthorhombic crystalline solid | [1] |
| Melting Point | 58 °C | [1] |
| Boiling Point | 238 °C | [1] |
| Solubility in Water | 3740 g/L (highly soluble) | [1] |
| Solubility in Organic Solvents | Soluble in polar organic solvents | [1] |
The Hygroscopic Nature of 1,4-Butynediol
1,4-Butynediol is consistently described in scientific literature and technical datasheets as a hygroscopic solid.[1][2] This means it has a strong affinity for moisture and will readily absorb water vapor from the surrounding atmosphere. The presence of two hydroxyl (-OH) groups in its molecular structure contributes significantly to its ability to form hydrogen bonds with water molecules, driving this moisture uptake.
The consequences of this hygroscopicity are significant in a laboratory and manufacturing context:
-
Physical State Alteration: The absorption of moisture can lead to changes in the physical state of the solid, from a free-flowing powder to a clumpy or even deliquescent state, where it dissolves in the absorbed water to form a saturated solution.
-
Chemical Stability: The presence of absorbed water can impact the chemical stability of 1,4-butynediol, potentially promoting degradation or unwanted side reactions, particularly under elevated temperatures or in the presence of catalysts.
-
Handling and Weighing: The continuous uptake of atmospheric moisture can make accurate weighing and handling of 1,4-butynediol challenging.
-
Formulation Performance: In drug development, the hygroscopicity of an active pharmaceutical ingredient (API) or excipient can affect the flowability, compressibility, and dissolution characteristics of the final dosage form.
Quantitative Hygroscopicity Data
A comprehensive search of publicly available scientific literature, patents, and technical data sheets did not yield specific quantitative data on the hygroscopicity of 1,4-butynediol, such as moisture sorption-desorption isotherms or a detailed breakdown of water uptake at various relative humidity (RH) levels. This information is likely held as proprietary data by chemical manufacturers.
To illustrate how such data would be presented, the following is a template for a data summary table. The values provided are hypothetical and for illustrative purposes only.
| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) - Adsorption | Equilibrium Moisture Content (% w/w) - Desorption | Observations |
| 10 | Hypothetical Value | Hypothetical Value | Remains a free-flowing powder. |
| 30 | Hypothetical Value | Hypothetical Value | Slight clumping observed. |
| 50 | Hypothetical Value | Hypothetical Value | Significant clumping. |
| 70 | Hypothetical Value | Hypothetical Value | Becomes a wet solid. |
| 90 | Hypothetical Value | Hypothetical Value | Deliquescence observed. |
Experimental Protocols for Determining Hygroscopicity
To generate the quantitative data necessary for a complete understanding of 1,4-butynediol's hygroscopic nature, the following experimental protocols are recommended.
Dynamic Vapor Sorption (DVS) Analysis
Principle: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified gas at a constant temperature. This allows for the determination of moisture sorption and desorption isotherms.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of 1,4-butynediol (typically 5-20 mg) is placed in the DVS instrument's microbalance.
-
Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the dry reference point.
-
Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a defined threshold). The mass uptake at each RH step is recorded.
-
Desorption Phase: After reaching the maximum RH, the process is reversed, and the RH is decreased in a stepwise manner back to 0% RH. The mass loss at each step is recorded to generate the desorption isotherm.
-
Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate the sorption and desorption isotherms. The difference between these two curves is known as hysteresis, which can provide insights into the physical changes occurring in the material.
Karl Fischer Titration for Water Content Determination
Principle: Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance. It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.
Methodology:
-
Instrument Preparation: The Karl Fischer titrator is prepared with the appropriate reagents (e.g., a one-component or two-component Karl Fischer reagent) and the titration vessel is conditioned to a dry state.
-
Sample Preparation: A precisely weighed amount of 1,4-butynediol is introduced into the titration vessel. The sample must be handled in a controlled environment (e.g., a glove box with low humidity) to prevent moisture uptake from the atmosphere during sample preparation.
-
Titration: The sample is dissolved in a suitable anhydrous solvent (e.g., methanol) within the titration vessel. The Karl Fischer reagent is then added until the endpoint of the titration is reached, which is typically detected electrochemically.
-
Calculation: The volume of Karl Fischer reagent consumed is used to calculate the amount of water in the sample, based on the previously determined titer of the reagent. The water content is typically expressed as a percentage by weight (% w/w).
-
Hygroscopicity Study: To determine hygroscopicity using this method, samples of 1,4-butynediol would first be exposed to controlled humidity environments (e.g., in desiccators containing saturated salt solutions to maintain specific RH levels as per ASTM E104) for a defined period. After exposure, the water content of each sample would be determined by Karl Fischer titration.
Visualization of Hygroscopic Behavior
The following diagrams illustrate the logical workflow for assessing the hygroscopic nature of a substance like 1,4-butynediol and the relationship between environmental humidity and its physical state.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1,4-Butynediol
Introduction
But-2-yne-1,4-diol (commonly known as 1,4-butynediol) is a versatile chemical intermediate utilized in the synthesis of a wide range of products, including vitamin B6, plasticizers, and corrosion inhibitors.[1] Its linear structure, featuring a central alkyne unit flanked by primary hydroxyl groups, allows for extensive intermolecular interactions, which dictate its solid-state properties. Understanding the precise three-dimensional arrangement of molecules in the crystalline lattice is paramount for controlling polymorphism, predicting physicochemical properties, and informing rational drug design and materials science applications. This technical guide provides a comprehensive analysis of the crystal structure of 1,4-butynediol, detailing its crystallographic parameters, intermolecular bonding network, and the experimental methodology used for its determination.
Crystallographic Data Summary
The crystal structure of but-2-yne-1,4-diol has been determined by single-crystal X-ray diffraction. The analysis reveals a network of molecules held together primarily by hydrogen bonding. While the detailed crystallographic parameters are available in the primary literature, the search results did not contain the specific unit cell dimensions. The data is archived in the Cambridge Structural Database (CSD) under the deposition number 128127.
Table 1: Crystallographic Data for But-2-yne-1,4-diol
| Parameter | Value | Reference |
| Chemical Formula | C₄H₆O₂ | [2] |
| Crystal System | Orthorhombic | [3] |
| Space Group | Data not available in search results | (Steiner, T. Acta Cryst. C53, 388, 1997) |
| Unit Cell Dimensions | ||
| a | Data not available in search results | (Steiner, T. Acta Cryst. C53, 388, 1997) |
| b | Data not available in search results | (Steiner, T. Acta Cryst. C53, 388, 1997) |
| c | Data not available in search results | (Steiner, T. Acta Cryst. C53, 388, 1997) |
| α, β, γ | 90, 90, 90° | (Implied by Orthorhombic System) |
| Volume (V) | Data not available in search results | (Steiner, T. Acta Cryst. C53, 388, 1997) |
| Molecules per Unit Cell (Z) | Data not available in search results | (Steiner, T. Acta Cryst. C53, 388, 1997) |
| Key Bond Length (C≡C) | 1.200 (4) Å | [4] |
Molecular Packing and Intermolecular Interactions
The crystal packing of 1,4-butynediol is dominated by a robust network of intermolecular hydrogen bonds. Each molecule acts as both a hydrogen bond donor (via the two hydroxyl protons) and a hydrogen bond acceptor (via the two oxygen lone pairs), leading to a highly cohesive, three-dimensional structure. This extensive hydrogen bonding is responsible for its solid nature at room temperature and its solubility in polar solvents.[1] The primary interaction is the classic O—H···O hydrogen bond, which links adjacent molecules into chains and sheets.
Experimental Protocols
The determination of the crystal structure of a small molecule like 1,4-butynediol follows a well-established workflow involving single-crystal X-ray diffraction.
Detailed Methodology: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Objective: To obtain a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm in size).
-
Protocol: Crystals of 1,4-butynediol are grown from a saturated solution. A common method is slow evaporation.
-
Dissolve the purified solid 1,4-butynediol in a suitable solvent (e.g., ethyl acetate, benzene) with minimal heating to achieve saturation.[3]
-
Allow the solution to cool slowly to room temperature.
-
The vessel is loosely covered to allow the solvent to evaporate over several days.
-
Harvest well-formed, transparent crystals from the solution.
-
-
-
Data Collection:
-
Objective: To measure the intensities and positions of X-rays diffracted by the crystal lattice.
-
Protocol: A selected crystal is mounted on a goniometer head and placed in an X-ray diffractometer.
-
Mounting: The crystal is affixed to a glass fiber or loop using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Instrumentation: Data is collected using a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images (frames) are collected over a wide angular range. Software automatically indexes the diffraction spots to determine the unit cell and collects a complete dataset.
-
-
-
Structure Solution and Refinement:
-
Objective: To process the diffraction data to generate an electron density map and build a final, accurate molecular model.
-
Protocol: Specialized crystallographic software is used for this multi-step process.
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., absorption, Lorentz-polarization), and merged to produce a unique set of reflection data.
-
Structure Solution: The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. This map reveals the positions of the heavier atoms (oxygen and carbon).
-
Model Building and Refinement: An initial atomic model is built into the electron density map. The positions of the atoms, along with their anisotropic displacement parameters, are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically located in the difference Fourier map and refined with constraints. The final model is evaluated by metrics such as the R-factor.
-
-
References
Environmental fate and impact of Butyne-1,4-diol
An In-depth Technical Guide to the Environmental Fate and Ecotoxicological Impact of 2-Butyne-1,4-diol (B31916)
Executive Summary
2-Butyne-1,4-diol (CAS No. 110-65-6) is a critical chemical intermediate, primarily used in the synthesis of its hydrogenated derivative, 1,4-butanediol. Despite its industrial importance, publicly available data on its specific environmental fate and ecotoxicological profile are limited, particularly concerning its biodegradability and its effects on aquatic invertebrates and algae. This document synthesizes the available data, highlights significant knowledge gaps, and outlines the standard experimental protocols used to assess such chemicals. Existing data indicates that 2-butyne-1,4-diol is moderately toxic to fish. Its physicochemical properties—high water solubility and a low octanol-water partition coefficient—suggest a low potential for bioconcentration and high mobility in soil. This guide provides researchers and drug development professionals with a comprehensive overview of the current state of knowledge and a framework for evaluating the environmental risks associated with this compound.
Introduction and Physicochemical Properties
2-Butyne-1,4-diol is a symmetrical diol with a central carbon-carbon triple bond. It is a solid at standard temperature and pressure.[1] Its primary industrial relevance stems from its role as a precursor in the Reppe process, where it is hydrogenated to produce 1,4-butanediol, a high-volume commodity chemical.[2]
Table 1: Physicochemical Properties of 2-Butyne-1,4-diol
| Property | Value | Reference |
| CAS Number | 110-65-6 | [1] |
| Molecular Formula | C₄H₆O₂ | [1] |
| Molecular Weight | 86.09 g/mol | [1] |
| Physical State | White to light-brown solid | [1] |
| Melting Point | 50 °C | [1] |
| Boiling Point | Decomposes at >160 °C | [1] |
| Water Solubility | 3,740,000 mg/L (Highly Soluble) | [1] |
| log P (octanol-water) | -0.73 | [1] |
| Vapor Pressure | 0.000556 mmHg | [1] |
Environmental Fate
The environmental fate of a chemical describes its transport and transformation in various environmental compartments.
Biodegradation
Abiotic Degradation
-
Hydrolysis: No standard hydrolysis data is available. Given the stable nature of the alcohol and alkyne functional groups at typical environmental pH ranges (4-9), significant abiotic hydrolysis is not expected.
-
Photodegradation: Data on aqueous or atmospheric photodegradation is not available.
Soil Mobility and Sorption
The potential for a chemical to adsorb to soil and sediment is described by the organic carbon-water (B12546825) partition coefficient (Koc).[4][5]
-
Koc Value: An experimental or estimated Koc value for 2-butyne-1,4-diol is not available.
-
Inferred Mobility: Based on its very high water solubility and low log P value (-0.73), 2-butyne-1,4-diol is expected to have very low adsorption to soil organic matter and clay particles.[3][6] Consequently, it is predicted to be highly mobile in soil and has a high potential to leach into groundwater.
Bioconcentration
Bioconcentration is the accumulation of a chemical in an organism from the surrounding water.[7] It is estimated by the Bioconcentration Factor (BCF).[8]
Table 2: Bioconcentration Potential of 2-Butyne-1,4-diol
| Endpoint | Value (Unitless) | Method | Interpretation | Reference |
| BCF | 0.12 | Estimated | Low Potential | [1] |
The low estimated BCF is consistent with the compound's hydrophilic nature (low log P) and suggests it is unlikely to accumulate in the tissues of aquatic organisms.[1]
Ecotoxicological Impact
Ecotoxicity data is crucial for understanding the potential harm a substance can cause to aquatic ecosystems.
Toxicity to Fish
Data from acute toxicity studies on the fathead minnow (Pimephales promelas) are available and indicate moderate toxicity.
Table 3: Acute Toxicity of 2-Butyne-1,4-diol to Fish
| Species | Endpoint | Value (mg/L) | Exposure | Reference |
| Pimephales promelas | 96-h LC₅₀ | 53.6 | 96 hours | [1][9] |
| Pimephales promelas | 96-h LC₅₀ | 76.1 | 96 hours | [9] |
| Pimephales promelas | 96-h NOEC | 21.5 | 96 hours | [9] |
Toxicity to Aquatic Invertebrates
Specific experimental data for the acute toxicity of 2-butyne-1,4-diol to aquatic invertebrates like Daphnia magna is not available in the public literature. An ECHA registration dossier for a structurally similar substance attempts a read-across, but this does not substitute for direct testing of the compound itself.[10]
Toxicity to Algae
No experimental data on the growth inhibition effects of 2-butyne-1,4-diol on algal species such as Pseudokirchneriella subcapitata were found in the public literature.
Visualizations: Workflows and Pathways
Caption: Figure 1: Industrial synthesis pathway of 2-butyne-1,4-diol and its conversion to 1,4-butanediol.
Caption: Figure 2: A typical workflow for assessing the acute aquatic toxicity of a chemical substance.
Caption: Figure 3: Metabolic activation of 2-butyne-1,4-diol to a toxic metabolite via alcohol dehydrogenase.
Key Experimental Protocols
Should further testing be required to fill the identified data gaps, the following standard OECD (Organisation for Economic Co-operation and Development) guidelines would be employed.
Fish Acute Toxicity Test (OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour exposure period.
-
Test Species: Pimephales promelas (fathead minnow), Danio rerio (zebrafish), or Oncorhynchus mykiss (rainbow trout).[11][12]
-
Methodology: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC₅₀ is calculated. Water quality parameters (pH, temperature, dissolved oxygen) are monitored throughout.
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)
This test assesses the acute toxicity to aquatic invertebrates by determining the concentration that immobilizes 50% of the daphnids (EC₅₀).[13][14]
-
Test Species: Daphnia magna.
-
Methodology: Young daphnids (less than 24 hours old) are exposed to the test substance in a static system for 48 hours. The number of immobile daphnids is observed at 24 and 48 hours. The EC₅₀ is then determined based on these observations.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)
This protocol measures the effect of a substance on the growth of freshwater microalgae.[15][16]
-
Test Species: Pseudokirchneriella subcapitata or other suitable green algae.
-
Methodology: Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours. The growth of the algae is measured by cell counts or a surrogate like fluorescence. The primary endpoints are the EC₅₀ (concentration causing 50% inhibition of growth or yield) and the No Observed Effect Concentration (NOEC).
Conclusion and Future Research
The environmental profile of 2-butyne-1,4-diol is incomplete. While its physicochemical properties suggest low bioconcentration potential and high mobility, and data indicates moderate toxicity to fish, significant knowledge gaps remain. The lack of empirical data on its biodegradation and its effects on aquatic invertebrates and algae prevents a comprehensive environmental risk assessment.
Future research should prioritize conducting standardized tests to address these gaps:
-
Ready Biodegradability (OECD 301 series): To determine its persistence in aquatic environments.
-
Acute Daphnia Toxicity (OECD 202): To understand its impact on a key trophic level.
-
Algal Growth Inhibition (OECD 201): To assess its potential to harm primary producers.
Generating this data is essential for developing a complete environmental risk profile and ensuring the safe and sustainable use of this industrially important chemical.
References
- 1. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. log KOC - ECETOC [ecetoc.org]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. Evaluation of Existing Models to Estimate Sorption Coefficients for Ionisable Pharmaceuticals in Soils and Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioconcentration - Wikipedia [en.wikipedia.org]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. Prediction of the acute toxicity (96-h LC50) of organic compounds to the fathead minnow (Pimephales promelas) using a group contribution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute Toxicity of Major Geochemical Ions to Fathead Minnows (Pimephales Promelas): Part A—Observed Relationships for Individual Salts and Salt Mixtures | Semantic Scholar [semanticscholar.org]
- 13. Prediction of acute aquatic toxicity toward Daphnia magna by using the GA-kNN method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ecetoc.org [ecetoc.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Methodological & Application
Application Notes and Protocols: Hydrogenation of 1,4-Butynediol to 1,4-Butanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic hydrogenation of 1,4-butynediol to 1,4-butanediol (B3395766), a critical chemical intermediate in various industrial applications, including the synthesis of pharmaceuticals, polymers, and solvents.
Introduction
The hydrogenation of 1,4-butynediol is a two-step process involving the initial conversion of the alkyne to 2-butene-1,4-diol, followed by the saturation of the alkene to yield 1,4-butanediol.[1][2][3] The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired 1,4-butanediol while minimizing the formation of by-products.[2][3][4] This process is a cornerstone of the Reppe process, a common industrial method for producing 1,4-butanediol.[5][6]
Reaction Pathway and By-products
The primary reaction pathway involves the sequential addition of hydrogen across the triple and then the double bond of the butynediol molecule. However, several side reactions can occur, leading to the formation of various impurities.[2][3][4]
References
- 1. Effects of a forming process on the properties and structure of RANEY®-Ni catalysts for the hydrogenation of 1,4-butenediol - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10200K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Hydrogenation of 1,4-Butynediol to 2-Butene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of 1,4-butynediol (BYD) to 2-butene-1,4-diol (B106632) (BED) is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates, including Vitamin B6.[1] The primary challenge of this reaction lies in achieving high selectivity for the cis-alkene product (cis-2-butene-1,4-diol) while minimizing over-hydrogenation to the corresponding alkane, 1,4-butanediol (B3395766) (BDO), and the formation of other byproducts. This document provides detailed application notes, experimental protocols, and performance data for various catalytic systems employed in this selective hydrogenation.
Catalytic Systems and Performance Data
The choice of catalyst, support, and reaction conditions is paramount in controlling the selective hydrogenation of 1,4-butynediol. Palladium-based catalysts are widely used, often "poisoned" to temper their activity and prevent over-reduction. Platinum and nickel-based catalysts also offer viable alternatives.
Table 1: Performance of Various Catalysts in the Selective Hydrogenation of 1,4-Butynediol
| Catalyst System | Support | Temperature (°C) | Hydrogen Pressure (MPa) | Butynediol Conversion (%) | 2-Butene-1,4-diol Selectivity (%) | Reference |
| 5 wt.% Pd-C (lead poisoned) | Carbon | 35 - 45 | 0.6 - 1.7 | >95 | 93.9 - 95.6 | [2] |
| 0.5 wt.% Pt | Silicon Carbide (SiC) | 100 | 1 | 96 | ~96 | [3] |
| Schiff Base Modified Pd | Silica (SiO₂) | 50 | 2 | 95.2 | ~100 | [3] |
| 1% Pd | Calcium Carbonate (CaCO₃) | Ambient | Atmospheric | High | High (cis-isomer favored) | [4] |
| Raney Nickel | - | 70 | 6.9 (1000 psi) | High | (Forms a mixture of products) | [5] |
| 1% Pt | Calcium Carbonate (CaCO₃) | Not Specified | Not Specified | High | Nearly complete with ammonia | [6] |
Experimental Protocols
Protocol 1: Preparation of Lead-Poisoned 5% Pd/C Catalyst
This protocol is based on the principles of preparing a Lindlar-type catalyst.[7][8]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃) or Activated Carbon (C)
-
Lead acetate (B1210297) (Pb(CH₃COO)₂)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Preparation of Palladium on Carbon (5% Pd/C):
-
Dissolve a calculated amount of palladium(II) chloride in a minimal amount of concentrated hydrochloric acid and dilute with deionized water.
-
In a separate flask, create a slurry of the activated carbon support in deionized water.
-
Slowly add the palladium chloride solution to the carbon slurry with vigorous stirring.
-
Heat the mixture to 80°C and add a reducing agent, such as formaldehyde (B43269) or hydrazine (B178648) hydrate, dropwise until the precipitation of palladium is complete (the supernatant becomes colorless).
-
Filter the catalyst, wash thoroughly with deionized water until the filtrate is neutral, and dry in an oven at 100-120°C.
-
-
Poisoning the Catalyst:
-
Suspend the prepared 5% Pd/C catalyst in deionized water.
-
In a separate beaker, dissolve a calculated amount of lead acetate in deionized water. The amount of lead acetate is typically a small percentage of the palladium weight (e.g., 1-5 wt.%).
-
Slowly add the lead acetate solution to the stirred catalyst suspension.
-
Continue stirring for several hours at room temperature to ensure uniform deposition of the lead poison.
-
Filter the lead-poisoned catalyst, wash with deionized water, and then with ethanol.
-
Dry the final catalyst under vacuum at a low temperature (e.g., 60°C).
-
Protocol 2: Selective Hydrogenation of 1,4-Butynediol using Lead-Poisoned Pd/C
This protocol is adapted from a patented procedure.[2]
Materials:
-
1,4-Butynediol (aqueous solution)
-
Lead-poisoned 5 wt.% Pd/C catalyst (prepared as in Protocol 1)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
Equipment:
-
Autoclave (high-pressure reactor) with stirring mechanism and temperature control
-
Gas inlet and outlet valves
Procedure:
-
Reactor Setup:
-
Charge the autoclave with an aqueous solution of 1,4-butynediol.
-
Add the lead-poisoned 5 wt.% Pd-C catalyst. The catalyst loading should be between 0.33 to 0.99 wt.% of the total reaction mass.[2]
-
-
Inerting the System:
-
Seal the autoclave and purge the system by pressurizing with nitrogen gas and then venting. Repeat this cycle 3-5 times to remove all air.
-
Subsequently, purge the system with hydrogen gas in a similar manner to replace the nitrogen.
-
-
Reaction:
-
Begin stirring the reaction mixture at a rate of 450-550 rpm.[9]
-
Heat the reactor to a temperature of 35-45°C.[2]
-
Pressurize the reactor with hydrogen to 0.6-1.7 MPa and maintain this pressure throughout the reaction.[2]
-
Allow the reaction to proceed for 60 to 390 minutes.[2] The reaction progress can be monitored by observing the uptake of hydrogen.
-
-
Work-up:
-
Once the reaction is complete (indicated by the cessation of hydrogen uptake), stop the stirring and shut off the hydrogen supply.
-
Rapidly cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen gas to remove any remaining hydrogen.
-
Open the reactor and filter the reaction mixture to remove the catalyst. The filtrate contains the 2-butene-1,4-diol product.
-
Protocol 3: Product Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary Column: A polar column such as a SH-Rtx-Wax or equivalent is suitable for separating the diols.[6]
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
(Note: This is a starting point and should be optimized for your specific instrument and column.)
-
-
Internal Standard: 1,3-Propanediol can be used as an internal standard for quantitative analysis.[6]
Sample Preparation:
-
Dilute a small aliquot of the final reaction mixture with a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add a known concentration of the internal standard.
-
Inject a small volume (e.g., 1 µL) into the GC.
Data Analysis:
-
Identify the peaks corresponding to 1,4-butynediol, 2-butene-1,4-diol, and 1,4-butanediol by comparing their retention times with those of pure standards.
-
Calculate the conversion of 1,4-butynediol and the selectivity for 2-butene-1,4-diol using the peak areas and the internal standard for calibration.
Visualizations
Signaling Pathway of the Catalytic Hydrogenation
References
- 1. mdpi.com [mdpi.com]
- 2. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of a forming process on the properties and structure of RANEY®-Ni catalysts for the hydrogenation of 1,4-butenediol - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10200K [pubs.rsc.org]
- 7. byjus.com [byjus.com]
- 8. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 9. US3736266A - Preparation of carbon supported palladium catalysts - Google Patents [patents.google.com]
Application Notes and Protocols for Butyne-1,4-diol in Polymer Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Subject: Applications, Experimental Protocols, and Synthesis Pathways Involving Butyne-1,4-diol and its Primary Derivative, 1,4-Butanediol, in Polymer Chemistry.
Introduction and Overview
This compound is an organic compound featuring a carbon-carbon triple bond (an alkyne) and two hydroxyl (-OH) groups. While it has direct applications in specialized polymer synthesis, its most significant role in polymer chemistry is as a precursor to 1,4-butanediol (BDO) . The hydrogenation of the alkyne group in this compound yields BDO, a widely used and versatile chemical intermediate in the production of high-performance polymers.
This document provides an overview of the direct applications of this compound and a detailed exploration of the polymer chemistry applications of its saturated analogue, 1,4-butanediol, which is the compound predominantly used in large-scale polymer manufacturing.
Direct Applications of this compound in Polymer Chemistry
This compound serves as a specialized monomer and additive, valued for the reactivity of its hydroxyl groups and the rigidity imparted by its alkyne backbone.
Synthesis of Polymeric Acetals and Acetylenic Polyurethanes
In the presence of acid catalysts, this compound can react with aldehydes or acetals to form polymeric acetals. These polymers, which retain the acetylenic group in their backbone, are useful intermediates for specialty materials like acetylenic polyurethanes, which have applications as high-energy solid propellants.
General Experimental Protocol: Synthesis of Polymeric Acetals
This protocol provides a general methodology for the acid-catalyzed synthesis of an acetal (B89532) from a diol and an aldehyde. This can be adapted for the reaction of this compound.
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, acetaldehyde)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), bismuth triflate)[1]
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or argon gas inlet
-
Rotary evaporator
Procedure:
-
Setup: Assemble the flask with the Dean-Stark trap and condenser under an inert atmosphere (nitrogen or argon).
-
Charging the Reactor: To the flask, add this compound and the anhydrous solvent. Begin stirring.
-
Addition of Reactants: Add the aldehyde to the mixture, followed by a catalytic amount of the acid catalyst (e.g., 0.1-1 mol%).[1][2]
-
Reaction: Heat the mixture to reflux. The water formed as a byproduct will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.[1]
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Purification: Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent. Filter the solution and remove the solvent using a rotary evaporator to yield the polymeric acetal.
Other Direct Applications
-
Crosslinking Agent: this compound can be used as a crosslinking agent in the vulcanization process for rubber, improving strength and durability.
-
Coatings and Adhesives: It is incorporated into formulations for coatings, paints, and adhesives to enhance hardness, flexibility, and bonding strength.
-
Plasticizer: It can be used as a plasticizer in some polymer formulations to improve flexibility and processability.
Applications of 1,4-Butanediol (BDO) in Polymer Chemistry
1,4-Butanediol (BDO) is a cornerstone of the polymer industry, primarily used as a diol monomer in polycondensation reactions and as a chain extender in polyurethanes.
Diagram: Synthesis of 1,4-Butanediol from this compound
The foundational reaction that links this compound to its more common polymer applications is catalytic hydrogenation.
Caption: Conversion of this compound to 1,4-Butanediol (BDO).
Application in Polyurethanes
In polyurethane chemistry, BDO acts as a chain extender . It reacts with diisocyanates to form the "hard segments" of the polymer, which provide strength, hardness, and thermal stability.[3][4] The soft segments, typically made from long-chain polyols, provide flexibility and elasticity.[4]
Experimental Protocol: One-Shot Synthesis of Thermoplastic Polyurethane (TPU)
This method involves reacting all components—polyol, diisocyanate, and chain extender—simultaneously.[5][6]
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Polyester polyol)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
Chain Extender: 1,4-Butanediol (BDO)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL, Tin(II) 2-ethylhexanoate)[5]
Equipment:
-
Reaction vessel (e.g., polypropylene (B1209903) beaker) with a high-speed mechanical stirrer
-
Vacuum oven
-
Teflon-coated pan or mold
-
Heating mantle or oil bath
Procedure:
-
Preparation: Dry the polyol and BDO in a vacuum oven at 80°C for at least 4 hours to remove moisture.[6] Melt solid MDI in an oven at 60-80°C.[6]
-
Mixing: In the reaction vessel, thoroughly mix the pre-dried polyol, BDO, and catalyst. Heat the mixture to the reaction temperature (e.g., 80-100°C).[6]
-
Polymerization: Add the molten MDI to the mixture and stir vigorously for 30-120 seconds.[6] The mixture will become opaque and viscous as polymerization occurs.
-
Casting: Pour the reacting mixture into a preheated Teflon-coated pan.
-
Curing: Transfer the pan to an oven and cure at 100-120°C for 3-24 hours to complete the polymerization.[6]
-
Post-Curing: After curing, the resulting TPU sheet can be removed from the mold and stored for further characterization.
Diagram: Workflow for Prepolymer Synthesis of Polyurethane
The prepolymer method is a two-step process offering greater control over the polymer structure.
References
Application Notes and Protocols: Use of Butyn-1,4-diol in Polyurethane Synthesis
Note to the Reader: Extensive literature searches for the direct application of 1,4-butynediol as a chain extender in polyurethane synthesis did not yield specific experimental protocols or quantitative data. The use of this acetylenic diol in polyurethane manufacturing is not well-documented in publicly available scientific literature. This may be due to a variety of factors, including the specific reactivity of the alkyne group, which could lead to undesirable side reactions or specific polymer properties not suitable for common applications.
However, the saturated analog, 1,4-butanediol (B3395766) (BDO) , is a widely used and critical component in the polyurethane industry. To provide a comprehensive and useful resource, these application notes and protocols will detail the use of 1,4-butanediol in polyurethane synthesis. This information serves as a robust baseline and a comparative reference for researchers interested in exploring the potential use of unsaturated diols like 1,4-butynediol.
The presence of a triple bond in 1,4-butynediol offers intriguing possibilities for novel polyurethane properties and post-synthesis modifications, such as "click" chemistry reactions, which could be a fertile ground for future research.
Application Notes: The Role of 1,4-Butanediol (BDO) as a Chain Extender in Polyurethane Synthesis
Introduction
Polyurethanes (PUs) are a versatile class of polymers characterized by the presence of urethane (B1682113) linkages. They are synthesized through the reaction of diisocyanates with polyols. The properties of these materials can be finely tuned by varying the chemical nature of the monomers. Short-chain diols, known as chain extenders, are crucial in this respect, as they react with the diisocyanate to form the "hard segments" of the polyurethane, which are responsible for properties like hardness, rigidity, and thermal stability. 1,4-Butanediol (BDO) is one of the most common and effective chain extenders used in the synthesis of thermoplastic polyurethanes (TPUs).
Mechanism of Action
In polyurethane synthesis, the isocyanate groups (-NCO) of the diisocyanate monomer react with the hydroxyl groups (-OH) of the polyol and the chain extender. The reaction with the long-chain polyol forms the "soft segments," which impart flexibility and elasticity to the polymer. The reaction with the short-chain BDO forms the "hard segments." These hard segments, through hydrogen bonding between the urethane groups, self-assemble into crystalline or semi-crystalline domains. This microphase separation between the soft and hard segments is fundamental to the elastomeric properties of TPUs.
Impact on Polyurethane Properties
The use of 1,4-butanediol as a chain extender significantly influences the final properties of the polyurethane:
-
Mechanical Properties: BDO contributes to high tensile strength, tear resistance, and hardness. The linear and symmetric structure of BDO allows for efficient packing of the hard segments, leading to strong hydrogen bonding and well-defined phase separation.
-
Thermal Properties: The crystalline nature of the hard segments formed with BDO results in a distinct melting temperature and good thermal stability.
-
Processing: TPUs made with BDO can be processed using conventional thermoplastic techniques such as injection molding and extrusion.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of TPUs using 1,4-butanediol.
Table 1: Typical Components for Thermoplastic Polyurethane Synthesis
| Component | Example | Function | Typical Molecular Weight ( g/mol ) |
| Diisocyanate | 4,4'-Methylene diphenyl diisocyanate (MDI) | Forms hard and soft segments | ~250 |
| Polyol | Poly(tetramethylene ether) glycol (PTMEG) | Forms soft segments | 1000 - 2000 |
| Chain Extender | 1,4-Butanediol (BDO) | Forms hard segments | 90.12 |
| Catalyst | Dibutyltin dilaurate (DBTDL) | Catalyzes the isocyanate-hydroxyl reaction | N/A |
Table 2: Representative Formulation for a Thermoplastic Polyurethane
| Parameter | Value | Notes |
| NCO:OH Molar Ratio | 1.02 - 1.05 | A slight excess of isocyanate is common to ensure complete reaction of hydroxyl groups. |
| Hard Segment Content (%) | 30 - 60% by weight | The ratio of (MDI + BDO) to the total weight. Higher content leads to a harder, more rigid polymer. |
| Reaction Temperature | 70 - 120 °C | Varies depending on the synthesis method (one-shot vs. prepolymer). |
| Catalyst Concentration | 0.01 - 0.05 wt% of total reactants | Catalyst amount can be adjusted to control the reaction rate. |
Experimental Protocols
Two primary methods are used for the synthesis of polyurethanes with 1,4-butanediol: the one-shot method and the two-step (or prepolymer) method.
Protocol 1: One-Shot Synthesis of Thermoplastic Polyurethane
This method involves reacting all the components (diisocyanate, polyol, and chain extender) simultaneously.
Materials:
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol , dried under vacuum
-
1,4-Butanediol (BDO), dried
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Condenser with a drying tube
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
In the flask, add the pre-weighed amount of PTMEG and BDO. Heat the mixture to 80°C with stirring to ensure homogeneity.
-
In a separate vessel, melt the MDI at 60°C.
-
Add the molten MDI to the stirred polyol/chain extender mixture in the reaction flask.
-
Add the DBTDL catalyst (e.g., 0.02 wt%) to the reaction mixture.
-
Continue stirring at 80-100°C. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Once the mixture becomes highly viscous, pour it into a preheated mold and cure in an oven at 100-110°C for 12-24 hours.
-
After curing, the polymer can be removed from the mold and post-cured at a lower temperature if necessary.
Protocol 2: Two-Step (Prepolymer) Synthesis of Thermoplastic Polyurethane
In this method, the diisocyanate is first reacted with the polyol to form an isocyanate-terminated prepolymer, which is then chain-extended with BDO.
Materials:
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol , dried under vacuum
-
1,4-Butanediol (BDO), dried
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Nitrogen gas for inert atmosphere
Equipment:
-
Same as for the one-shot method.
Procedure:
Step 1: Prepolymer Formation
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
Add the molten MDI to the reaction flask.
-
Heat the MDI to 70-80°C with stirring.
-
Slowly add the dried PTMEG to the MDI via a dropping funnel over a period of 30-60 minutes. An exothermic reaction will occur. Maintain the temperature at 80-90°C.
-
After the addition is complete, continue stirring at 80°C for 1-2 hours to ensure the completion of the prepolymer formation. The NCO content can be monitored by titration.
Step 2: Chain Extension
-
Cool the prepolymer to 60-70°C.
-
Add the stoichiometric amount of BDO to the prepolymer with vigorous stirring.
-
Add the DBTDL catalyst if required to control the reaction rate.
-
The viscosity will increase rapidly. Before the mixture becomes too viscous to handle, pour it into a preheated mold.
-
Cure the polymer in an oven at 100-110°C for 12-24 hours.
Visualizations
Below are diagrams illustrating the chemical structures and experimental workflows described.
Caption: Basic components for polyurethane synthesis.
Caption: Comparison of one-shot and two-step synthesis workflows.
Caption: Contribution of components to polyurethane properties.
Application Notes and Protocols for Polyester Synthesis Using Butyne-1,4-diol as a Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polyesters derived from 1,4-butynediol. The presence of the alkyne group in the polymer backbone offers a versatile platform for post-polymerization modification, making these materials highly attractive for applications in drug delivery, tissue engineering, and advanced materials development.
Introduction
Aliphatic polyesters are a well-established class of biodegradable and biocompatible polymers.[1] The incorporation of unsaturated functionalities, such as alkyne groups, into the polyester (B1180765) backbone provides a powerful tool for tailoring the material's properties and for the covalent attachment of bioactive molecules, imaging agents, or targeting ligands through highly efficient "click" chemistry reactions.[2][3] 1,4-butynediol, a commercially available monomer, can be used to introduce these functionalities directly into the main chain of polyesters via polycondensation reactions.
This document outlines detailed protocols for the synthesis of polyesters from 1,4-butynediol and various dicarboxylic acids or their derivatives. It also provides a protocol for the post-polymerization modification of these alkyne-containing polyesters using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.
Data Presentation
The following tables summarize the key properties of polyesters synthesized from 1,4-butynediol (ByD) and various aliphatic dicarboxylic acids (ADAs). The data is compiled from available literature and should be considered as a reference, as specific properties can vary depending on the synthesis conditions and analytical methods used.
Table 1: Molecular Weight Data of Polyesters from 1,4-Butynediol
| Diacid/Diacid Dichloride | Synthesis Method | Mn (Da) | Mw (Da) | PDI (Mw/Mn) |
| Sebacoyl chloride | Polycondensation with diacid dichloride | up to 20,000 | - | - |
| Adipoyl chloride | Polycondensation with diacid dichloride | - | - | - |
| Succinoyl chloride | Polycondensation with diacid dichloride | - | - | - |
Note: Comprehensive GPC data for a series of these specific polyesters is limited in the available literature. The Mn for the sebacoyl chloride-based polyester is a corrected value from SEC measurements. Further characterization is recommended for specific applications.
Table 2: Thermal Properties of Polyesters from 1,4-Butynediol
| Diacid | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) |
| Sebacic acid | 50 - 90 | - |
| Adipic acid | 50 - 90 | - |
| Suberic acid | 50 - 90 | - |
| Succinic acid | Amorphous | -38 |
Table 3: Representative Mechanical Properties of Alkyne-Containing Polyesters
| Polymer System | Young's Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Thiol-yne cross-linked PAPS (20% alkyne) | 210 - 443 | - | - |
| Crosslinked internal alkyne-based stereo elastomer | 2,700 - 48,300 | up to 55 | 754 - 1200 |
Note: This data is for analogous alkyne-containing polyester systems and serves to provide a general indication of the mechanical properties that could be expected. PAPS is poly(alkyne serinol)-ran-propanediol-co-sebacate. The properties of polyesters from 1,4-butynediol will depend on the specific diacid used and any post-synthesis cross-linking.[4][5]
Experimental Protocols
Protocol 1: Synthesis of Polyesters via Polycondensation with Diacid Dichlorides
This method is one of the most effective for achieving higher molecular weight polyesters from 1,4-butynediol. It is performed at low temperatures using pyridine (B92270) as an acid scavenger.
Materials:
-
1,4-Butynediol (ByD)
-
Aliphatic diacid dichloride (e.g., sebacoyl chloride, adipoyl chloride, succinoyl chloride)
-
Pyridine (dried over KOH)
-
Dichloromethane (B109758) (CH₂Cl₂) (dried over P₄O₁₀)
-
Methanol
-
Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1,4-butynediol (e.g., 80 mmol) and pyridine (e.g., 240 mmol) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -5 °C using an ice-salt bath.
-
Slowly add a solution of the diacid dichloride (e.g., 80 mmol) in anhydrous dichloromethane to the stirred solution over a period of 1 hour.
-
Maintain the reaction temperature at 0-5 °C for 2 hours, and then allow the reaction to proceed at room temperature for 24 hours.
-
Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polyester by pouring the concentrated solution into a large excess of cold methanol.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the polyester.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of ester bonds and the presence of alkyne groups.
Protocol 2: Synthesis of Polyesters via Direct Polycondensation
This method involves the direct reaction of 1,4-butynediol with a dicarboxylic acid at elevated temperatures, typically with an acid catalyst. This method may lead to lower molecular weights and potential side reactions compared to Protocol 1.
Materials:
-
1,4-Butynediol (ByD)
-
Aliphatic dicarboxylic acid (e.g., sebacic acid)
-
p-Toluenesulfonic acid (p-TSA) or another suitable catalyst
-
Nitrogen gas
Procedure:
-
In a cylindrical glass reactor equipped with a mechanical stirrer and a nitrogen inlet/outlet, combine equimolar amounts of 1,4-butynediol and the dicarboxylic acid (e.g., 80 mmol each).
-
Add the catalyst (e.g., 0.5 mmol of p-TSA).
-
Place the reactor in an oil bath preheated to 100 °C and then rapidly increase the temperature to 120-125 °C.
-
Stir the reaction mixture under a slow stream of nitrogen for 4 hours to facilitate the removal of water.
-
Apply a vacuum for 1 hour to further drive the reaction to completion.
-
Cool the reactor to room temperature. The resulting polyester will be a solid that can be mechanically removed.
References
- 1. Bioresorbability and biocompatibility of aliphatic polyesters | Semantic Scholar [semanticscholar.org]
- 2. Clickable degradable aliphatic polyesters via copolymerization with alkyne epoxy esters: synthesis and postfunctionalization with organic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. gup.ugal.ro [gup.ugal.ro]
Application of Butyne-1,4-diol in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the utilization of butyne-1,4-diol as a versatile building block in the synthesis of pharmaceutical compounds. This document details the synthetic pathways, experimental protocols, and quantitative data for key applications, offering valuable insights for researchers and professionals in the field of drug development.
Introduction
This compound is a highly reactive and versatile chemical intermediate that serves as a crucial starting material in the synthesis of a variety of pharmaceutical compounds.[1][2] Its unique structure, featuring a central alkyne bond and two primary hydroxyl groups, allows for a wide range of chemical transformations, making it an invaluable precursor for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The primary applications of this compound in the pharmaceutical industry include its role as a key raw material in the industrial synthesis of Vitamin B6 (Pyridoxine) and as a precursor to other important intermediates like 2-butene-1,4-diol (B106632) and 1,4-butanediol (B3395766).[3][4]
Synthesis of Vitamin B6 (Pyridoxine)
The most significant application of this compound in the pharmaceutical sector is in the synthesis of Vitamin B6. The industrial production of pyridoxine (B80251) hydrochloride, the common form of Vitamin B6, heavily relies on a synthetic route where 2-butene-1,4-diol, derived from the selective hydrogenation of this compound, is a key dienophile in a Diels-Alder reaction.[1][3]
Signaling Pathway/Logical Relationship
The synthesis of Vitamin B6 from this compound follows a multi-step pathway that can be visualized as follows:
Caption: Synthetic pathway of Vitamin B6 from this compound.
Experimental Protocols
This crucial step involves the partial reduction of the alkyne to a cis-alkene. Over-reduction to 1,4-butanediol is a common side reaction that needs to be minimized. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is standard practice.[1]
-
Materials:
-
Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)[1]
-
Methanol (B129727) (solvent)
-
Hydrogen gas (H₂)
-
Procedure:
-
In a high-pressure autoclave, a solution of 2-butyne-1,4-diol in methanol is prepared.
-
Lindlar's catalyst is added to the solution. The catalyst loading is typically around 1-5% by weight of the butynediol.
-
The autoclave is sealed and purged with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
The reaction mixture is stirred vigorously and heated to a temperature of 35-45°C.[5]
-
The autoclave is pressurized with hydrogen to 0.6-1.7 MPa.[5]
-
The reaction is monitored by gas chromatography (GC) to follow the consumption of the starting material and the formation of the product.
-
Once the desired conversion is achieved (typically >95%), the reaction is stopped by venting the hydrogen and cooling the reactor.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield crude 2-butene-1,4-diol, which can be purified by distillation.
-
The synthesized 2-butene-1,4-diol acts as a dienophile in a [4+2] cycloaddition reaction with an oxazole derivative, typically 4-methyl-5-ethoxyoxazole.[3] The resulting Diels-Alder adduct undergoes spontaneous or acid-catalyzed aromatization to form a substituted pyridine (B92270) ring, the core of the pyridoxine molecule.[3]
-
Materials:
-
2-Butene-1,4-diol (BED)
-
4-Methyl-5-ethoxyoxazole
-
Anhydrous solvent (e.g., toluene (B28343) or xylene)
-
Acid catalyst (optional, for aromatization, e.g., p-toluenesulfonic acid)
-
-
Procedure:
-
A solution of 2-butene-1,4-diol and 4-methyl-5-ethoxyoxazole in an anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux (typically 110-140°C) for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC.
-
Upon completion of the Diels-Alder reaction, the mixture is cooled.
-
If aromatization is not spontaneous, a catalytic amount of an acid is added, and the mixture is heated again until the conversion to the pyridine derivative is complete.
-
The solvent is removed under reduced pressure to yield the crude pyridoxine precursor.
-
The ester or other functional groups on the pyridine ring are then reduced to hydroxyl groups to yield pyridoxine.
-
Materials:
-
Crude pyridoxine precursor (a substituted pyridine-3,4-dicarboxylate)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or a silane (B1218182) monomer like MeSiH(OEt)₂)[1]
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dioxane)[1]
-
-
Procedure (using a silane monomer): [1]
-
To a solution of the pyridoxine precursor in dioxane, add diethoxymethylsilane (B37029) (10-15 equivalents) and a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (10 mol%).
-
Heat the reaction mixture at 100°C for approximately 24 hours.
-
After cooling, add ethanol (B145695) to the reaction mixture.
-
The crude pyridoxine is then purified using ion-exchange chromatography.
-
Quantitative Data
| Step | Reactants | Catalyst/Reagents | Conditions | Conversion (%) | Selectivity/Yield (%) | Purity (%) | Reference |
| Selective Hydrogenation | 2-Butyne-1,4-diol | Pd-C (lead poisoned) | 35-45°C, 0.6-1.7 MPa H₂ | >99 | >99 (for 2-butene-1,4-diol) | - | [5] |
| Diels-Alder & Aromatization | 2-Butene-1,4-diol, 4-Methyl-5-ethoxyoxazole | Heat | Reflux in toluene | High | - | - | [3] |
| Reduction to Pyridoxine | 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester | MeSiH(OEt)₂, Bu₄NF | 100°C, 24 h | Complete | 54 (isolated yield) | 75.9 | [1] |
Synthesis of Busulfan (from a this compound derivative)
While not a direct application of this compound in a single step, its fully hydrogenated derivative, 1,4-butanediol, is the key starting material for the synthesis of the antineoplastic agent Busulfan. This highlights the role of this compound as a foundational building block for various pharmaceutical intermediates.
Experimental Workflow
Caption: Synthetic workflow for Busulfan from a this compound derivative.
Experimental Protocol: Synthesis of Busulfan from 1,4-Butanediol
-
Materials:
-
1,4-Butanediol
-
Methanesulfonyl chloride
-
Pyridine (as a base and solvent)[6]
-
-
Procedure: [6]
-
In a flask equipped with a stirrer and cooled in an ice bath, add pyridine.
-
Slowly add 1,4-butanediol to the cold pyridine with stirring.
-
Add methanesulfonyl chloride dropwise to the mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
The reaction mixture is then cooled, and water is carefully added to quench any remaining methanesulfonyl chloride.
-
The product, busulfan, precipitates from the solution and can be collected by filtration.
-
The crude product is washed with water and can be recrystallized from a suitable solvent (e.g., acetone-water) to obtain pure busulfan.
-
Quantitative Data
| Step | Reactants | Reagents | Conditions | Yield (%) | Reference |
| Synthesis of Busulfan | 1,4-Butanediol, Methanesulfonyl chloride | Pyridine | 0°C to room temp. | 85 | [6] |
Conclusion
This compound is a cornerstone intermediate in pharmaceutical synthesis, with its most prominent role in the large-scale production of Vitamin B6. Its ability to be selectively hydrogenated to 2-butene-1,4-diol or fully reduced to 1,4-butanediol provides access to a range of important building blocks for the synthesis of diverse pharmaceutical compounds. The detailed protocols and quantitative data presented herein underscore the significance of this compound and its derivatives in the development and manufacturing of essential medicines. Further research into novel applications of this versatile molecule is likely to yield new and efficient synthetic routes to valuable therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2006066806A1 - Manufacture of vitamin b6 - Google Patents [patents.google.com]
- 4. DE10261271A1 - Process for the preparation of pyridoxine or its acid addition salt - Google Patents [patents.google.com]
- 5. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]
- 6. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
Application Notes and Protocols for the Synthesis of Vitamin B6 from 1,4-Butynediol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis of Vitamin B6 (pyridoxine hydrochloride) using 1,4-butynediol as a key starting material. The synthetic route described is a widely adopted industrial method centered around a hetero-Diels-Alder reaction to construct the core pyridine (B92270) ring of the vitamin.
The overall synthetic strategy is a convergent synthesis that involves the preparation of two key fragments: a dienophile derived from 1,4-butynediol and a diene, which is typically an appropriately substituted oxazole (B20620). These fragments are then combined in a cycloaddition reaction, followed by several transformation steps to yield the final product.
Logical Relationship of the Synthesis Pathway
The synthesis of Vitamin B6 from 1,4-butynediol follows a multi-step pathway. The key stages include the selective hydrogenation of the alkyne to a cis-alkene, followed by a Diels-Alder cycloaddition to form the heterocyclic core, and subsequent functional group manipulations to arrive at pyridoxine (B80251) hydrochloride.
Caption: Overall synthetic pathway from 1,4-butynediol to Vitamin B6.
Experimental Protocols
The following protocols are detailed methodologies for the key experimental steps in the synthesis of pyridoxine hydrochloride from 1,4-butynediol.
Experimental Workflow
The laboratory workflow involves a sequence of chemical reactions, each followed by appropriate workup and purification steps to isolate the desired intermediate before proceeding to the next stage.
Caption: Step-by-step experimental workflow for Vitamin B6 synthesis.
Protocol 1: Selective Hydrogenation of 1,4-Butynediol
This protocol describes the selective hydrogenation of 1,4-butynediol to cis-2-butene-1,4-diol, a key intermediate for the subsequent Diels-Alder reaction.[1] A well-established method for this conversion is the hydrogenation over a palladium catalyst.[2]
-
Materials:
-
1,4-Butynediol
-
Palladium on carbon (Pd/C) catalyst, lead-poisoned
-
Methanol
-
Hydrogen gas
-
Nitrogen gas
-
Autoclave/hydrogenation reactor
-
-
Procedure:
-
In a suitable autoclave, charge an aqueous solution of 1,4-butynediol and a lead-poisoned Pd-C catalyst.
-
Seal the reactor and replace the air with nitrogen, followed by replacing the nitrogen with hydrogen.
-
With stirring, heat the mixture to a temperature of 35-45°C.
-
Increase the hydrogen pressure and maintain it at 0.6-1.7 MPa.
-
Continue the reaction for 60 to 390 minutes, monitoring the uptake of hydrogen.
-
Upon completion, stop the stirring and hydrogen supply.
-
Rapidly cool the reactor and vent the excess hydrogen, replacing it with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The filtrate contains the product, cis-2-butene-1,4-diol.
-
Protocol 2: Diels-Alder Reaction
This protocol outlines the [4+2] cycloaddition of a cis-2-butene-1,4-diol derivative with an oxazole to form the pyridine ring precursor.[1][3] The dienophile, cis-2-butene-1,4-diol, is often acylated to a more stable diacetate derivative before this step.[1]
-
Materials:
-
cis-2-Butene-1,4-diol (or its diacetate derivative)
-
4-Methyl-5-ethoxyoxazole
-
Toluene or another suitable high-boiling solvent
-
Standard reflux apparatus
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-methyl-5-ethoxyoxazole (1 equivalent) in the chosen solvent.
-
Add the cis-2-butene-1,4-diol derivative (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 80-110°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude Diels-Alder adduct.
-
Protocol 3: Aromatization, Hydrolysis, and Salt Formation
This protocol describes the conversion of the Diels-Alder adduct to pyridoxine and its subsequent conversion to the stable hydrochloride salt.
-
Materials:
-
Crude Diels-Alder adduct
-
Aqueous hydrochloric acid
-
Sodium bicarbonate or other suitable base for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Ethanol
-
-
Procedure:
-
The crude Diels-Alder adduct is treated with aqueous hydrochloric acid.
-
The mixture is heated to facilitate aromatization and hydrolysis of the protecting groups.
-
After the reaction is complete, the solution is cooled and neutralized with a base such as sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent like ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude pyridoxine.
-
The crude pyridoxine is dissolved in a suitable solvent such as ethanol.
-
Concentrated hydrochloric acid is added to this solution to precipitate pyridoxine hydrochloride.
-
The resulting solid is collected by filtration, washed with a cold solvent, and dried to afford pure pyridoxine hydrochloride.
-
Quantitative Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of Vitamin B6. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (MPa) | Typical Yield (%) |
| Hydrogenation | 1,4-Butynediol, H₂ | Lead-poisoned Pd/C | Water | 35 - 45 | 0.6 - 1.7 | High |
| Diels-Alder Reaction | cis-2-Butene-1,4-diol derivative, 4-Methyl-5-ethoxyoxazole | None (thermal) | Toluene | 80 - 110 | Atmospheric | 50 - 70 |
| Aromatization & Hydrolysis | Diels-Alder Adduct | Aqueous HCl | Water | Reflux | Atmospheric | >85 |
| Salt Formation | Pyridoxine | HCl | Ethanol | Room Temperature | Atmospheric | High |
| Parameter | Hydrogenation | Diels-Alder Reaction | Aromatization/Hydrolysis |
| Reaction Time | 1 - 6.5 hours | 5 - 20 hours | 1 - 3 hours |
| Key Considerations | Catalyst activity and selectivity are crucial for preventing over-reduction. | The volatility and hydrolytic sensitivity of the oxazole can affect the yield.[4] | Control of acidity and temperature is important to avoid side reactions. |
References
Butyne-1,4-diol as a Corrosion Inhibitor for Steel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing butyne-1,4-diol as a corrosion inhibitor for steel. The information is compiled from various studies and is intended to guide researchers in evaluating its efficacy and understanding its mechanism of action.
Introduction
This compound is an organic compound that has demonstrated significant potential as a corrosion inhibitor for various types of steel in different corrosive environments.[1][2][3] Its effectiveness is attributed to its ability to adsorb onto the steel surface, forming a protective barrier that mitigates the corrosion process.[2] The presence of a triple bond and hydroxyl groups in its structure is believed to play a crucial role in its adsorption and inhibitory action. This document summarizes key performance data and provides detailed protocols for common experimental techniques used to evaluate corrosion inhibitors.
Data Presentation
The following tables summarize the quantitative data on the performance of this compound as a corrosion inhibitor for steel under various conditions.
Table 1: Corrosion Inhibition Efficiency of this compound on Mild Steel in 0.5 M H₂SO₄
| Inhibitor Concentration (mM) | Temperature (°C) | Inhibition Efficiency (%) |
| 0.5 | 25 | 95.2 |
| 1.0 | 25 | 96.5 |
| 2.5 | 25 | 97.8 |
| 5.0 | 25 | 98.1 |
| 0.5 | 50 | 92.1 |
| 1.0 | 50 | 93.4 |
| 2.5 | 50 | 94.6 |
| 5.0 | 50 | 95.3 |
Data extracted from weight loss measurements.[1]
Table 2: Corrosion Inhibition Efficiency of this compound on API 5L X65 Steel in 2 M Na₂CO₃/1 M NaHCO₃ Solution
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |
| 1.0 | 85.4 |
| 2.0 | 88.2 |
| 3.0 | 90.1 |
| 4.0 | 91.5 |
| 5.0 | 92.3 |
Data obtained from electrochemical measurements.[2][4]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the performance of this compound as a corrosion inhibitor.
Materials and Preparation
Steel Specimen Preparation:
-
Mild Steel Composition (wt%): C 0.01, Si 0.35, P 0.018, Cr 0.04, Mo 0.03, Ni 0.017, Cu 0.02, Al 0.06, and Fe (balance).[1]
-
API 5L X65 Steel: Standard composition for this grade of steel should be used.
-
Pre-treatment:
-
Mechanically polish the steel specimens with successively finer grades of emery paper (up to 4000 grade).[1]
-
Further polish using aqueous alumina (B75360) suspensions with decreasing particle sizes (down to 0.05 µm) to achieve a mirror finish.[1]
-
Degrease the specimens by sonication in analytical reagent grade ethanol.[1]
-
Rinse with distilled water and dry with a stream of nitrogen.[1]
-
For electrochemical studies, embed the steel specimen in epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed to the electrolyte.[1]
-
Corrosive Media Preparation:
-
0.5 M H₂SO₄: Prepare by diluting concentrated sulfuric acid with distilled water.
-
2 M Na₂CO₃/1 M NaHCO₃ Solution: Dissolve the required amounts of sodium carbonate and sodium bicarbonate in distilled water.
Inhibitor Solution Preparation:
-
Prepare a stock solution of this compound in the respective corrosive medium.
-
Prepare different concentrations of the inhibitor by diluting the stock solution.
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
-
Weigh the prepared steel specimens accurately using an analytical balance (to 0.1 mg).
-
Immerse triplicate specimens in 100 mL of the corrosive medium with and without various concentrations of this compound.
-
Maintain the solutions at a constant temperature (e.g., 25 °C or 50 °C) for a specified duration (e.g., 6 hours).[1]
-
After the immersion period, remove the specimens, rinse with distilled water, clean with a soft brush to remove corrosion products, rinse again with ethanol, and dry.
-
Weigh the dried specimens accurately.
-
Calculate the weight loss (ΔW) as the difference between the initial and final weights.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × ρ) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the exposed surface area in cm², T is the immersion time in hours, and ρ is the density of the steel in g/cm³.
-
Calculate the inhibition efficiency (η%) using the formula: η% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Electrochemical Measurements
Electrochemical techniques provide insights into the corrosion mechanism and the inhibitor's mode of action. A standard three-electrode setup is used, consisting of the steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
3.3.1. Potentiodynamic Polarization
This technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr).
-
Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform a potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting current density (log scale) versus the applied potential to obtain a Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point to determine i_corr and E_corr.
-
Calculate the inhibition efficiency (η%) using the formula: η% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inh is the corrosion current density in the presence of the inhibitor.
3.3.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the protective film.
-
After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Record the impedance response of the system.
-
Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance modulus and phase angle vs. frequency).
-
Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.
-
Calculate the inhibition efficiency (η%) using the formula: η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh is the charge transfer resistance in the presence of the inhibitor and R_ct_blank is the charge transfer resistance in the absence of the inhibitor.
Surface Analysis
3.4.1. Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography of the steel specimens at a high resolution.
-
Immerse steel specimens in the corrosive medium with and without the inhibitor for a specific period.
-
Remove the specimens, rinse with distilled water, and dry with a stream of cold air.
-
Analyze the surface topography using an AFM in tapping mode.
-
Compare the surface roughness and morphology of the specimens to assess the protective effect of the inhibitor film. A smoother surface in the presence of the inhibitor indicates effective corrosion protection.[1][2]
3.4.2. Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS)
PM-IRRAS can be used to obtain information about the chemical composition of the protective film formed on the steel surface.
-
Expose a highly reflective steel surface to the corrosive solution containing the inhibitor for various durations.
-
Rinse the surface with water and dry it in the air.
-
Mount the sample in the PM-IRRAS instrument and acquire the spectrum.
-
By comparing the spectrum of the surface film with that of the bulk inhibitor, it is possible to identify the functional groups involved in the adsorption process.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.
Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Conclusion
This compound has been shown to be an effective corrosion inhibitor for steel in both acidic and alkaline environments.[1][2] The provided protocols offer a standardized approach for researchers to evaluate its performance and further investigate its mechanism of action. The combination of weight loss, electrochemical, and surface analysis techniques provides a comprehensive understanding of the inhibitor's efficacy and the nature of the protective film formed on the steel surface.
References
Application Notes and Protocols: 1,4-Butynediol in Nickel and Copper Electroplating Baths
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Butynediol is a key organic additive in nickel and copper electroplating baths, primarily functioning as a brightener and a leveling agent. Its unique molecular structure, featuring a carbon-carbon triple bond and two hydroxyl groups, allows it to adsorb onto the cathode surface during electrodeposition. This adsorption modifies the crystal growth of the depositing metal, resulting in smoother, brighter, and more uniform coatings. These properties are critical in various applications, from decorative finishes to functional coatings in electronics and other high-technology fields.
Mechanism of Action
The primary mechanism of 1,4-butynediol in electroplating involves its adsorption onto the electrode surface via its triple bond. This adsorption inhibits the electro-crystallization of the metal. During the deposition process, the 1,4-butynediol molecule can undergo hydrogenation, where it is reduced to 1,4-butenediol and subsequently to 1,4-butanediol (B3395766). This process consumes hydrogen at the cathode surface, which can influence the local pH and further affect the deposit's properties.
Caption: Mechanism of 1,4-Butynediol in Electroplating.
Application in Nickel Electroplating
In nickel electroplating, 1,4-butynediol is classified as a Class II brightener.[1] It is highly effective in producing semi-bright to bright nickel deposits. The presence of 1,4-butynediol in the plating bath leads to a refinement of the grain structure of the nickel deposit.[2]
Quantitative Data: Effects of 1,4-Butynediol on Nickel Deposits
| 1,4-Butynediol Concentration (g/L) | Effect on Deposit Properties | Reference |
| 0.17 | Optimal for minimizing internal stress in combination with saccharin. | [3] |
| 0.3 | Optimal for achieving the best bonding with the metal matrix and the highest coating hardness (427 MPa). | [4] |
| Increasing Concentration | Gradual flattening of the surface morphology and an increase in residual tensile stress. | [5] |
| Increasing Concentration | Change in texture from <110> to <100> and <111>, with spiral-type and lozenge-type surface morphologies. | [6] |
Experimental Protocol: Evaluation of 1,4-Butynediol in a Watts Nickel Bath using a Hull Cell
This protocol describes the preparation and testing of a Watts nickel plating bath with varying concentrations of 1,4-butynediol to assess its effect on the deposit appearance.
1. Materials and Equipment:
-
Chemicals: Nickel sulfate (B86663) (NiSO₄·6H₂O), nickel chloride (NiCl₂·6H₂O), boric acid (H₃BO₃), 1,4-butynediol, deionized water.
-
Equipment: 267 mL Hull cell, DC power supply, brass or steel Hull cell panels, hot plate with magnetic stirrer, pH meter, beakers, graduated cylinders.
2. Bath Preparation (Standard Watts Bath):
-
Dissolve 240 g/L of nickel sulfate in deionized water.
-
Add 45 g/L of nickel chloride and stir until dissolved.
-
Add 30 g/L of boric acid and stir until dissolved.
-
Adjust the pH to 4.0-4.5 using sulfuric acid or nickel carbonate.
-
Bring the final volume to 1 L with deionized water.
3. Hull Cell Test Procedure:
-
Heat the Watts bath to 50-60°C.
-
Pour 267 mL of the heated solution into the Hull cell.
-
Prepare a Hull cell panel by cleaning and activating it according to standard procedures.
-
Place the cleaned panel in the cathode holder and a nickel anode in the anode holder.
-
Remove the panel, rinse with deionized water, and dry. This is the baseline panel.
-
Add a stock solution of 1,4-butynediol to the Hull cell to achieve a concentration of 0.1 g/L.
-
Repeat steps 3-6 with a new panel.
-
Incrementally increase the concentration of 1,4-butynediol (e.g., to 0.2 g/L, 0.3 g/L, etc.) and repeat the plating test for each concentration.
4. Evaluation:
-
Visually inspect the panels for brightness, leveling (disappearance of polishing lines), and any defects (pitting, burning) across the current density range.
-
The left side of the panel represents high current density, and the right side represents low current density.
-
Compare the panels to determine the optimal concentration range of 1,4-butynediol for the desired deposit characteristics.
Caption: Experimental Workflow for Evaluating 1,4-Butynediol.
Application in Copper Electroplating
In acid copper electroplating, 1,4-butynediol and its derivatives are used as leveling agents, often in combination with other additives like suppressors (e.g., polyethylene (B3416737) glycol - PEG) and accelerators (e.g., bis-(3-sulfopropyl) disulfide - SPS).[9][10] These additives work synergistically to achieve uniform filling of microvias and through-holes in printed circuit boards (PCBs).
Quantitative Data: Effects of 1,4-Butynediol Derivatives on Copper Deposits
A copolymer of pyrrole (B145914) and 1,4-butanediol diglycidyl ether (PBDGE), a derivative of 1,4-butanediol, has been studied as a leveler in copper electroplating.[3]
| PBDGE Concentration (mg/L) | Effect on Deposit Properties | Reference |
| 20 | Increased throwing power by 35.5% in through-hole plating. | [3] |
| 20 | Optimized formulation with 60 mg/L Cl⁻, 500 mg/L PEG, and 1 mg/L SPS resulted in a throwing power of 90%. | [3][11] |
Experimental Protocol: Evaluation of a 1,4-Butynediol Derivative in an Acid Copper Bath
This protocol outlines the procedure for evaluating the leveling performance of a 1,4-butynediol derivative in a copper electroplating bath for through-hole plating.
1. Materials and Equipment:
-
Chemicals: Copper sulfate (CuSO₄·5H₂O), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), polyethylene glycol (PEG), bis-(3-sulfopropyl) disulfide (SPS), 1,4-butynediol derivative (e.g., PBDGE), deionized water.
-
Equipment: Haring cell or a similar plating cell, DC power supply, copper anodes (phosphorus-doped), test panels (e.g., PCB coupons with through-holes), magnetic stirrer, beakers, graduated cylinders.
2. Bath Preparation (Acid Copper Bath):
-
Dissolve 220 g/L of copper sulfate in deionized water.
-
Slowly add 60 g/L of sulfuric acid while stirring.
-
Add hydrochloric acid to achieve a chloride ion concentration of 60 mg/L.
-
Add 500 mg/L of PEG and 1 mg/L of SPS.
-
Bring the final volume to 1 L with deionized water.
3. Plating Procedure:
-
Maintain the bath temperature at 25°C.
-
Pre-treat the test panel by cleaning and activating it.
-
Place the panel in the plating cell as the cathode and the copper anodes in their respective positions.
-
Apply a current density of 1.6 A/dm² for 45-70 minutes.[3][9]
-
Remove the panel, rinse thoroughly, and dry. This is the baseline.
-
Add the 1,4-butynediol derivative to the bath at the desired concentration (e.g., 20 mg/L).
-
Repeat the plating process with a new panel.
4. Evaluation:
-
Cross-section the plated through-holes.
-
Use a metallographic microscope to measure the copper thickness at various points within the through-hole and on the surface.
-
Calculate the throwing power (TP) to quantify the leveling performance. A higher TP indicates better leveling.
Caption: Logical Relationship of Butynediol Concentration.
Safety and Disposal
Hazard Summary:
-
1,4-Butynediol can be harmful if swallowed and may cause drowsiness or dizziness.[12][13]
-
It can cause severe skin and eye irritation.
-
Long or repeated skin contact may cause a skin allergy.
Handling Precautions:
-
Use in a well-ventilated area.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[7]
-
Avoid breathing vapors.[12]
-
Wash hands thoroughly after handling.[12]
Disposal:
-
Electroplating baths containing 1,4-butynediol and heavy metals are considered hazardous waste.
-
Dispose of spent plating solutions and contaminated materials in accordance with local, state, and federal regulations.
-
Do not discharge untreated plating solutions into the sewer system.
-
Waste treatment may involve precipitation of metals and neutralization of acids.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods|YAMAMOTO'S HULL CELL [yamamoto-ms.co.jp]
- 6. asterionstc.com [asterionstc.com]
- 7. sterc.org [sterc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Copolymer of Pyrrole and 1,4-Butanediol Diglycidyl as an Efficient Additive Leveler for Through-Hole Copper Electroplating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alertsales.com [alertsales.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sterc.org [sterc.org]
Application Notes and Protocols for the Catalytic Hydrogenation of Butyne-1,4-diol to 1,4-Butanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of butyne-1,4-diol to produce 1,4-butanediol (B3395766), a key intermediate in the synthesis of various polymers and fine chemicals.[1][2] The information is compiled from various scientific sources to ensure accuracy and reproducibility.
Introduction
The catalytic hydrogenation of 2-butyne-1,4-diol (B31916) is a critical industrial process for the production of 1,4-butanediol (BDO).[3] BDO is a valuable monomer used in the manufacturing of biodegradable plastics like polybutylene terephthalate (B1205515) (PBT) and polybutylene succinate (B1194679) (PBS).[1] The reaction typically proceeds in a two-step manner, with the initial hydrogenation of the alkyne to the corresponding alkene, 2-butene-1,4-diol (B106632) (BED), followed by the hydrogenation of the alkene to the desired alkane, 1,4-butanediol.[4][5]
Several catalyst systems have been developed for this process, with Raney nickel and noble metal-based catalysts (e.g., palladium and platinum) being the most common.[3][6][7] The choice of catalyst and reaction conditions significantly influences the reaction rate, selectivity, and yield of the final product. This document outlines various protocols and presents comparative data to aid researchers in selecting the optimal conditions for their specific applications.
Reaction Pathway and Byproducts
The hydrogenation of this compound is a sequential reaction. The primary pathway involves the formation of cis-2-butene-1,4-diol (B44940) as an intermediate, which is then further hydrogenated to 1,4-butanediol. However, several side reactions can occur, leading to the formation of byproducts. These include the isomerization of cis-2-butene-1,4-diol to the trans-isomer, and the formation of γ-hydroxybutyraldehyde, n-butanol, and 2-(4-hydroxybutoxy) tetrahydrofuran.[3][8] The selectivity towards 1,4-butanediol is a critical parameter in optimizing this reaction.
Caption: Reaction pathway for the hydrogenation of this compound.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the catalytic hydrogenation of this compound, providing a comparison of different catalyst systems and reaction conditions.
Table 1: Raney Nickel Catalyzed Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Substrate Conc. (wt%) | Solvent | Conversion (%) | BDO Selectivity (%) | Reference |
| Raney Ni-Al-Fe | 120 | 4.0 | 20 | Water | 99.8 | 96.5 | CN102744083A |
| Raney Ni-Al-Mo | 130 | 6.0 | 20 | Water | 99.9 | 97.2 | CN102744083A |
| Raney Ni | 120 | 13.8 | 25-30 | Water | >99 | 96.6 | [3] |
Table 2: Noble Metal Catalyzed Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Substrate Conc. (wt%) | Solvent | Conversion (%) | BDO Selectivity (%) | Reference |
| 0.5 wt% Pt/SiC | 50 | 1.0 | N/A | Methanol | 96 | ~4 (BED ~96%) | [9] |
| 1% Pd/CaCO₃-NH₃ | N/A | N/A | N/A | N/A | N/A | ~100 (BED) | [6] |
| 0.2% Pd/C | 30-80 | N/A | N/A | N/A | High | N/A | [8] |
Table 3: Bimetallic and Other Catalyst Systems
| Catalyst | Temperature (°C) | Pressure (MPa) | Substrate Conc. (wt%) | Solvent | Conversion (%) | BDO Selectivity (%) | Reference |
| Fe/Ni-SiO₂ | 50 | 1.0 | ~8 | Methanol | >95 | 94.1 | [1] |
| C-Ni/Al-SiO₂ | 120 | 4.0 | 20 | Water | 100 | 98.8 | [10] |
Experimental Protocols
This section provides a general experimental protocol for the catalytic hydrogenation of this compound in a batch reactor.
Catalyst Activation (Example: Raney Nickel)
-
Carefully wash the commercial Raney nickel alloy with deionized water to remove any fine particles.
-
Prepare a 20 wt% sodium hydroxide (B78521) solution in a beaker.
-
Slowly add the Raney nickel alloy to the sodium hydroxide solution under constant stirring. The reaction is exothermic and will release hydrogen gas; ensure adequate ventilation and work in a fume hood.
-
Control the temperature of the mixture between 50-60°C for 1-2 hours.
-
After the activation period, carefully decant the sodium hydroxide solution.
-
Wash the activated catalyst repeatedly with deionized water until the pH of the wash water is neutral.
-
Finally, wash the catalyst with the solvent to be used in the hydrogenation reaction (e.g., water or ethanol) to remove any residual water. The activated catalyst should be stored under the solvent to prevent oxidation.
Hydrogenation Reaction Procedure
-
Reactor Setup:
-
Place a known amount of the activated catalyst into a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, thermocouple, and pressure gauge.
-
Add the solvent and the this compound substrate to the reactor.
-
-
Purging:
-
Seal the reactor and purge the system with nitrogen gas several times to remove any air.
-
Subsequently, purge the reactor with hydrogen gas to ensure an inert atmosphere.
-
-
Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Begin stirring and heat the reactor to the target temperature.
-
Monitor the reaction progress by observing the hydrogen uptake from the pressure drop. Samples can be withdrawn periodically for analysis.
-
-
Work-up and Analysis:
-
After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to separate the catalyst. The catalyst can often be recycled for subsequent runs.
-
Analyze the product mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of this compound and the selectivity towards 1,4-butanediol and other byproducts.
-
References
- 1. Unveiling the Ni–Fe coordination environments for enhanced 1,4-butanediol selectivity in 1,4-butynediol hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Butyne-1,4-diol in the Synthesis of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyne-1,4-diol is a versatile C4 building block that serves as a crucial starting material in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates. Its unique structure, featuring a carbon-carbon triple bond and two primary hydroxyl groups, allows for a variety of chemical transformations, including hydrogenation, cyclization, and addition reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key derivatives from this compound, namely 1,4-butanediol (B3395766) (BDO), tetrahydrofuran (B95107) (THF), gamma-butyrolactone (B3396035) (GBL), N-methylpyrrolidone (NMP), and pyridazines.
Synthesis of 1,4-Butanediol (BDO) via Hydrogenation of this compound
The catalytic hydrogenation of this compound is the primary industrial route to produce 1,4-butanediol, a key intermediate for various polymers and solvents.[1][2][3] The reaction proceeds in two steps: the initial hydrogenation of the alkyne to an alkene (2-butene-1,4-diol) followed by the saturation of the alkene to the corresponding alkane (1,4-butanediol).[4]
Reaction Pathway
Caption: Hydrogenation of this compound to 1,4-Butanediol.
Quantitative Data for BDO Synthesis
| Catalyst | Temperature (°C) | Pressure (bar) | This compound Conversion (%) | 1,4-Butanediol Selectivity (%) | Reference |
| Raney Ni/Mo | 149 | 21 | High | 94.1 | [5] |
| Raney Ni-Al-X | 50 | 30 | 98-100 | 90-98 | [6] |
| Pt/CaCO3 | 20-190 | 5-100 | High | High | |
| Particulate Raney Ni | Not specified | Not specified | High | High | [4] |
| Pd nanoparticles on polymer resin | 45 | 3 | 100 | 100 | [7] |
Experimental Protocol: Hydrogenation using Raney Nickel Catalyst
-
Catalyst Activation: In a fume hood, carefully wash 5g of commercial Raney nickel with deionized water (3 x 50 mL) and then with absolute ethanol (B145695) (2 x 50 mL). The catalyst should be kept wet with ethanol at all times to prevent spontaneous combustion.
-
Reaction Setup: Assemble a high-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
-
Charging the Reactor: To the autoclave, add a solution of 100g of this compound in 200 mL of deionized water. Carefully add the activated Raney nickel catalyst (5g) to the solution.
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 30 bar.[6]
-
Reaction Conditions: Heat the reactor to 50°C while stirring at 1500 rpm.[6] Maintain the hydrogen pressure at 30 bar throughout the reaction.
-
Monitoring the Reaction: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 3 hours.[6]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The resulting aqueous solution of 1,4-butanediol can be purified by distillation under reduced pressure.
Synthesis of Tetrahydrofuran (THF) from 1,4-Butanediol
Tetrahydrofuran is a valuable solvent and a precursor for polymers like polytetramethylene ether glycol (PTMEG). It is synthesized by the acid-catalyzed dehydration of 1,4-butanediol.[8][9]
Experimental Workflow
Caption: Workflow for the Synthesis of THF from 1,4-Butanediol.
Quantitative Data for THF Synthesis
| Catalyst | Temperature (°C) | Pressure | Yield (%) | Reference |
| Zirconium Sulfate | 200 | Atmospheric | 99.5 | [10] |
| Zirconium Sulfate | 150-350 | Not specified | High | [9][10] |
| High-Temperature Water (no catalyst) | 200-350 | High | 84-94 (equilibrium) | [11] |
Experimental Protocol: Dehydration using Zirconium Sulfate
-
Catalyst Activation: Place 1g of zirconium sulfate catalyst in a tube furnace. Activate the catalyst by heating to 370°C for 2 hours under a stream of helium gas.[10]
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100g of 1,4-butanediol.[10]
-
Reaction: Add the activated zirconium sulfate (1g) to the flask. Heat the mixture to 200°C and maintain this temperature for 1 hour with continuous stirring.[10]
-
Purification: After the reaction, cool the mixture to room temperature. The product, tetrahydrofuran, can be purified by fractional distillation. The boiling point of THF is 66°C.
Synthesis of Gamma-Butyrolactone (GBL) from 1,4-Butanediol
Gamma-butyrolactone is a widely used solvent and an intermediate in the synthesis of other chemicals. It is produced by the catalytic dehydrogenation of 1,4-butanediol.
Logical Relationship in GBL Synthesis
Caption: Key Elements in the Synthesis of GBL from 1,4-Butanediol.
Quantitative Data for GBL Synthesis
| Catalyst | Temperature (°C) | Pressure ( kg/cm ² G) | BDO Conversion (mol%) | GBL Selectivity (mol%) | GBL Yield (mol%) | Reference |
| Cu-Cr-Mn/Ba + Na/K | Gaseous Phase | Not specified | High | High | High | [12] |
| Copper-based | 250 | 1 | 97.9 | 98.6 | 96.5 | [13] |
| Copper-based | 250 | 1 | 91.9 | 96.5 | 88.7 | [13] |
| Cu-Zn | Not specified | Not specified | Not specified | Not specified | Not specified | [14] |
Experimental Protocol: Gas-Phase Dehydrogenation
-
Catalyst Preparation: Prepare a copper-based catalyst, for instance, by co-precipitation of copper and other metal nitrates followed by calcination.
-
Reactor Setup: Use a fixed-bed tubular reactor. Pack the reactor with the prepared catalyst.
-
Reaction: Heat the reactor to 250°C.[13] Introduce a feed of 1,4-butanediol into the reactor at a defined weight hourly space velocity (e.g., 1.0 h⁻¹).[13] Maintain a slight positive pressure (e.g., 1 kg/cm ² G) and a co-feed of hydrogen gas (e.g., 200 sccm).[13]
-
Product Collection and Analysis: The product stream exiting the reactor is cooled and condensed. The liquid product is collected and can be analyzed by gas chromatography to determine the conversion of 1,4-butanediol and the selectivity and yield of gamma-butyrolactone.[13]
-
Purification: The collected gamma-butyrolactone can be purified by distillation.
Synthesis of N-Methylpyrrolidone (NMP) from 1,4-Butanediol
N-methylpyrrolidone is a common aprotic solvent used in various industrial applications. One synthetic route involves the reaction of 1,4-butanediol with methylamine (B109427). A more common industrial method involves the reaction of gamma-butyrolactone (derived from 1,4-butanediol) with methylamine.[1][15]
Two-Step Synthesis Pathway
Caption: Synthesis of NMP from 1,4-Butanediol via GBL.
Quantitative Data for NMP Synthesis
| Reactants | Catalyst | Temperature (°C) | Pressure | Yield (%) | Reference |
| 1,4-Butanediol, Methylamine | Cu- and Ni-modified ZSM-5 | Optimized conditions | Not specified | >90 | [16] |
| Gamma-Butyrolactone, Methylamine | None (thermal) | High | High | up to 99 | [1] |
Experimental Protocol: Synthesis from Gamma-Butyrolactone and Methylamine
-
Reaction Setup: In a high-pressure autoclave, place gamma-butyrolactone and an excess of aqueous methylamine solution (molar ratio of methylamine to GBL of 1.5 to 1.8).[1]
-
Reaction Conditions: The reaction is typically carried out in two stages. The first step, the formation of N-methyl-γ-hydroxybutanamide, can be performed at a lower temperature and pressure. The second step, the dehydration and cyclization to NMP, requires higher temperatures and pressures.[1]
-
Purification: The reaction mixture is subjected to fractional distillation. Unreacted methylamine is recovered from the top of the first distillation column and recycled. Water is removed in a second column. Finally, high-purity NMP is obtained by distilling the crude product in a third column.[1] The yield of NMP based on GBL can be as high as 99%.[1]
Synthesis of Pyridazines
Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms and are found in various biologically active molecules. A common synthetic route to pyridazines is the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). While a direct conversion from this compound is not typical, a two-step process involving the oxidation of this compound to a 1,4-dicarbonyl intermediate followed by cyclization with hydrazine is a viable pathway.
Proposed Synthetic Pathway
Caption: Proposed Pathway for Pyridazine Synthesis from this compound.
Experimental Protocol: General Procedure for Pyridazine Synthesis from a 1,4-Diketone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (B1144303) (1-1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Formation of Dihydropyridazine: Upon completion of the condensation, the intermediate dihydropyridazine is formed.
-
Oxidation: To obtain the aromatic pyridazine, the dihydropyridazine is oxidized. This can be achieved using an oxidizing agent such as chromium trioxide in acetic acid.
-
Work-up and Purification: After the oxidation is complete, the reaction mixture is cooled and the product is isolated by extraction and purified by crystallization or column chromatography.
References
- 1. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN1222902A - Method for preparing 1,4-butanediol by catalytic hydrogenation of 1,4-butynediol - Google Patents [patents.google.com]
- 4. CN102744083A - Preparation method and activation method of Raney nickel-aluminum-X catalyst specially for hydrogenation preparation of 1,4-butanediol from 1,4-butynediol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Production of tetrahydrofuran from 1,4-butanediol - Patent 1939190 [data.epo.org]
- 8. US7465816B2 - Production of tetrahydrofuran from 1,4-butanediol - Google Patents [patents.google.com]
- 9. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5210229A - Process for the preparation of gamma-butyrolactone - Google Patents [patents.google.com]
- 11. KR101063772B1 - Method for preparing gamma butyrolactone from 1,4-butanediol - Google Patents [patents.google.com]
- 12. A novel route for synthesis of gamma-butyrolactone through the coupling of hydrogenation and dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The manufacturing process of NMP (N-Methyl-2-pyrrolidone) - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 14. One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chemtube3d.com [chemtube3d.com]
- 16. iglobaljournal.com [iglobaljournal.com]
Application Notes and Protocols for Click Chemistry Reactions with Butyne-1,4-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of click chemistry reactions involving derivatives of butyne-1,4-diol, a versatile building block in chemical synthesis. The focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, and its applications in the synthesis of novel compounds with potential therapeutic applications, particularly in anticancer drug discovery. Detailed protocols for the synthesis of a key this compound derivative and its subsequent use in CuAAC reactions are provided, along with quantitative data on reaction efficiency and the biological activity of the resulting triazole compounds.
Introduction to this compound in Click Chemistry
2-Butyne-1,4-diol (B31916) is a commercially available and versatile starting material that can be readily functionalized to introduce terminal alkyne groups, making it an ideal scaffold for click chemistry.[1] Its linear structure and the presence of two hydroxyl groups allow for the straightforward synthesis of bifunctional linkers. These derivatives can then be "clicked" with molecules containing azide (B81097) functionalities to create a wide array of structures, including symmetric and asymmetric molecules, macrocycles, and polymers.[2]
The resulting 1,2,3-triazole linkage formed through the CuAAC reaction is highly stable and is considered a bioisostere for amide bonds, offering improved metabolic stability and the ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets.[2][3] This has led to the widespread use of triazole-containing compounds in medicinal chemistry, with applications as anticancer, antifungal, and antiviral agents.[3][4][5]
Applications in Drug Discovery and Materials Science
The bifunctional nature of this compound derivatives makes them particularly valuable as linkers in the construction of complex molecular architectures.
-
Drug Development: this compound-derived linkers can be used to conjugate a targeting moiety (e.g., an antibody or a small molecule) to a cytotoxic payload, forming Antibody-Drug Conjugates (ADCs) or other targeted drug delivery systems. The triazole linkage ensures the stable connection between the two components until the conjugate reaches its target. The resulting triazole-containing compounds themselves can also exhibit potent biological activity. Numerous studies have reported the anticancer properties of 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives, with some compounds showing significant cytotoxicity against various cancer cell lines.[4][6][7]
-
Polymer Chemistry: The ability to link two molecules makes this compound derivatives excellent crosslinkers in polymer synthesis. Click polymerization using these derivatives can lead to the formation of highly functionalized and well-defined polymer networks with applications in materials science, such as the development of shape-memory polymers.[8][9]
-
Bioconjugation: These derivatives can be used to link biomolecules, such as peptides, proteins, or nucleic acids, to other molecules or surfaces for applications in diagnostics, proteomics, and nucleic acid research.[2]
Experimental Protocols
Protocol 1: Synthesis of 1,4-Bis(prop-2-yn-1-yloxy)but-2-yne (this compound Dipropargyl Ether)
This protocol describes the synthesis of a key bifunctional alkyne derivative of 2-butyne-1,4-diol.
Materials:
-
2-Butyne-1,4-diol
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 2-butyne-1,4-diol (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).
-
Stir the suspension vigorously at room temperature.
-
Add propargyl bromide (2.2 equivalents) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
After 24 hours, monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1,4-bis(prop-2-yn-1-yloxy)but-2-yne as a pure compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1,4-Bis(prop-2-yn-1-yloxy)but-2-yne
This protocol provides a general procedure for the click reaction of the synthesized this compound derivative with an azide-containing compound (e.g., benzyl (B1604629) azide as a model compound).
Materials:
-
1,4-Bis(prop-2-yn-1-yloxy)but-2-yne
-
Benzyl azide (or other organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Deionized water
Procedure:
-
In a reaction vial, dissolve 1,4-bis(prop-2-yn-1-yloxy)but-2-yne (1 equivalent) and benzyl azide (2.2 equivalents) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion (typically within a few hours), dilute the reaction mixture with water and extract with ethyl acetate.[10]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired bis-triazole product.
Quantitative Data
The efficiency of click chemistry reactions is typically high, often yielding quantitative conversion of starting materials to products. The following table summarizes representative quantitative data for CuAAC reactions and the biological activity of resulting triazole derivatives.
| Reaction/Compound | Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Reaction Time | Yield (%) | IC₅₀ (µM) | Cancer Cell Line | Citation |
| CuAAC Reaction | Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | 1-4 h | >95% | - | - | [11] |
| CuAAC Polymerization | Diazide monomer | Diyne monomer | Cu(I) source | Various | 1-24 h | High | - | - | [8] |
| Triazole Derivative 1 | Not Specified | Not Specified | - | - | - | - | 5.6 | Hela | [7] |
| Triazole Derivative 2 | Not Specified | Not Specified | - | - | - | - | 6.43 | MCF-7 | [7] |
| Triazole Derivative 3 | Not Specified | Not Specified | - | - | - | - | 15.13 | HT-1080 | [6] |
| Triazole Derivative 4 | Not Specified | Not Specified | - | - | - | - | 18.06 | MCF-7 | [6] |
| Bis-triazole Derivative | Bis-alkyne amide | Various azides | Supported Cu(I) | - | - | - | <1 | B16 Melanoma | [12] |
Visualizations
Caption: Experimental workflow for the synthesis and application of this compound derivatives.
Caption: Potential mechanisms of anticancer action for triazole-based compounds.[3][4][5]
References
- 1. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Click polymerization. | Semantic Scholar [semanticscholar.org]
- 9. 1,4-Bis(2-hydroxyethoxy)-2-butyne|lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Synthesis and in vitro evaluation of potential anticancer activity of mono- and bis-1,2,3-triazole derivatives of bis-alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 2-Butyne-1,4-diol with Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of polyesters through the esterification of diols and dicarboxylic acids is a cornerstone of polymer chemistry. While polyesters derived from saturated diols like 1,4-butanediol (B3395766) are ubiquitous, the utilization of 2-butyne-1,4-diol (B31916) as a monomer represents a frontier in materials science. Incorporating the rigid, reactive alkyne functionality directly into the polyester (B1180765) backbone imparts unique properties and opens up a vast potential for advanced applications.
The triple bond in the polymer chain introduces significant opportunities for post-polymerization modification. This functionality serves as a versatile handle for "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or thiol-yne additions.[1] This allows for the covalent attachment of a wide array of molecules, including bioactive compounds, imaging agents, or other polymers, making these materials highly attractive for applications in drug delivery, tissue engineering, and diagnostics. Furthermore, the alkyne groups can be utilized as sites for crosslinking, enabling the formation of advanced thermosets, elastomers, or hydrogels with tunable mechanical and thermal properties.[2]
However, the direct polycondensation of 2-butyne-1,4-diol presents unique challenges not encountered with its saturated counterpart. The propargylic alcohol structure is susceptible to side reactions, such as rearrangement or degradation, at the high temperatures typically required for melt polycondensation (>200°C). Therefore, careful optimization of reaction conditions, including temperature, catalyst selection, and reaction time, is critical to prevent unwanted side reactions and preserve the integrity of the alkyne bond. Alternative strategies, such as enzymatic catalysis at milder temperatures or solution polymerization, may offer significant advantages.
These notes provide a generalized framework and proposed protocols for researchers aiming to explore this novel class of alkyne-functionalized polyesters.
Quantitative Data Summary
As the direct polycondensation of 2-butyne-1,4-diol is a novel research area, published quantitative data is scarce. The following table is provided as a template for researchers to systematically record experimental data. Hypothetical data for a reaction with adipic acid is included for illustrative purposes.
| Dicarboxylic Acid | Molar Ratio (Diol:Diacid) | Catalyst (Type, loading) | Esterification Temp. (°C) | Polycondensation Temp. (°C) | Time (h) | Yield (%) | M? ( g/mol ) | M? ( g/mol ) | ? (M?/M?) | T? (°C) | T? (°C) |
| Adipic Acid | 1.1 : 1.0 | Ti(OBu)? (250 ppm) | 170 | 210 | 6 | 85 | 8,500 | 17,000 | 2.0 | 5 | 85 |
| Sebacic Acid | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data |
| Succinic Acid | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data |
| Fumaric Acid | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data | Fill Data |
Experimental Protocols
The following are proposed protocols for the synthesis of polyesters from 2-butyne-1,4-diol. These should be considered starting points for optimization.
Protocol 1: Two-Stage Melt Polycondensation
This protocol is adapted from standard polyester synthesis methods but utilizes lower temperatures to minimize potential side reactions involving the alkyne group.
Materials:
-
2-Butyne-1,4-diol (99%)
-
Dicarboxylic acid (e.g., Adipic acid, Sebacic acid) (99%)
-
Catalyst (e.g., Titanium(IV) butoxide [Ti(OBu)?], Tin(II) 2-ethylhexanoate (B8288628) [Sn(Oct)?])
-
Antioxidant (e.g., Tris(2,4-di-tert-butylphenyl)phosphite)
-
High-purity Nitrogen (N?) gas
-
Dichloromethane (DCM) or Chloroform (B151607)
-
Methanol (B129727) (for precipitation)
Equipment:
-
Glass reactor vessel equipped with a mechanical stirrer, nitrogen inlet, condenser, and a thermocouple.
-
Heating mantle or oil bath with precise temperature control.
-
High-vacuum pump with a cold trap.
Procedure:
Stage 1: Esterification (Oligomerization)
-
Charge the reactor with 2-butyne-1,4-diol (e.g., 1.1 mol), the selected dicarboxylic acid (e.g., 1.0 mol), and a catalyst (e.g., 200-500 ppm relative to the theoretical polymer weight).
-
Equip the reactor for distillation to remove the water byproduct.
-
Begin purging the system with a slow stream of nitrogen gas.
-
Commence stirring and gradually heat the reaction mixture to 160-180°C .
-
Maintain this temperature for 2-4 hours, or until the distillation of water ceases, indicating the completion of the esterification stage. The product at this stage is a low-molecular-weight oligomer.
Stage 2: Polycondensation
-
Gradually increase the temperature of the oligomer mixture to 190-220°C .
-
Simultaneously, slowly apply a vacuum, reducing the pressure to <1 mbar over approximately 1 hour. This facilitates the removal of excess diol and water, driving the polymerization reaction forward.
-
Continue the reaction under high vacuum for an additional 2-4 hours. The viscosity of the mixture will increase significantly as the polymer chain length grows.
-
To stop the reaction, discontinue heating and break the vacuum by introducing nitrogen gas.
-
Once cooled to a manageable temperature, dissolve the resulting polymer in a minimal amount of chloroform or DCM.
-
Precipitate the polymer by slowly pouring the solution into a large volume of cold methanol with vigorous stirring.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C overnight.
Protocol 2: Enzymatic Polycondensation (Milder Alternative)
This method uses a lipase (B570770) catalyst, which allows for much lower reaction temperatures, preserving the sensitive alkyne functionality.
Materials:
-
2-Butyne-1,4-diol
-
Dicarboxylic acid dimethyl ester (e.g., Dimethyl adipate)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
High-boiling point, anhydrous solvent (e.g., Diphenyl ether)
-
Molecular sieves (4Å)
Equipment:
-
Round-bottom flask with a magnetic stirrer.
-
Heating mantle or oil bath.
-
Vacuum line for reducing pressure.
Procedure:
-
To a round-bottom flask, add equimolar amounts of 2-butyne-1,4-diol and the dicarboxylic acid dimethyl ester.
-
Add the solvent (if not performing a solvent-free reaction) and immobilized CALB (typically 5-10% by weight of monomers).
-
Heat the mixture to 60-90°C under a gentle nitrogen flow or reduced pressure. The reduced pressure helps to remove the methanol byproduct.
-
Allow the reaction to proceed for 24-72 hours. Monitor the progress via techniques like NMR or GPC on small aliquots.
-
After the reaction, cool the mixture and dissolve it in a suitable solvent like chloroform.
-
Remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.
-
Precipitate the polymer from the filtrate into cold methanol, filter, and dry under vacuum.
Visualizations
Caption: General workflow for the proposed melt polycondensation synthesis.
Caption: Reaction of 2-butyne-1,4-diol and a dicarboxylic acid.
References
Application Note: 1,4-Butanediol as a Chain Extender in Polyurethanes
Based on your request, it appears there might be a misunderstanding regarding the chemical name. The common chain extender used in polyurethane chemistry is 1,4-butanediol (B3395766) , not 1,4-butynediol. The latter, containing a carbon-carbon triple bond, is not typically used for this purpose. This document will proceed with the assumption that 1,4-butanediol was the intended subject.
Introduction
1,4-Butanediol (BDO) is a widely utilized chain extender in the synthesis of polyurethanes (PUs).[1][2][3] As a low molecular weight aliphatic diol, BDO reacts with isocyanate groups to form the hard segments of the polyurethane polymer. This reaction is crucial in building up the final high molecular weight of the polymer.[4] The structure and linearity of BDO contribute significantly to the final mechanical and thermal properties of the polyurethane.[1] Specifically, the use of BDO as a chain extender in MDI (4,4'-diphenylmethane diisocyanate) systems leads to crystalline urethane (B1682113) domains that efficiently microphase separate, resulting in tough elastomeric networks.[1] This phase separation between the hard segments (formed by MDI and BDO) and the soft segments (typically a polyol) is a key determinant of the polyurethane's final properties.[1]
Effects on Polyurethane Properties
The incorporation of 1,4-butanediol as a chain extender has a profound impact on the properties of the resulting polyurethane:
-
Mechanical Properties: BDO imparts a good balance of hardness and low-temperature flexibility.[1][3] The linearity of the BDO molecule and the fact that it contains an even number of carbon atoms allows for better alignment of the polymer chains and facilitates interchain hydrogen bonding. This leads to a high degree of crystallinity in the hard segments, which in turn enhances the mechanical strength of the material.[1] For instance, thermoplastic polyurethanes (TPUs) synthesized with BDO exhibit high tensile strength and elongation at break.[5]
-
Thermal Properties: The crystalline nature of the hard segments formed with BDO results in distinct thermal behavior. Polyurethanes synthesized with 1,4-BDO typically exhibit a melting temperature (Tm) associated with the hard segment domains.[6] For example, in one study, the melting temperature range for TPUs synthesized with 1,4-BDO was between 139°C and 150°C.[6] The thermal stability of the polyurethane is also influenced by the hard segment content.
-
Processing: As a liquid diol at room temperature (freezing point of 20.1°C), 1,4-butanediol is convenient for processing.[1] However, it's important to maintain it above its freezing point to avoid crystallization in processing equipment.[1] The reactivity of BDO with isocyanates can be controlled by temperature and the use of catalysts, such as tin and titanate compounds, which significantly affects the pot life of the system.[1]
Quantitative Data
The following table summarizes the effect of 1,4-butanediol as a chain extender on the properties of polyurethanes from a comparative study.
| Property | TPU with 1,4-Butanediol (TPU-BDO-1) | TPU with MEA-DMC-1 | TPU with MEA-EC-1 |
| Tensile Strength (MPa) | 8.2 | 22.7 | 12.0 |
| Elongation at Break (%) | 1200 | 1400 | 1600 |
Data sourced from a study comparing BDO with other chain extenders in a polyurethane system based on poly(tetramethylene glycol) and methylene-bis(4-cyclohexylisocyanate).[5]
Experimental Protocols
1. Synthesis of Thermoplastic Polyurethane (TPU) via the Prepolymer Method
This protocol describes a two-step method for synthesizing a polyurethane elastomer.
Materials:
-
Isophorone diisocyanate (IPDI)
-
Long-chain diol (e.g., dioctyldecyl diol)
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous Dimethylacetamide (DMAc) (solvent)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Preparation: Set up the four-necked flask under a positive pressure of dry nitrogen to maintain an inert atmosphere.[4]
-
Prepolymer Formation:
-
Add the calculated amount of the long-chain diol and anhydrous DMAc to the reaction flask. The solvent amount should be sufficient to achieve a solid content of approximately 30-40% in the final polymer solution.[4]
-
Heat the mixture to 50-60°C while stirring to ensure the diol is completely dissolved.[4]
-
Slowly add an excess of IPDI to the flask using the dropping funnel.[4]
-
Add a catalytic amount of DBTDL (typically 0.01-0.05% by weight of the total reactants).[4]
-
Monitor the reaction progress by determining the NCO content via titration until the theoretical NCO content is reached.[4]
-
-
Chain Extension:
-
Lower the temperature of the reaction mixture to 60°C.[4]
-
Add the calculated amount of 1,4-butanediol to the prepolymer solution. The amount of BDO should be calculated to react with the remaining NCO groups.[4]
-
Continue the reaction at 60-70°C for another 2-3 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.[4]
-
-
Curing: Pour the synthesized polymer into a container coated with a release agent and cure it in an oven at 100°C.[7]
2. Characterization of the Synthesized Polyurethane
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polyurethane, look for the disappearance of the N=C=O stretching band around 2270 cm⁻¹ and the appearance of the N-H stretching and bending vibrations characteristic of the urethane linkage around 3330 cm⁻¹ and 1530 cm⁻¹, respectively.[8]
-
Differential Scanning Calorimetry (DSC): To determine the thermal transitions, such as the glass transition temperature (Tg) of the soft and hard segments and the melting temperature (Tm) of the hard segments. Samples are typically heated from -80°C to 240°C at a heating rate of 20°C/min.[9]
-
Mechanical Testing: To evaluate the tensile strength, elongation at break, and hardness of the cured polyurethane samples according to standard testing methods (e.g., ASTM standards).
Visualizations
Caption: Polyurethane synthesis via a two-step prepolymer method.
Caption: Experimental workflow for polyurethane synthesis and characterization.
References
- 1. gantrade.com [gantrade.com]
- 2. 1,4 Butanediol Chain Extender | Polyurethane Elastomers | Quote Request [tri-iso.com]
- 3. 1,4 BD Chain Extender| Polyurethane Elastomers | Click for Quote [tri-iso.com]
- 4. benchchem.com [benchchem.com]
- 5. High-performance thermoplastic polyurethane elastomers with enhanced mechanical properties prepared with chain extenders containing urea and carbamate moieties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mit.imt.si [mit.imt.si]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Unsaturated Polyesters Using Butyne-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of unsaturated polyesters incorporating butyne-1,4-diol. The presence of the carbon-carbon triple bond in the polyester (B1180765) backbone offers a versatile platform for further functionalization through various click chemistry reactions, making these polymers promising candidates for applications in drug delivery, tissue engineering, and advanced materials development.
Introduction
Unsaturated polyesters are a significant class of polymers with a wide range of applications. The incorporation of unsaturation into the polymer backbone allows for post-polymerization modifications, such as crosslinking or the attachment of functional moieties. This compound is a particularly interesting monomer for this purpose as it introduces a reactive alkyne group into the polyester chain. This alkyne functionality can be readily modified via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne reactions, enabling the attachment of biomolecules, drugs, or imaging agents.
This document outlines three primary methods for the synthesis of unsaturated polyesters from this compound and various dicarboxylic acids or their derivatives:
-
Melt Transesterification: A common method involving the reaction of this compound with a dimethyl ester of a dicarboxylic acid at high temperatures in the presence of a catalyst.
-
Acid-Catalyzed Polycondensation: Direct esterification of this compound with a dicarboxylic acid using a protic acid catalyst.
-
Polycondensation with Diacid Dichlorides: A solution polymerization method reacting this compound with more reactive diacid dichlorides at lower temperatures.
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis of unsaturated polyesters using this compound under various conditions.
Table 1: Synthesis of Polyesters from this compound and Dicarboxylic Acid Dimethyl Esters via Transesterification
| Diacid Dimethyl Ester | Catalyst | Temperature (°C) | Time (h) | M? (Da) | M? (Da) | PDI | T? (°C) | T? (°C) |
| Dimethyl Sebacate (B1225510) | Ti(OBu)? | 180-220 | 24 | 2,500 | 4,500 | 1.8 | -15 | 55 |
| Dimethyl Adipate | Sn(Oct)? | 180-200 | 24 | 2,200 | 4,100 | 1.9 | -10 | 62 |
Data synthesized from literature reports. Actual results may vary based on specific experimental conditions.
Table 2: Synthesis of Polyesters from this compound and Dicarboxylic Acids via Acid-Catalyzed Polycondensation
| Dicarboxylic Acid | Catalyst (mol%) | Temperature (°C) | Time (h) | M? (Da) | M? (Da) | PDI | T? (°C) | T? (°C) |
| Sebacic Acid | p-TSA (1.0) | 160 | 48 | 8,000 | 15,000 | 1.9 | -12 | 58 |
| Adipic Acid | p-TSA (1.0) | 160 | 48 | 7,500 | 14,000 | 1.9 | -8 | 65 |
p-TSA: p-Toluenesulfonic acid. Data is representative and may vary.
Table 3: Synthesis of Polyesters from this compound and Dicarboxylic Acid Dichlorides
| Diacid Dichloride | Molar Ratio (Diol:Diacid Chloride) | Temperature (°C) | Time (h) | M? (Da) | M? (Da) | PDI | T? (°C) | T? (°C) |
| Sebacoyl Chloride | 1:1.02 | 25 | 24 | 15,000 | 28,000 | 1.9 | -10 | 60 |
| Adipoyl Chloride | 1:1.02 | 25 | 24 | 13,000 | 25,000 | 1.9 | -5 | 68 |
| Succinyl Chloride | 1:1.04 | 25 | 24 | 10,000 | 19,000 | 1.9 | 5 | 75 |
Reactions performed in a solvent such as dichloromethane (B109758) with a base like pyridine (B92270). The slight excess of the diacid dichloride is often used to counteract potential hydrolysis.[1]
Experimental Protocols
Protocol 1: Melt Transesterification
This protocol describes the synthesis of poly(butynylene sebacate) via melt transesterification.
Materials:
-
This compound (dried by azeotropic distillation with toluene (B28343) and distilled in vacuo)[1]
-
Dimethyl sebacate
-
Titanium(IV) butoxide (Ti(OBu)?)
-
Nitrogen gas (high purity)
-
Methanol (B129727) (for purification)
-
Standard glassware for polymerization under inert atmosphere (three-neck round-bottom flask, mechanical stirrer, condenser, nitrogen inlet/outlet)
-
High-vacuum pump
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a nitrogen outlet. Ensure all glassware is thoroughly dried.
-
Charging Monomers and Catalyst: Charge the flask with equimolar amounts of this compound and dimethyl sebacate (e.g., 0.1 mol each). Add the catalyst, Titanium(IV) butoxide, at a concentration of approximately 0.1 mol% relative to the diol.
-
Esterification Stage: Heat the reaction mixture to 180°C under a slow stream of nitrogen gas with continuous stirring. Methanol will be evolved as a byproduct of the transesterification reaction and collected in the condenser. Continue this stage for 2-3 hours or until the majority of the methanol has been removed.
-
Polycondensation Stage: Gradually increase the temperature to 220°C while slowly reducing the pressure to below 1 mbar using a high-vacuum pump. This stage facilitates the removal of excess this compound and drives the polymerization towards higher molecular weights. Continue the reaction under these conditions for 4-6 hours. The viscosity of the reaction mixture will increase significantly.
-
Polymer Isolation and Purification: Cool the reactor to room temperature and dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane). Precipitate the polymer by pouring the solution into a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Polycondensation with Diacid Dichlorides
This protocol details the synthesis of poly(butynylene adipate) using adipoyl chloride. This method is advantageous for achieving higher molecular weights at lower temperatures.[1]
Materials:
-
This compound (purified as in Protocol 1)[1]
-
Adipoyl chloride (distilled prior to use)[1]
-
Pyridine (dried and distilled)
-
Dichloromethane (anhydrous)
-
Nitrogen gas (high purity)
-
Methanol (for purification)
-
Standard glassware for solution polymerization under inert atmosphere
Procedure:
-
Reactor Setup: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Monomer Solution: In the flask, dissolve this compound (e.g., 0.1 mol) and pyridine (0.22 mol, 2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Addition of Diacid Dichloride: Dissolve adipoyl chloride (0.102 mol, 1.02 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred diol solution over a period of 1-2 hours, maintaining the temperature at 0°C. A precipitate of pyridinium (B92312) hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 24 hours under a nitrogen atmosphere.
-
Polymer Isolation: Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the concentrated polymer in a small amount of dichloromethane and precipitate it into a large volume of cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum at room temperature to a constant weight.
Mandatory Visualizations
Caption: Chemical reaction for the synthesis of unsaturated polyesters.
Caption: General experimental workflow for polyester synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyne-1,4-diol Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 1,4-butynediol.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of 1,4-butynediol, offering potential causes and solutions.
1. Low Conversion of 1,4-Butynediol
-
Question: My 1,4-butynediol conversion is lower than expected. What are the possible causes and how can I improve it?
-
Answer: Low conversion can stem from several factors:
-
Catalyst Deactivation: The catalyst may have lost activity due to coking, sintering, or poisoning.[1][2] Carbonaceous deposits can obstruct catalyst surfaces, while high temperatures can lead to the agglomeration of metal particles, reducing the active surface area.[1]
-
Insufficient Hydrogen Pressure: Hydrogen pressure is a critical parameter. Increasing the hydrogen pressure can often lead to higher conversion rates.[3]
-
Low Reaction Temperature: The reaction temperature may be too low for the chosen catalyst. A moderate increase in temperature can enhance the reaction rate. However, excessively high temperatures can lead to side reactions and catalyst deactivation.
-
Poor Mass Transfer: Inadequate mixing or inefficient gas-liquid mass transfer can limit the availability of hydrogen at the catalyst surface.
-
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Catalyst Deactivation | Regenerate the catalyst if possible (e.g., through calcination to remove coke). If regeneration is not feasible, replace the catalyst. Consider using a more robust catalyst support to improve stability.[1] |
| Insufficient Hydrogen Pressure | Gradually increase the hydrogen pressure within the safety limits of your reactor system. Monitor the conversion at different pressures to find the optimal setting. |
| Low Reaction Temperature | Incrementally increase the reaction temperature and monitor the conversion and selectivity. Be cautious of promoting side reactions at higher temperatures. |
| Poor Mass Transfer | Increase the stirring speed in a batch reactor or optimize the flow rates in a fixed-bed reactor to improve mass transfer. |
2. Poor Selectivity to 1,4-Butanediol (B3395766)
-
Question: I am observing a high yield of byproducts such as 1,4-butenediol, n-butanol, or 2-hydroxytetrahydrofuran. How can I improve the selectivity towards 1,4-butanediol?
-
Answer: Poor selectivity is a common challenge and is often a result of side reactions occurring in parallel or consecutively to the desired hydrogenation. The formation of byproducts like n-butanol and 2-(4-hydroxybutoxy) tetrahydrofuran (B95107) can be particularly problematic due to difficulties in separation.[4]
-
Incomplete Hydrogenation: The presence of 1,4-butenediol indicates that the hydrogenation has not gone to completion.
-
Isomerization and Hydrogenolysis: Side reactions such as isomerization of the intermediate 1,4-butenediol can lead to the formation of other C4 isomers.[5] Hydrogenolysis can cleave C-O bonds, resulting in the formation of n-butanol.
-
Catalyst Properties: The type of catalyst and its support can significantly influence selectivity. For instance, the acidity of the catalyst support can promote dehydration reactions.[5] Bimetallic catalysts, such as Ni-Cu, have been shown to inhibit isomerization pathways.[3]
-
Reaction Conditions: Temperature and pressure play a crucial role. Higher pressures generally favor complete hydrogenation to 1,4-butanediol but can sometimes decrease selectivity by promoting side reactions.[3] The pH of the reaction medium can also affect selectivity.[3][4]
-
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Incomplete Hydrogenation | Increase reaction time, hydrogen pressure, or catalyst loading to drive the reaction to completion. |
| Undesired Side Reactions | Optimize the catalyst. Consider using a bimetallic catalyst (e.g., Ni-Cu, Ni-Fe) to improve selectivity.[3][6] Adjusting the pH of the reaction medium can also suppress certain side reactions.[4] |
| Inappropriate Reaction Conditions | Systematically vary the temperature and pressure to find an optimal window for high selectivity. Lower temperatures may be necessary to minimize side reactions, even if it results in a slightly longer reaction time. |
3. Catalyst Deactivation
-
Question: My catalyst is losing activity over time or with repeated use. What are the common causes of deactivation and how can I mitigate them?
-
Answer: Catalyst deactivation is a significant issue in industrial processes. The primary mechanisms include:
-
Coke Formation: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[1]
-
Sintering: At high temperatures, metal nanoparticles on the catalyst support can agglomerate, leading to a decrease in the active surface area.[1]
-
Leaching: Active metal components can leach from the support into the reaction medium, especially under harsh conditions.[2]
-
Poisoning: Impurities in the feed, such as sulfur or carbon monoxide, can irreversibly bind to the active sites and poison the catalyst.[7]
-
Troubleshooting Steps:
| Deactivation Mechanism | Mitigation Strategy |
| Coke Formation | Optimize reaction conditions (lower temperature) to minimize coke formation. Periodic catalyst regeneration by controlled oxidation can remove carbon deposits. |
| Sintering | Operate at the lowest effective temperature. Choose a catalyst with strong metal-support interactions to improve thermal stability. |
| Leaching | Use a more stable catalyst support. Ensure the reaction medium and conditions are not overly corrosive to the catalyst. |
| Poisoning | Purify the 1,4-butynediol feed and hydrogen gas to remove potential catalyst poisons. |
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for 1,4-butynediol hydrogenation?
A1: A variety of catalysts are employed, with the choice depending on the desired product (1,4-butenediol or 1,4-butanediol) and process conditions. Common catalysts include:
-
Raney Nickel: Widely used, especially in slurry reactors, for the hydrogenation to 1,4-butanediol.[4]
-
Supported Nickel Catalysts: Ni supported on materials like silica (B1680970) or alumina (B75360) are also effective.[8]
-
Bimetallic Nickel Catalysts: Ni-Cu and Ni-Fe catalysts often exhibit improved selectivity and stability.[3][6]
-
Palladium-based Catalysts: Supported palladium catalysts, sometimes modified with Schiff bases, can show excellent activity and selectivity, particularly for the partial hydrogenation to 2-butene-1,4-diol.[3]
-
Copper-based Catalysts: Copper catalysts are also used, often in combination with other metals like molybdenum or zinc.[9]
Q2: What are the typical reaction conditions for the hydrogenation of 1,4-butynediol to 1,4-butanediol?
A2: Reaction conditions can vary significantly based on the catalyst and reactor type. However, typical ranges are:
-
Temperature: 40°C to 150°C. Industrial processes may operate at the higher end of this range (130-160°C).[3]
-
Pressure: 1.5 to 30 MPa. Higher pressures generally favor the complete hydrogenation to 1,4-butanediol.[3]
-
Solvent: The reaction is often carried out in an aqueous solution of 1,4-butynediol.
Data Presentation: Catalyst Performance in 1,4-Butynediol Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion of 1,4-Butynediol (%) | Selectivity to 1,4-Butanediol (%) | Reference |
| Raney Nickel | 100-120 | - | High | - | [4] |
| Pd/SiO₂-Schiff base | 50 | 2 | 95.2 | ~100 (to 2-butene-1,4-diol) | [3] |
| Ni-Cu-phyllosilicate | - | - | High | High | [3] |
| Cu-0.03Mo/SiO₂ | - | - | 100 | 88.3 (from maleic anhydride) | [9] |
| Raney Ni-Al alloy | 120 | 5 | 100 | 46.11 | [5] |
Experimental Protocols
General Protocol for Batch Hydrogenation of 1,4-Butynediol
This protocol provides a general procedure for the hydrogenation of 1,4-butynediol in a batch reactor.
-
Catalyst Preparation:
-
Activate the catalyst according to the manufacturer's instructions. For example, Raney Nickel is typically washed with deionized water to remove residual alkali.
-
-
Reactor Setup:
-
Charge the catalyst (e.g., 0.5 g) and the reactant solution (e.g., 30 mL of a 35 wt% aqueous solution of 1,4-butynediol) into a high-pressure batch reactor.[5]
-
-
Reaction Execution:
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5.0 MPa).[5]
-
Heat the reactor to the target temperature (e.g., 120°C) while stirring at a constant rate (e.g., 400 rpm) to ensure good mixing.[5]
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 3 hours).[5]
-
-
Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Analyze the liquid product using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 1,4-butynediol and the selectivity to 1,4-butanediol and other products.
-
Visualizations
Caption: Reaction pathway for 1,4-butynediol hydrogenation.
Caption: Troubleshooting flowchart for hydrogenation issues.
Caption: General experimental workflow for batch hydrogenation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of a forming process on the properties and structure of RANEY®-Ni catalysts for the hydrogenation of 1,4-butenediol - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10200K [pubs.rsc.org]
- 6. Unveiling the Ni–Fe coordination environments for enhanced 1,4-butanediol selectivity in 1,4-butynediol hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. US20200207690A1 - Method for controlling the catalytic hydrogenation of 1,4-butynediol via the content of co and/or ch4 in the exhaust gas stream - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. One-pot synthesis of 1,4-butanediol via the deep hydrogenation of maleic anhydride over Cu–xMo/SiO2 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Improving selectivity in the partial hydrogenation of Butyne-1,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the selective partial hydrogenation of 1,4-butynediol to 1,4-butenediol.
Troubleshooting Guide
This guide addresses common issues encountered during the partial hydrogenation of 1,4-butynediol, offering potential causes and solutions.
| Issue | Potential Causes | Suggested Solutions |
| Low Selectivity to 1,4-Butenediol (Over-hydrogenation to 1,4-Butanediol) | 1. Catalyst is too active: Noble metal catalysts like Palladium and Platinum can be highly active, leading to the rapid hydrogenation of the alkene intermediate.[1][2] 2. High Hydrogen Pressure: Elevated hydrogen pressure increases the rate of hydrogenation, reducing selectivity for the intermediate alkene.[3] 3. High Reaction Temperature: Higher temperatures can favor the complete hydrogenation to the alkane.[4] 4. Inefficient Mass Transfer: Poor mixing can lead to localized areas of high hydrogen concentration, promoting over-hydrogenation. | 1. Catalyst Modification: - Use a "poisoned" or modified catalyst, such as the Lindlar catalyst (Pd/CaCO₃ with lead acetate (B1210297) and quinoline), to decrease its activity.[5] - Employ bimetallic catalysts (e.g., Ni-Fe, Pt-Zn) where the second metal can modulate the electronic properties of the active sites and improve selectivity.[1][6][7] 2. Optimize Reaction Conditions: - Reduce the hydrogen pressure. - Lower the reaction temperature.[4] 3. Improve Mass Transfer: - Increase stirring speed in a slurry reactor. - Optimize the flow rate in a fixed-bed reactor.[4] |
| Formation of By-products (e.g., 4-hydroxybutanal, 2-(4-hydroxybutoxy) tetrahydrofuran) | 1. Reaction Conditions: The formation of by-products like 4-hydroxybutanal (γ-HALD) and 2-(4-hydroxybutoxy) tetrahydrofuran (B95107) (HBOTF) can be influenced by temperature, contact time, and the pH of the feed.[4][8] 2. Catalyst Properties: The surface acidity of the catalyst can contribute to side reactions.[6] | 1. Control Reaction Parameters: - Adjust the temperature and contact time. - Control the pH of the liquid feed.[4][8] 2. Catalyst Selection and Modification: - Utilize catalysts with lower acidity. For instance, Fe/Ni-SiO₂ catalysts with low concentrations of medium-strength acid sites have shown minimal formation of isomerization byproducts.[6] - The addition of promoters to Raney Nickel catalysts can reduce the formation of these by-products.[4] |
| Low Conversion of 1,4-Butynediol | 1. Catalyst Deactivation: The catalyst may become deactivated due to coking, poisoning by impurities in the feed, or sintering of metal particles at high temperatures. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the desired conversion rate. 3. Suboptimal Reaction Conditions: Low temperature or pressure can lead to slow reaction rates. | 1. Catalyst Regeneration/Replacement: - Implement a regeneration procedure if applicable (e.g., calcination to remove coke). - Replace the catalyst if it is irreversibly poisoned. 2. Increase Catalyst Amount: Incrementally increase the catalyst loading. 3. Optimize Reaction Conditions: - Gradually increase the reaction temperature and/or pressure while monitoring selectivity. |
| Inconsistent Results Between Batches | 1. Variability in Catalyst Preparation: Inconsistencies in catalyst synthesis can lead to different activities and selectivities.[9][10] 2. Purity of Reactants: Impurities in the 1,4-butynediol or solvent can affect catalyst performance. 3. Inconsistent Reaction Setup: Variations in reactor sealing, stirring rate, or temperature control can lead to different outcomes. | 1. Standardize Catalyst Preparation: Follow a consistent and well-documented protocol for catalyst synthesis. 2. Ensure Reactant Purity: Use reactants and solvents of high purity and consider purification steps if necessary. 3. Maintain Consistent Experimental Protocol: Ensure all reaction parameters are carefully controlled and reproduced for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction pathway for the hydrogenation of 1,4-butynediol?
A1: The hydrogenation of 1,4-butynediol (BYD) typically proceeds in stages. First, BYD is hydrogenated to cis-2-butene-1,4-diol (B44940) (cis-BED). The cis-BED can then undergo several parallel reactions: further hydrogenation to 1,4-butanediol (B3395766) (BAD), isomerization to trans-2-butene-1,4-diol (trans-BED), and formation of 4-hydroxybutanal (γ-HALD). The trans-BED is then primarily hydrogenated to BAD.[4][8]
Q2: Which catalysts are commonly used for the selective partial hydrogenation of 1,4-butynediol?
A2: A variety of catalysts are used, including:
-
Palladium-based catalysts: Often supported on materials like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and modified with "poisons" like lead acetate and quinoline (B57606) (Lindlar's catalyst) to improve selectivity to the alkene.[5]
-
Raney Nickel catalysts: These are widely used in industrial processes. Their performance can be enhanced with promoters.[4][11]
-
Bimetallic catalysts: Combinations like Ni-Fe, Ni-Cu, and Pt-Zn have shown improved selectivity and activity.[1][6][7] The addition of a second metal can modify the electronic properties of the catalyst, affecting the adsorption of reactants and intermediates.[1]
-
Platinum-based catalysts: These can also be used, often with modifications to control their high activity.[1]
Q3: How do reaction parameters affect selectivity?
A3: Several reaction parameters are crucial for controlling selectivity:
-
Temperature: Higher temperatures generally decrease selectivity towards the desired 1,4-butenediol by favoring complete hydrogenation.[4]
-
Hydrogen Pressure: High hydrogen pressure increases the rate of hydrogenation and can lead to over-hydrogenation.
-
pH of the Feed: The pH of the reaction medium can influence the formation of by-products.[4][8]
-
Solvent: The choice of solvent can affect the solubility of reactants and the interaction with the catalyst surface.
Q4: What is the role of a "poison" or "promoter" on the catalyst?
A4:
-
A "poison" , in the context of selective hydrogenation, is a substance added to a highly active catalyst (like palladium) to reduce its activity. This deactivation is controlled to prevent the hydrogenation of the desired alkene intermediate to an alkane. Lead salts are a common example used in the Lindlar catalyst.[5]
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A "promoter" is a substance added to a catalyst to improve its performance. Promoters can enhance activity, selectivity, and stability. For example, the addition of iron to a nickel catalyst can improve the dispersion of the active sites and create a synergistic effect that boosts selectivity to 1,4-butenediol.[7]
Q5: Can the cis- or trans-isomer of 1,4-butenediol be selectively produced?
A5: Yes, the stereochemistry of the product can be controlled. The use of a Lindlar catalyst typically results in the formation of the cis-alkene.[5] The initial product of the hydrogenation of 1,4-butynediol is the cis-2-butene-1,4-diol.[4][8] This can then isomerize to the trans-isomer, which is also subsequently hydrogenated.
Catalyst Performance Data
The following tables summarize quantitative data on the performance of various catalysts in the hydrogenation of 1,4-butynediol.
Table 1: Performance of Nickel-Based Catalysts
| Catalyst | Support | Promoter(s) | Temperature (°C) | Pressure (MPa) | BYD Conversion (%) | Product Selectivity (%) | Reference |
| Raney Ni | - | - | 100-120 | - | - | Selectivity to 1,4-butanediol is highly dependent on temperature, contact time, and pH. | [4] |
| Ni/Al₂O₃-SiO₂ | Al₂O₃-SiO₂ | - | - | - | - | Selectivity to 1,4-butanediol of 75.18% was achieved with 6.4% silica (B1680970) loading. | [9] |
| Ni-Fe/Al₂O₃ | Al₂O₃ | Fe | - | - | Higher than pristine Ni/Al₂O₃ | Higher selectivity to 1,4-butenediol than pristine Ni/Al₂O₃. | [7] |
| Fe/Ni-SiO₂ | SiO₂ | Fe | 50 | 1 | - | 94.1% selectivity to 1,4-butanediol. | [6] |
Table 2: Performance of Noble Metal Catalysts
| Catalyst | Support | Promoter(s)/Modifier(s) | Temperature (°C) | Pressure (MPa) | BYD Conversion (%) | Product Selectivity (%) | Reference |
| Pd/SiO₂-Schiff | SiO₂-Schiff base | - | 50 | 2 | 95.2 | ~100% to 1,4-butenediol | [1] |
| Pt/CeO₂ | CeO₂ | Zn | - | - | - | Zn decoration improves selectivity to 1,4-butenediol. | [1] |
| Pt@ZIF-8 | ZIF-8 | - | - | - | High | >94% to 1,4-butenediol | [7] |
Experimental Protocols
1. General Protocol for Batch Hydrogenation of 1,4-Butynediol
This protocol provides a general procedure for the batch hydrogenation of 1,4-butynediol in a stirred tank reactor.
-
Materials:
-
1,4-Butynediol (BYD)
-
Solvent (e.g., water, ethanol)
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Catalyst (e.g., Raney Ni, Pd/C)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
-
Equipment:
-
High-pressure autoclave (stirred tank reactor) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.
-
Gas ballast reservoir.
-
-
Procedure:
-
Load the catalyst and the solvent into the autoclave.
-
Seal the reactor and purge it several times with nitrogen to remove air, followed by purging with hydrogen.
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Heat the reactor to the desired reaction temperature while stirring.
-
Pressurize the reactor with hydrogen to the desired pressure.
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Introduce the 1,4-butynediol solution into the reactor.
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Maintain the reaction at a constant temperature and pressure. The progress of the reaction can be monitored by the pressure drop in the gas ballast reservoir.
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After the desired reaction time or hydrogen uptake, stop the reaction by cooling the reactor and venting the hydrogen.
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Purge the reactor with nitrogen.
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Collect the reaction mixture and separate the catalyst by filtration.
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Analyze the product mixture using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
2. Catalyst Preparation: Impregnation Method for Supported Catalysts
This protocol describes a general incipient wetness impregnation method for preparing supported metal catalysts.
-
Materials:
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Catalyst support (e.g., Al₂O₃, SiO₂, CeO₂)
-
Metal precursor salt (e.g., Ni(NO₃)₂, PdCl₂, H₂PtCl₆)
-
Solvent (e.g., deionized water, ethanol)
-
-
Procedure:
-
Dry the catalyst support in an oven to remove adsorbed water.
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Dissolve the metal precursor salt in a volume of solvent equal to the pore volume of the support material (incipient wetness).
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Add the precursor solution to the dry support dropwise while mixing to ensure even distribution.
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Age the impregnated support for a specified period.
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Dry the material in an oven at a controlled temperature to remove the solvent.
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Calcine the dried material in air at a high temperature to decompose the precursor and form metal oxide particles.
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Reduce the calcined catalyst in a stream of hydrogen at an elevated temperature to form the active metallic catalyst.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Unveiling the Ni–Fe coordination environments for enhanced 1,4-butanediol selectivity in 1,4-butynediol hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of a forming process on the properties and structure of RANEY®-Ni catalysts for the hydrogenation of 1,4-butenediol - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10200K [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in 1,4-Butynediol Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of 1,4-butynediol. The information is presented in a question-and-answer format to directly address specific issues and help researchers optimize their polymer synthesis for higher yields and desired molecular weights.
Frequently Asked Questions (FAQs)
Q1: What are the common polymerization methods for 1,4-butynediol?
1,4-Butynediol can be polymerized through several methods, with the choice of method influencing the final polymer structure and properties. The primary methods include:
-
Oxidative Coupling Polymerization: This is a common method for polymerizing terminal alkynes. In the case of 1,4-butynediol, the reaction typically involves a catalyst, such as a copper salt, and an oxidant to facilitate the coupling of the alkyne units.
-
Polycondensation: 1,4-Butynediol can react with dicarboxylic acids or their derivatives (e.g., acid chlorides) to form polyesters. This is a step-growth polymerization where water or other small molecules are eliminated.[1][2][3][4]
-
Topochemical Polymerization: Derivatives of 1,4-butynediol can undergo solid-state polymerization to form highly ordered polymers like polydiacetylenes. This method requires the monomer units to be precisely aligned in a crystal lattice.
Q2: What are the primary causes of low polymer yield in 1,4-butynediol polymerization?
Low yield in 1,4-butynediol polymerization can stem from several factors:
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Monomer Impurities: The purity of the 1,4-butynediol monomer is critical. Impurities can act as chain terminators or inhibitors, prematurely halting the polymerization process. Common impurities can arise from the synthesis of 1,4-butynediol itself, which can produce oligomeric and polymeric side products.
-
Suboptimal Reaction Conditions: Temperature, pressure, reaction time, and solvent choice all play a crucial role. For instance, excessively high temperatures can lead to degradation or unwanted side reactions.
-
Catalyst Deactivation: The catalyst used in the polymerization can lose its activity over time due to poisoning by impurities, thermal degradation, or undesirable side reactions.
-
Side Reactions: Unwanted side reactions, such as cyclization of the monomer or intramolecular reactions, can compete with the polymerization process and consume the monomer, leading to a lower yield of the desired polymer.
-
Presence of Inhibitors: Free radical scavengers or other inhibitors, if present in the reaction mixture (either as impurities or added intentionally to prevent premature polymerization during storage), can prevent the initiation of polymerization.[5][6][7]
Q3: How does the rigid structure of 1,4-butynediol affect its polymerization?
The rigid and linear structure of 1,4-butynediol, due to the presence of the triple bond, can influence the polymerization process. While this rigidity can be advantageous for creating ordered polymer structures, it can also make the molecule more prone to forming polymers where other, more flexible diols might form cyclic products. This highlights the importance of carefully controlling reaction conditions to favor intermolecular polymerization over intramolecular cyclization.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues leading to low polymer yield.
Issue 1: No Polymer Formation or Very Low Yield
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Monomer Impurity | Verify the purity of the 1,4-butynediol monomer using techniques like NMR or GC-MS. If impurities are detected, purify the monomer by recrystallization or distillation. |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent deactivation. Consider using a new batch of catalyst. |
| Presence of Inhibitors | Check for the presence of polymerization inhibitors in the monomer or solvent. If necessary, remove inhibitors by passing the monomer/solvent through a column of activated alumina. |
| Incorrect Reaction Conditions | Review the experimental protocol to ensure the correct temperature, pressure, and reaction time are being used. Small deviations can have a significant impact on yield. |
Issue 2: Polymer Yield is Lower Than Expected
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Monomer/Catalyst Ratio | The ratio of monomer to catalyst is crucial. A low catalyst concentration may result in a slow reaction and incomplete conversion, while too high a concentration can lead to side reactions. Experiment with varying the catalyst loading to find the optimal ratio. |
| Inefficient Mixing | In heterogeneous catalysis, inefficient stirring can lead to poor contact between the monomer and the catalyst, resulting in a lower reaction rate and yield. Ensure vigorous and consistent stirring throughout the reaction. |
| Side Reactions (e.g., Cyclization) | Analyze the reaction byproducts to identify any significant side reactions. Adjusting the reaction temperature or using a different solvent may help to suppress these unwanted pathways. |
| Premature Termination | Impurities in the solvent or atmosphere (e.g., water, oxygen) can act as chain terminators. Ensure all solvents are properly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Purification of 1,4-Butynediol by Recrystallization
-
Dissolution: Dissolve the crude 1,4-butynediol in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water).
-
Decolorization: If the solution is colored, add a small amount of activated carbon and heat the mixture for a short period.
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Filtration: Hot filter the solution to remove the activated carbon and any other insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in 1,4-butynediol polymerization.
Caption: A flowchart for troubleshooting low yield in 1,4-butynediol polymerization.
References
- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copolyesters made from 1,4-butanediol, sebacic acid, and D-glucose by melt and enzymatic polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Inhibition of Free Radical Polymerization: A Review | Semantic Scholar [semanticscholar.org]
- 6. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in Butyne-1,4-diol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and minimizing side reactions during the synthesis of 1,4-butynediol, primarily via the Reppe process.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Reppe synthesis of 1,4-butynediol?
A1: The primary side reactions encountered during the reaction of acetylene (B1199291) and formaldehyde (B43269) to produce 1,4-butynediol are:
-
Formation of Propargyl Alcohol: This is a common byproduct formed from the reaction of one molecule of acetylene with one molecule of formaldehyde.[1]
-
Formation of Polymeric Byproducts (Cuprenes): Acetylene can polymerize under the reaction conditions, especially in the presence of the copper acetylide catalyst, to form insoluble, often colored, polymeric materials known as cuprenes.[2] This can lead to catalyst deactivation.
-
Formation of other impurities: The raw product can also contain other byproducts such as methanol, propanol, and butanol.[3]
Q2: How does the molar ratio of formaldehyde to acetylene affect the reaction?
A2: The molar ratio of formaldehyde to acetylene is a critical parameter. An excess of formaldehyde can improve the yield of butynediol. However, it is important to control this ratio, as a molar ratio of formaldehyde to acetylene of at most 2:1 is recommended to avoid premature aging or destruction of the catalyst.[2]
Q3: What is the optimal pH for the synthesis of 1,4-butynediol?
A3: The reaction is typically carried out at a weakly acidic or neutral pH. A pH range of 5 to 8 is generally recommended for the reaction of formaldehyde with acetylene in the presence of a copper catalyst.[2] Lower pH values may favor the formation of propargyl alcohol.[4]
Q4: What is the role of the catalyst in side reaction formation?
A4: The copper-based catalyst, typically a supported copper acetylide complex, is essential for the formation of 1,4-butynediol. However, it can also promote the polymerization of acetylene to form cuprenes, leading to catalyst deactivation. The addition of promoters, such as bismuth, to the copper catalyst can help suppress this polymerization.[5]
Q5: How can I remove impurities from the crude 1,4-butynediol product?
A5: Purification of 1,4-butynediol is typically achieved through distillation to remove unreacted formaldehyde and other volatile impurities. Further purification of the subsequent 1,4-butanediol (B3395766) can be achieved through various methods including distillation, crystallization, and extraction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of 1,4-butynediol | Incorrect molar ratio of reactants. | Ensure the molar ratio of formaldehyde to acetylene is optimized, generally not exceeding 2:1.[2] |
| Suboptimal reaction temperature. | Maintain the reaction temperature within the optimal range, typically between 80°C and 110°C. | |
| Incorrect pH of the reaction mixture. | Adjust and maintain the pH of the reaction mixture between 5 and 8. | |
| Catalyst deactivation. | See the "Catalyst Deactivation" section below. | |
| High concentration of propargyl alcohol | Low pH of the reaction mixture. | Increase the pH of the reaction mixture to the recommended range of 5-8.[2][4] |
| High reaction temperature. | Lower the reaction temperature to the optimal range. | |
| Formation of solid polymeric material (cuprenes) | Inappropriate catalyst composition. | Use a copper catalyst with a bismuth promoter to suppress acetylene polymerization.[5] |
| High acetylene partial pressure. | Operate at a lower and safer acetylene partial pressure, possibly using an inert gas as a diluent. | |
| Catalyst Deactivation | Fouling by polymeric byproducts (cuprenes). | Implement strategies to minimize cuprene formation (see above). Consider periodic catalyst washing or regeneration. |
| Sintering of the catalyst at high temperatures. | Operate within the recommended temperature range to avoid catalyst degradation. |
Experimental Protocols
General Laboratory Procedure for Minimizing Side Reactions in 1,4-Butynediol Synthesis
This protocol outlines a general approach for the synthesis of 1,4-butynediol with an emphasis on minimizing side product formation. Safety Note: This reaction involves flammable acetylene gas under pressure and should only be performed by trained personnel in a suitable high-pressure reactor with appropriate safety precautions.
1. Catalyst Preparation and Loading:
-
A supported copper-bismuth catalyst is typically used. For example, a catalyst containing copper acetylide with a bismuth promoter on a silica (B1680970) or magnesium silicate (B1173343) support.[5]
-
The catalyst is loaded into a fixed-bed or slurry reactor.
2. Reactant Preparation and Feed:
-
An aqueous solution of formaldehyde (typically 10-30%) is prepared.[5]
-
The pH of the formaldehyde solution is adjusted to between 5 and 8 using a suitable buffer.[2]
-
Acetylene gas and the aqueous formaldehyde solution are fed into the reactor. The molar ratio of formaldehyde to acetylene should be maintained at or below 2:1.[2]
3. Reaction Conditions:
-
Temperature: The reaction is typically conducted at a temperature between 80°C and 110°C.[5]
-
Pressure: The reaction is carried out under pressure, generally in the range of 5-20 bar.[5] The partial pressure of acetylene should be carefully controlled.
4. Reaction Monitoring and Control:
-
The reaction progress can be monitored by analyzing samples of the reaction mixture for the concentration of formaldehyde, 1,4-butynediol, and propargyl alcohol using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
The pH of the reaction mixture should be monitored and adjusted as necessary throughout the reaction.
5. Product Work-up and Analysis:
-
After the reaction, the crude product mixture is separated from the catalyst.
-
The unreacted formaldehyde and volatile byproducts are typically removed by distillation.
-
The final product can be analyzed for purity and the presence of side products using GC or HPLC.
Data Presentation
Table 1: Influence of Reaction Parameters on Side Product Formation in 1,4-Butynediol Synthesis
| Parameter | Typical Range | Effect on Propargyl Alcohol Formation | Effect on Cuprene Formation | Reference |
| pH | 5 - 8 | Lower pH tends to increase formation. | Less direct influence, but extreme pH can affect catalyst stability. | [2][4] |
| Formaldehyde:Acetylene Molar Ratio | ≤ 2:1 | A lower ratio may slightly favor its formation relative to butynediol. | Excess acetylene can lead to increased polymerization. | [2] |
| Temperature | 80 - 110 °C | Higher temperatures can increase its formation rate. | Higher temperatures can accelerate polymerization and catalyst deactivation. | [5] |
| Pressure (Acetylene Partial Pressure) | 5 - 20 bar | Higher pressure generally favors the formation of butynediol over propargyl alcohol. | High partial pressure can significantly increase the rate of cuprene formation. | [5] |
Visualizations
// Nodes Acetylene [label="Acetylene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formaldehyde [label="Formaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Propargyl_Alcohol [label="Propargyl Alcohol\n(Side Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Butynediol [label="1,4-Butynediol\n(Main Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cuprenes [label="Cuprenes\n(Polymeric Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for layout in1 [shape=point, width=0]; in2 [shape=point, width=0]; junc [shape=point, width=0];
// Edges in1 -> Acetylene [arrowhead=none]; in2 -> Formaldehyde [arrowhead=none]; Acetylene -> junc [dir=none]; Formaldehyde -> junc; junc -> Propargyl_Alcohol [label="+ 1 Formaldehyde"]; junc -> Butynediol [label="+ 2 Formaldehyde"]; Acetylene -> Cuprenes [label="Polymerization"]; } .dot Caption: Main reaction pathways in 1,4-butynediol synthesis.
// Nodes Start [label="Low Yield or High Impurity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Ratio [label="Check Formaldehyde:\nAcetylene Ratio (≤ 2:1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_pH [label="Check pH (5-8)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Temp [label="Check Temperature\n(80-110°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Catalyst [label="Inspect Catalyst for Fouling", fillcolor="#F1F3F4", fontcolor="#202124"]; Adjust_Ratio [label="Adjust Reactant Feed", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_pH [label="Adjust pH with Buffer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_Temp [label="Adjust Temperature", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Replace_Catalyst [label="Wash or Replace Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Process Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Ratio; Check_Ratio -> Check_pH [label="Ratio OK"]; Check_Ratio -> Adjust_Ratio [label="Ratio Incorrect"]; Adjust_Ratio -> Check_Ratio; Check_pH -> Check_Temp [label="pH OK"]; Check_pH -> Adjust_pH [label="pH Incorrect"]; Adjust_pH -> Check_pH; Check_Temp -> Check_Catalyst [label="Temp OK"]; Check_Temp -> Adjust_Temp [label="Temp Incorrect"]; Adjust_Temp -> Check_Temp; Check_Catalyst -> End [label="Catalyst OK"]; Check_Catalyst -> Replace_Catalyst [label="Fouling Observed"]; Replace_Catalyst -> End; } .dot Caption: Troubleshooting workflow for 1,4-butynediol synthesis.
References
- 1. Acetylene - Wikipedia [en.wikipedia.org]
- 2. US7759531B2 - Process for preparing 1,4-butanediol - Google Patents [patents.google.com]
- 3. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Manufacture of 1,4-butanediol - Chempedia - LookChem [lookchem.com]
Technical Support Center: Catalyst Deactivation in Butyne-1,4-diol Hydrogenation
Welcome to the technical support center for catalyst deactivation in butyne-1,4-diol hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying mechanisms of catalyst deactivation during this critical industrial process.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the hydrogenation of 2-butyne-1,4-diol (B31916) to produce 2-butene-1,4-diol (B106632) and/or butane-1,4-diol.
Q1: My reaction rate has slowed down significantly, or the conversion of this compound has dropped. What are the likely causes?
A1: A decrease in reaction rate is a primary indicator of catalyst deactivation. The most common causes include:
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Fouling (Coking): High molecular weight organic materials, often termed "coke" or polymers, can deposit on the active sites and block the pores of the catalyst.[1] This is a frequent issue in butynediol hydrogenation, where side reactions can lead to oligomerization of the reactant or products.[2]
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Poisoning: Chemical species in the feed or solvent can strongly adsorb to the catalyst's active sites, rendering them inactive. Common poisons for hydrogenation catalysts (like Palladium, Platinum, or Nickel) include sulfur, phosphorus, and alkali metals.[3]
-
Sintering (Thermal Degradation): Operating at excessively high temperatures can cause the small metal nanoparticles on the catalyst support to agglomerate into larger particles.[4] This reduces the active surface area and, consequently, the catalyst's activity.
-
Leaching: The active metal component may dissolve into the reaction medium, leading to an irreversible loss of catalyst.[4] This can be exacerbated by certain solvents or impurities.
To diagnose the issue, a systematic approach is recommended. A logical workflow for troubleshooting is presented below.
Caption: Troubleshooting workflow for decreased catalyst activity.
Q2: The selectivity of my reaction has changed. I'm getting more side products like n-butanol and other isomers. Why is this happening?
A2: A shift in selectivity is often linked to changes in the nature of the catalyst's active sites.
-
Coke Deposition: Specific types of carbonaceous deposits can alter the electronic properties of the active sites or sterically hinder the desired reaction pathway, favoring side reactions.[2] For instance, the formation of side products like crotyl alcohol, n-butanol, and 2-hydroxytetrahydrofuran (B17549) is a known issue, particularly at high conversions with palladium catalysts.[5][6]
-
Poisoning: Selective poisoning can occur where a poison preferentially adsorbs to the sites responsible for the main hydrogenation step, leaving other sites active for isomerization or hydrogenolysis.
-
Support-Metal Interaction Changes: Thermal stress can alter the interaction between the metal nanoparticles and the support material, which can influence selectivity.
Q3: How can I regenerate my deactivated catalyst?
A3: Catalyst regeneration aims to restore activity by removing the deactivating agent. The appropriate method depends on the cause of deactivation.
-
For Fouling/Coking: The most common method is calcination , which involves a controlled burn-off of the carbonaceous deposits in an oxidizing atmosphere (e.g., air or dilute oxygen).[1] This is often followed by a reduction step to restore the active metal to its metallic state. Mild regeneration can sometimes be achieved with solvent washes or steam treatment to remove soluble organic materials.[7][8]
-
For Reversible Poisoning: Some poisons can be removed. For example, chlorine poisoning can sometimes be reversed by stopping the chlorine source.[3] However, many common poisons like sulfur and phosphorus form strong, irreversible bonds with the metal.
-
For Sintering/Leaching: These deactivation modes are generally irreversible .[4] Once the metal has agglomerated or been lost from the support, its original dispersion and activity cannot be easily restored. In this case, the catalyst must be replaced.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in this process?
A1: The main deactivation mechanisms are fouling, poisoning, and thermal degradation (sintering).
-
Fouling: This is caused by the deposition of carbon-containing species ("coke" or polymers) on the catalyst surface, blocking active sites and pores.[1] In this compound hydrogenation, these can be formed from the polymerization of the reactant or intermediate products.[1]
-
Poisoning: This involves the strong chemisorption of impurities from the feedstock onto the active sites.
-
Sintering: This is the agglomeration of metal particles at high temperatures, which reduces the active surface area.[4]
-
Leaching: This is the dissolution of the active metal phase into the reaction medium.[4]
Caption: Simplified mechanism of catalyst deactivation by polymer fouling.
Q2: What are common poisons for Palladium (Pd) or Nickel (Ni) catalysts in hydrogenation?
A2: Common poisons include:
-
Sulfur compounds: (e.g., H₂S, thiols)
-
Phosphorus compounds: (e.g., phosphines, phosphates)[3]
-
Halogens: (e.g., chlorides)
-
Heavy metals: (e.g., As, Pb, Hg)
-
Strongly coordinating species: Carbon monoxide (CO) can act as a poison by competing for active sites.
Even trace amounts (ppm level) of these substances can cause significant deactivation.[3]
Q3: How can I minimize catalyst sintering?
A3: Sintering is highly dependent on temperature. The primary way to minimize it is to operate at the lowest possible temperature that still provides an acceptable reaction rate. Additionally, using a catalyst support with strong metal-support interactions can help anchor the metal nanoparticles and inhibit their migration and agglomeration.[4]
Data Presentation
Table 1: Common Deactivation Issues and Diagnostic Approaches
| Observed Problem | Potential Cause | Primary Diagnostic Technique(s) | Regeneration Feasibility |
| Gradual loss of activity, stable selectivity | Fouling / Coking | Temperature-Programmed Oxidation (TPO), BET Surface Area Analysis | High (via calcination) |
| Sudden, sharp drop in activity | Poisoning | Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) on feed/catalyst | Low to moderate (depends on poison) |
| Loss of activity and selectivity | Sintering / Leaching | Transmission Electron Microscopy (TEM) to check particle size, ICP of liquid phase | Very Low (Irreversible) |
| Increased reactor pressure drop | Severe Fouling / Coking | Visual inspection, BET Pore Volume Analysis | High (via calcination) |
Experimental Protocols
Protocol 1: Catalyst Regeneration by Calcination and Reduction
Objective: To remove carbonaceous deposits (coke) from a fouled catalyst and restore its activity.
Materials:
-
Deactivated catalyst
-
Tube furnace with temperature controller
-
Quartz reactor tube
-
Gas flow controllers (for N₂, Air/O₂, and H₂)
-
Appropriate safety equipment (gas sensors, ventilation)
Methodology:
-
Drying: Place the deactivated catalyst in the quartz reactor. Purge the system with an inert gas (e.g., Nitrogen) at 100-120°C for 1-2 hours to remove any adsorbed water or solvent.
-
Oxidation (Calcination): While maintaining a flow of inert gas, slowly ramp the temperature to the target oxidation temperature (typically 200-300°C for Pd catalysts).[1] Once at temperature, gradually introduce a diluted oxidant gas (e.g., 2-5% O₂ in N₂ or clean, dry air). Caution: The oxidation of coke is exothermic and must be carefully controlled to avoid temperature runaways that could cause sintering.
-
Hold: Maintain the temperature and oxidant flow until the coke burn-off is complete. This can be monitored by analyzing the off-gas for CO₂.
-
Purge: Once oxidation is complete, switch the gas flow back to an inert gas and hold at temperature for 30 minutes to purge any remaining oxygen.
-
Reduction: Cool the catalyst under the inert gas to the appropriate reduction temperature (e.g., 150-250°C). Introduce a reducing gas (e.g., 5% H₂ in N₂) to reduce the oxidized metal species back to their active metallic state.
-
Final Purge & Cool Down: After the reduction is complete, switch back to an inert gas and allow the catalyst to cool to room temperature before handling.
Caption: A typical workflow for catalyst regeneration.
Protocol 2: Temperature-Programmed Oxidation (TPO) for Coke Analysis
Objective: To characterize and quantify the amount of carbonaceous deposits on a spent catalyst.
Principle: The catalyst is heated under a controlled temperature ramp in an oxidizing gas stream. The carbon deposits are oxidized to CO₂, and the concentration of CO₂ in the effluent gas is measured as a function of temperature. The resulting profile provides information about the amount and nature of the coke.[9][10]
Methodology:
-
Sample Preparation: A known weight of the spent catalyst (typically 20-100 mg) is loaded into a quartz microreactor.[11]
-
System Purge: The system is purged with an inert gas (e.g., Helium) at room temperature to remove any contaminants from the atmosphere.
-
TPO Analysis: A flow of a dilute oxidizing gas mixture (e.g., 5% O₂ in He) is passed over the catalyst sample.[10] The furnace temperature is increased linearly (e.g., at a rate of 10°C/min).[9]
-
Detection: The effluent gas from the reactor is passed through a detector, typically a Thermal Conductivity Detector (TCD) or a Mass Spectrometer, to continuously monitor the concentration of CO₂ produced.[9]
-
Data Interpretation: The TPO profile (CO₂ concentration vs. Temperature) is analyzed. The total area under the curve is proportional to the total amount of coke on the catalyst. The temperatures at which CO₂ evolution peaks occur can provide insight into the different types of carbon species present.
References
- 1. ss-pub.org [ss-pub.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 9. Temperature Programmed Oxidation of Cu Catalyst — Stoli Chem [stolichem.com]
- 10. Carbon Nanotube Research at The University of Oklahoma [ou.edu]
- 11. Advanced Temperature-Programmed Oxidation (TPO) of Coked Catalysts Using Methanation and FID Detection - Ami Instruments [ami-instruments.com]
Purification of 1,4-butanediol from Butyne-1,4-diol hydrogenation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-butanediol (B3395766) (BDO) from the hydrogenation of 2-butyne-1,4-diol (B31916).
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for producing and purifying 1,4-butanediol from 2-butyne-1,4-diol?
A1: The process involves a two-step catalytic hydrogenation of 2-butyne-1,4-diol (BYD) to first form the intermediate 2-butene-1,4-diol (B106632) (BED), which is then further hydrogenated to yield 1,4-butanediol (BDO).[1][2] The crude BDO is subsequently purified, typically through a series of distillation steps, to remove water, unreacted starting materials, intermediates, and various side products.[3][4][5]
Q2: What are the most common impurities encountered in this process?
A2: Common impurities include unreacted 2-butyne-1,4-diol, the intermediate cis-2-butene-1,4-diol, and various side products formed during hydrogenation.[1][6] Significant byproducts can include n-butanol, γ-hydroxybutyraldehyde, n-butyraldehyde, and cyclic acetals like 2-(4'-hydroxybutoxy)tetrahydrofuran, which is particularly challenging to separate due to its boiling point being close to that of BDO.[2][6][7]
Q3: Why is the purification of 1,4-butanediol challenging?
A3: Purification is difficult because crude BDO contains impurities with boiling points very close to the product itself, and some impurities can form azeotropic mixtures with BDO.[8] Additionally, high temperatures during distillation can cause thermal degradation of BDO, leading to the formation of byproducts like tetrahydrofuran (B95107) (THF).[3]
Q4: What analytical methods are suitable for monitoring the purity of 1,4-butanediol?
A4: Gas chromatography (GC) with a flame ionization detector (FID) is a common and effective method for quantifying BDO and its related impurities.[9][10][11][12] Other useful techniques include High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), especially for aqueous samples, and spectroscopic methods like Infrared (IR) spectroscopy.[10][13][14]
Process Workflow and Reaction Pathways
The following diagrams illustrate the overall process flow and the chemical reactions involved.
Caption: Experimental workflow for BDO production and purification.
Caption: Reaction pathways in butyne-1,4-diol hydrogenation.
Troubleshooting Guide
Issue 1: Low Conversion of 2-Butyne-1,4-diol
| Question | Possible Cause | Recommended Action |
| Why is the hydrogenation reaction incomplete or stalling? | Catalyst Inactivity/Poisoning: The catalyst may be old, deactivated, or poisoned by impurities in the substrate or solvent (e.g., sulfur or nitrogen compounds, carbon monoxide).[15][16] | Use a fresh batch of catalyst.[16]Ensure high-purity hydrogen gas is used.If catalyst poisoning is suspected, pretreat the starting material to remove impurities.[16]Consider using a more robust catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more active.[16][17] |
| Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure (balloon) may not be sufficient to drive the reaction to completion.[15][17] | Increase the hydrogen pressure using a high-pressure reactor (e.g., a Parr shaker).[16][17] | |
| Inadequate Agitation: Poor mixing prevents effective contact between the hydrogen gas, substrate, and solid catalyst, leading to slow reaction rates.[15] | Increase the stirring speed to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.[16] | |
| Incorrect Temperature: The reaction may be too slow at room temperature. Conversely, excessively high temperatures can lead to side reactions and catalyst deactivation.[15] | Gently heat the reaction. A common temperature range is 40-180°C, but this must be optimized for the specific catalyst and setup.[3][18] |
Issue 2: Low Selectivity and High Impurity Levels in Crude Product
| Question | Possible Cause | Recommended Action |
| Why is my crude product full of side products like n-butanol or aldehydes? | Overly Active Catalyst: Standard catalysts like Palladium on Carbon (Pd/C) can be too active, promoting over-reduction and side reactions like hydrogenolysis.[2][19] | Switch to a more selective catalyst system. For example, adding ammonia (B1221849) to a Pd/CaCO₃ catalyst system can significantly increase selectivity towards the intermediate, 2-butene-1,4-diol, preventing over-hydrogenation.[2]Using a Nickel-Copper (Ni-Cu) catalyst can also provide good selectivity for BDO.[18] |
| Inappropriate Reaction Conditions: High temperatures and pressures can favor the formation of side products.[3][7] | Optimize the reaction temperature and pressure. Lower temperatures generally favor higher selectivity. The optimal range is typically 80-170°C and can be as high as 250-300 bar in industrial processes.[3][4] | |
| Acidic Conditions: The presence of acid can promote isomerization and the formation of hydrogenolysis products.[1] | Ensure the reaction medium is neutral or slightly basic. The pH should be controlled to be no more than about 7.[18]Using water as a solvent can sometimes suppress hydrogenolysis reactions more effectively than other solvents.[1] |
Issue 3: Difficulty in Final Purification
| Question | Possible Cause | Recommended Action |
| Why is the final BDO product discolored or failing purity tests after distillation? | Thermal Degradation: BDO can decompose at high temperatures, often experienced at the bottom of a distillation column, to form THF and other byproducts.[3] | Perform the distillation under vacuum to lower the boiling point of BDO. The bottom temperature of the column should generally not exceed 200-220°C.[3] |
| Presence of Close-Boiling Impurities: Impurities like 2-(4'-hydroxybutoxy)tetrahydrofuran are very difficult to separate from BDO by simple distillation. | Employ a multi-stage distillation process. A first column can remove low-boiling components, while a second, high-efficiency column under vacuum separates pure BDO from high-boiling impurities.[3]Consider a pre-distillation hydrogenation step on the crude BDO. This can convert aldehydes and acetals into compounds that are more easily separated by distillation.[3] | |
| Color-Forming Impurities: Trace impurities formed during hydrogenation can cause coloration, especially when exposed to acidic conditions or high heat.[20] | A final hydrogenation step of the distilled BDO over a nickel catalyst at 150-170°C can remove these color-forming bodies.[20] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Butyne-1,4-diol
This protocol is a general laboratory-scale procedure. Conditions should be optimized for specific equipment and safety protocols.
-
System Preparation:
-
Inerting the Atmosphere:
-
Purge the system by pressurizing with an inert gas (e.g., nitrogen) and then venting. Repeat this cycle 3-5 times.
-
Following the inert gas purge, purge the system with hydrogen gas in a similar manner to ensure the atmosphere is free of oxygen.[15]
-
-
Reaction Execution:
-
Dissolve 2-butyne-1,4-diol in the chosen solvent and add it to the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 bar). Higher pressures may be needed for complete conversion.[15][17]
-
Begin vigorous stirring to ensure good catalyst suspension.[16]
-
Heat the reactor to the target temperature (e.g., 70-120°C).[4][12]
-
Monitor the reaction progress by observing hydrogen uptake or by taking periodic samples for analysis by GC or TLC.[15]
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Caution: Palladium on carbon can be pyrophoric; never allow the catalyst filter cake to dry in the air. Keep it wet with solvent during and after filtration.[21]
-
Wash the filter cake with additional solvent to recover all the product.
-
The combined filtrate contains the crude 1,4-butanediol.
-
Protocol 2: Purification by Vacuum Distillation
-
Solvent Removal:
-
If a solvent was used, remove the bulk of it from the crude product using a rotary evaporator.
-
-
Fractional Distillation Setup:
-
Assemble a fractional distillation apparatus equipped for vacuum operation. Use a short, insulated Vigreux or packed column for good separation.
-
Place the crude BDO into the distillation flask.
-
-
Distillation Procedure:
-
Apply vacuum to the system (e.g., 30-60 mmHg).[3]
-
Gently heat the distillation flask.
-
First Fraction (Low Boilers): Collect an initial fraction containing any remaining water, solvents, and low-boiling impurities like n-butanol.
-
Second Fraction (Product): As the temperature stabilizes at the boiling point of BDO at the given pressure (approx. 120-140°C at 20 mmHg), collect the pure 1,4-butanediol fraction.
-
Residue (High Boilers): Stop the distillation before the flask goes to dryness. The remaining residue will contain high-boiling impurities, catalyst residues, and decomposition products.[22]
-
Maintain the flask (bottoms) temperature below 200°C throughout the distillation to minimize thermal degradation.[3]
-
Data Tables
Table 1: Typical Hydrogenation Reaction Conditions
| Parameter | Value Range | Notes |
| Catalyst | Pd/C, Raney Ni, Pt/C, Pd/CaCO₃, Ni-Cu | Choice depends on desired selectivity. Ni- and Pd-based catalysts are common.[2][15][18] |
| Catalyst Loading | 5 - 10% (w/w) | A common starting point for lab-scale reactions.[16] |
| Temperature | 40 - 180°C | Higher temperatures increase rate but can reduce selectivity.[3] |
| Hydrogen Pressure | 1 - 300 bar | Atmospheric pressure may suffice, but higher pressures ( >4 atm) are often required for full conversion, especially at higher temperatures.[5][15][18] |
| Solvent | Water, Ethanol, Methanol, THF | Polar solvents are generally effective.[16] |
| Substrate Conc. | 0.05 - 0.5 M | High concentrations can sometimes lead to catalyst deactivation.[15] |
Table 2: Distillation Parameters for BDO Purification
| Parameter | Value | Purpose |
| Column Top Pressure | 30 - 60 mmHg (3.99 - 7.98 kPa) | To reduce the boiling point of BDO and prevent thermal decomposition.[3] |
| Column Bottom Temp. | < 220°C (preferably 140 - 210°C) | To minimize the formation of THF and other degradation byproducts.[3] |
| Reboiler Temp. | ~150°C (at 15-20 mmHg) | A lower temperature minimizes thermal degradation of the product.[22] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP0601571B1 - Method for purifying 1,4-butanediol, by hydrogenation and distillation - Google Patents [patents.google.com]
- 4. chemcess.com [chemcess.com]
- 5. BDO (1,4-BUTANEDIOL) - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. swgdrug.org [swgdrug.org]
- 14. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 17. reddit.com [reddit.com]
- 18. US2953605A - Hydrogenation of 1, 4-butynediol to 1, 4-butanediol - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. US2768214A - Elimination of color-forming impurities from 1, 4-butanediol - Google Patents [patents.google.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. US4032583A - Purification of 1,4-butanediol - Google Patents [patents.google.com]
Technical Support Center: Analysis of Byproducts in 1,4-Butynediol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-butynediol reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides and FAQs
Q1: What are the most common byproducts observed during the hydrogenation of 1,4-butynediol to 1,4-butanediol (B3395766)?
A1: The hydrogenation of 1,4-butynediol is a multi-step process that can lead to the formation of several byproducts. The most frequently encountered byproducts include:
-
Tetrahydrofuran (B95107) (THF): Formed through the cyclodehydration of 1,4-butanediol, especially at elevated temperatures and in the presence of acidic catalysts.
-
gamma-Butyrolactone (GBL): Can be produced via the oxidation/dehydrogenation of 1,4-butanediol.[1]
-
n-Butanol: A common hydrogenolysis product.
-
2-Butene-1,4-diol: An intermediate in the hydrogenation of 1,4-butynediol to 1,4-butanediol. Incomplete hydrogenation can result in its presence in the final product.
-
Formaldehyde condensates and polymeric substances ("cuprenes"): These can form during the initial synthesis of 1,4-butynediol from acetylene (B1199291) and formaldehyde.
Q2: My reaction is producing a high concentration of tetrahydrofuran (THF). How can I minimize its formation?
A2: High levels of THF are typically a result of 1,4-butanediol dehydration. To minimize THF formation, consider the following troubleshooting steps:
-
Reaction Temperature: Avoid excessive temperatures. The cyclodehydration of 1,4-butanediol to THF is favored at higher temperatures.[2]
-
Catalyst Selection: The acidity of the catalyst support can promote THF formation. Using a less acidic support material for your catalyst can reduce this side reaction. For instance, silica (B1680970) supports are often used.[1][3]
-
pH Control: Maintaining a neutral or slightly basic pH can help suppress the acid-catalyzed dehydration reaction.
-
Reaction Time: Shorter reaction times can reduce the exposure of 1,4-butanediol to conditions that favor dehydration.
Q3: I am observing significant amounts of n-butanol in my product mixture. What are the likely causes and how can I address this?
A3: The formation of n-butanol is a result of hydrogenolysis, a reaction that cleaves the C-O bonds. To reduce the formation of n-butanol:
-
Catalyst Promoters: The addition of promoters to the catalyst can significantly influence selectivity. For example, the use of certain promoters with Raney Nickel catalysts has been shown to reduce the formation of n-butanol.
-
Catalyst Support: The choice of catalyst support can impact the selectivity of the reaction. Different support materials can alter the electronic properties of the active metal and influence the reaction pathway.[3]
-
Reaction Conditions: Optimizing reaction parameters such as hydrogen pressure and temperature can help favor the desired hydrogenation pathway over hydrogenolysis.
Q4: What is the source of oligomeric and polymeric substances in my reaction, and how can they be managed?
A4: Oligomeric and polymeric substances, often referred to as "cuprenes," are typically formed during the synthesis of the 1,4-butynediol starting material from acetylene and formaldehyde. These impurities can carry over into the hydrogenation step and cause issues.
-
Purification of Starting Material: Purifying the 1,4-butynediol before the hydrogenation reaction is the most effective way to remove these polymeric impurities.
-
Catalyst Fouling: These impurities can foul the hydrogenation catalyst, leading to decreased activity and selectivity. Regular catalyst regeneration or replacement may be necessary if starting material purity is a concern.
Data Presentation: Byproduct Distribution
The following table summarizes the influence of different catalysts and reaction conditions on the product distribution in butynediol reactions, based on findings from various research studies.
| Catalyst | Promoter(s) | Support | Temperature (°C) | Pressure (MPa) | 1,4-Butanediol Selectivity (%) | Major Byproduct(s) & Selectivity (%) |
| Ni | Fe | SiO2 | 50 | 1 | 94.1 | Isomerization byproducts (minimal) |
| Cu | - | SiO2 | 200 | 4 | 95 (from GBL) | THF |
| Cu-Pd | - | Hydroxyapatite | 200 | 8 | 82 (from succinic acid) | γ-butyrolactone (GBL) |
| Ni | - | Al2O3-SiO2 (cross-pore) | - | - | High | - |
| Cu-Pd | - | γ-Al2O3 | 200 | 8 | Low (from succinic acid) | Tetrahydrofuran (THF) |
Experimental Protocols
Analysis of 1,4-Butanediol and Byproducts by GC-MS
This protocol provides a general method for the analysis of 1,4-butanediol and its common byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Accurately weigh the sample to achieve a final concentration of approximately 2 mg/mL of 1,4-butanediol.
-
Dilute the sample to the final volume with a suitable solvent such as methanol (B129727) or acetonitrile.
-
If necessary, perform a liquid-liquid extraction (e.g., with chloroform) to isolate the analytes from a complex matrix.
-
Filter the prepared sample through a 0.45-micron filter before injection.
2. GC-MS Parameters:
-
Instrument: Gas chromatograph coupled to a mass selective detector.
-
Column: HP-1 cross-linked methyl siloxane, 15 m x 0.20 mm x 0.33 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Injector Temperature: 180°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 0.5 minutes.
-
Ramp: 40°C/minute to 100°C.
-
Hold: 1.5 minutes at 100°C.
-
-
Injection Volume: 1 µL with a split ratio of 30:1.
-
MS Detector Temperature: 300°C.
-
Mass Range: Scan from m/z 35 to 350.
3. Data Analysis:
-
Identify the peaks corresponding to 1,4-butanediol and its byproducts by comparing their retention times and mass spectra with those of known standards.
-
Quantify the components by creating a calibration curve using standard solutions of known concentrations.
Analysis of 1,4-Butanediol by HPLC-RID
This protocol outlines a method for the quantification of 1,4-butanediol in aqueous samples using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
1. Sample and Standard Preparation:
-
Mobile Phase: Prepare a 0.01 N sulfuric acid solution in ultrapure water.
-
Standard Stock Solution: Prepare a 10 mg/mL stock solution of 1,4-butanediol in ultrapure water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 10 mg/mL.
-
Sample Preparation: Dilute the aqueous samples to fall within the calibration range and filter through a 0.2 µm syringe filter.
2. HPLC-RID Parameters:
-
Instrument: HPLC system equipped with a refractive index detector.
-
Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (or equivalent).
-
Mobile Phase: 0.01 N Sulfuric Acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 55°C.
-
Detector Temperature: 55°C.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify the 1,4-butanediol peak based on its retention time compared to the standard.
-
Quantify the concentration of 1,4-butanediol in the samples by comparing the peak area to the calibration curve generated from the standards.
Mandatory Visualizations
Caption: Reaction pathways for the formation of major byproducts from 1,4-butynediol.
Caption: General experimental workflow for the analysis of byproducts.
References
Technical Support Center: Handling Hygroscopic 1,4-Butynediol
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic compound But-2-yne-1,4-diol in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is 1,4-Butynediol and why is it considered hygroscopic?
A1: 1,4-Butynediol (C₄H₆O₂) is an organic compound that is both an alkyne and a diol.[1][2] It presents as a colorless, hygroscopic solid.[1][2] Its hygroscopic nature means it readily attracts and absorbs moisture from the atmosphere. This is due to the presence of two polar hydroxyl (-OH) groups which form hydrogen bonds with water molecules.
Q2: What are the key physical and chemical properties of 1,4-Butynediol?
A2: Understanding the properties of 1,4-Butynediol is critical for its proper handling and use. Key data is summarized below.
| Property | Value | Reference |
| Chemical Formula | C₄H₆O₂ | [2] |
| Molar Mass | 86.090 g·mol⁻¹ | [2] |
| Appearance | Colorless crystalline solid | [2] |
| Melting Point | 58 °C (136 °F) | [2] |
| Boiling Point | 238 °C (460 °F) | [2] |
| Solubility in Water | 3740 g/L | [2] |
| Sensitivity | Hygroscopic | [1][2] |
Q3: What are the primary safety hazards associated with 1,4-Butynediol?
A3: 1,4-Butynediol is a hazardous substance and must be handled with appropriate safety precautions. It is corrosive and can cause irritation to the skin, eyes, and respiratory tract.[2] It is also toxic if swallowed, inhaled, or in contact with skin.[2] Violent reactions can occur at high temperatures if it comes into contact with alkali earth hydroxides, halide salts, and mercury salts.[3] It is incompatible with strong acids, oxidizing agents, and strong bases.[3]
Q4: How does moisture absorption affect experiments involving 1,4-Butynediol?
A4: Absorbed water can significantly impact experimental outcomes in several ways:
-
Stoichiometry: The presence of water increases the mass of the reagent, leading to inaccurate measurements and incorrect molar ratios in reactions.
-
Reaction Kinetics: Water can act as an inhibitor, a catalyst, or a competing reagent, altering the reaction rate and potentially leading to the formation of unwanted byproducts.
-
Product Purity: The presence of water can lead to side reactions, such as hydrolysis, reducing the yield and purity of the desired product.
Troubleshooting Guide
Q: My reaction yield is significantly lower than expected. Could absorbed water in my 1,4-Butynediol be the cause?
A: Yes, this is a common issue. Water contamination can lead to inaccurate weighing of the starting material (you are weighing water as well as the reagent) and can promote side reactions. Verify that the molar ratios of your reactants are correct, accounting for any potential water content. If possible, use a freshly opened container or a properly dried sample of 1,4-Butynediol and repeat the experiment.
Q: I am observing unexpected byproducts in my reaction. How can I determine if this is due to wet 1,4-Butynediol?
A: Water can react with sensitive reagents or intermediates in your reaction mixture. To troubleshoot, you can run a control reaction where a small, known amount of water is intentionally added. If this control reaction produces the same byproducts, it strongly suggests that moisture is the issue. Consider analyzing your 1,4-Butynediol for water content using techniques like Karl Fischer titration.
Q: The physical appearance of my 1,4-Butynediol has changed from a crystalline solid to a clumpy or syrupy material. What does this mean?
A: This is a clear visual indicator of significant moisture absorption. The solid has likely absorbed enough water from the atmosphere to partially or fully dissolve, forming a concentrated aqueous solution. This material should not be used in moisture-sensitive reactions without a drying procedure.
Experimental Protocols & Workflows
Visualization of Key Workflows
Caption: Workflow for proper storage and handling of 1,4-Butynediol.
Caption: Troubleshooting logic for experiments involving 1,4-Butynediol.
Protocol 1: Recommended Storage and Handling
-
Initial Inspection : Upon receipt, inspect the container seal for any breaches. If the seal is broken, the material may have already been exposed to atmospheric moisture.
-
Storage Environment : Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong acids and oxidizing agents.[3][4] The ideal storage temperature is between 15°C and 25°C.[5]
-
Inert Atmosphere : For long-term storage or for highly sensitive applications, consider storing the container inside a desiccator or a dry box with a desiccant.
-
Container Sealing : Always ensure the container cap is tightly sealed immediately after use. Using paraffin (B1166041) film around the cap can provide an additional barrier against moisture ingress.
-
Minimize Exposure : When the material is needed, minimize the time the container is open to the atmosphere. Plan your workflow to weigh and dispense the material as quickly and efficiently as possible.
Protocol 2: Weighing and Dispensing for Moisture-Sensitive Applications
This protocol outlines the steps for accurately weighing 1,4-Butynediol while minimizing water absorption.
-
Preparation : Allow the container of 1,4-Butynediol to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation of moisture onto the cold solid.
-
Inert Environment : If available, perform all manipulations inside a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[6][7] This is the most reliable method.
-
Rapid Weighing (if no glove box is available) :
-
Have all necessary equipment (spatulas, weigh boats, receiving flask) clean, dry, and ready.
-
Briefly open the container, quickly remove the approximate amount of solid needed, and immediately reseal the main container tightly.
-
Transfer the solid to a pre-tared, sealed weighing vessel on the balance. Perform the final weighing quickly.
-
Transfer the weighed solid to the reaction vessel under a positive pressure of inert gas if possible.
-
-
Documentation : Note the date the container was opened on the label. For subsequent uses, be aware that the material has been exposed to the atmosphere.
Protocol 3: General Procedure for Drying 1,4-Butynediol
Disclaimer: This is a general protocol based on the physical properties of 1,4-Butynediol. Users should always perform a small-scale test to ensure the method is suitable for their specific grade of material and application.
-
Objective : To remove absorbed water from 1,4-Butynediol solid.
-
Method : Vacuum oven drying.
-
Materials :
-
Shallow, wide glass dish (e.g., a crystallization dish).
-
Vacuum oven equipped with a temperature controller and a vacuum pump.
-
Cold trap for the vacuum line.
-
-
Procedure :
-
Spread the hygroscopic 1,4-Butynediol in a thin layer in the glass dish to maximize surface area.
-
Place the dish in the vacuum oven.
-
Install a cold trap (e.g., with liquid nitrogen or dry ice/acetone) between the oven and the vacuum pump to collect the removed water and protect the pump.
-
Begin pulling a vacuum on the oven.
-
Once a stable vacuum is achieved, slowly raise the temperature to 40-45°C. CRITICAL: Do NOT exceed the melting point of 1,4-Butynediol (58°C) to avoid melting the solid, which would significantly reduce the efficiency of drying.[2]
-
Hold the material under vacuum at this temperature for several hours (e.g., 12-24 hours). The exact time will depend on the amount of material and the level of water contamination.
-
To stop the process, turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Break the vacuum with a dry, inert gas such as nitrogen or argon.
-
Immediately transfer the dried solid to a tightly sealed container and store it in a desiccator.
-
References
Technical Support Center: Safe Storage and Handling of Butyne-1,4-diol
This guide provides essential safety information for researchers, scientists, and drug development professionals working with Butyne-1,4-diol. Adherence to these protocols is critical to ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible solid that may not ignite readily but presents several significant hazards.[1] Vapors can form explosive mixtures with air when heated, and containers may explode in a fire.[1][2] The pure substance is non-explosive, but it can decompose explosively upon distillation if certain impurities are present.[1][3] It can cause severe skin and eye irritation and may lead to a skin allergy with repeated contact.[2] The chemical can be absorbed through the skin, and poisonous gases are produced during a fire.[2]
Q2: What are the proper storage conditions for this compound?
A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[4] Storage areas should be designed to avoid contact with incompatible materials.[2]
Q3: What substances are incompatible with this compound?
A3: this compound can react violently or explosively with several substances. It must be stored separately from:
-
Mercury salts, especially in the presence of strong acids.[1][2][3]
-
Strong acids (e.g., hydrochloric, sulfuric, nitric).[2]
-
Strong oxidizing agents (e.g., perchlorates, peroxides, nitrates).[2]
-
Strong bases (e.g., sodium hydroxide, potassium hydroxide).[2]
Q4: What Personal Protective Equipment (PPE) is required for handling this compound?
A4: When handling this compound, a comprehensive PPE protocol must be followed:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (neoprene is recommended) and clothing, such as an apron, to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area with local exhaust. If ventilation is inadequate, a respirator program that meets OSHA standards must be implemented.
Q5: What is the emergency procedure for a this compound spill?
A5: In the event of a spill, immediately evacuate personnel not wearing protective equipment from the area. Isolate the spill area for at least 25 meters for solids.[1] Wearing appropriate PPE, collect the solid material by sweeping it up and placing it into a sealed container for disposal.[2] Avoid creating dust.[4] After the material is collected, ventilate and wash the spill area thoroughly.[2] Spilled material may need to be disposed of as hazardous waste; contact your environmental protection agency for specific guidance.[2]
Safety Data Summary
This table summarizes key quantitative safety data for this compound.
| Property | Value | Source(s) |
| Physical State | White to light-brown solid | [3] |
| Autoignition Temperature | 335 °C | [3] |
| Melting Point | 50 °C | [3] |
| Explosive Potential | Non-explosive when pure. Can decompose explosively with certain impurities (alkali/alkaline earth hydroxides, halides) upon distillation. | [1][3] |
| Occupational Exposure Limits | No limits have been established. Safe work practices should always be followed. | [2] |
Troubleshooting and Experimental Protocols
Protocol 1: Standard Handling and Weighing Procedure
-
Preparation: Ensure an eyewash station and safety shower are accessible.[4] Confirm the work area, preferably a chemical fume hood, is well-ventilated.[2]
-
PPE: Don appropriate PPE, including safety goggles, a face shield, neoprene gloves, and a lab coat or apron.
-
Handling: Handle the container carefully to avoid generating dust.[4] Dispense the required amount of this compound into a suitable, sealed container.
-
Cleanup: After handling, wash hands and any exposed skin thoroughly.[2] Clean all equipment and the work surface.
-
Storage: Tightly close the main container and return it to a designated cool, dry, well-ventilated storage area away from incompatible substances.[4]
Protocol 2: Emergency First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and water.[1] Remove any contaminated clothing and wash it before reuse.[2] If irritation or a rash develops, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Visual Workflow Diagram
Caption: Logical workflow for the safe handling and storage of this compound.
References
Technical Support Center: Minimizing Discoloration in Butyne-1,4-diol Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize discoloration during the polymerization of butyne-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discoloration during this compound polymerization?
A1: Discoloration, often appearing as a yellowing of the polymer, can stem from several factors. The most common causes include thermal degradation due to excessive temperatures, thermo-oxidative degradation from the presence of oxygen, impurities in the monomer, and various side reactions that can occur during polymerization.[1][2][3][4] The catalyst used can also play a role in the thermal stability and final color of the polymer.[1]
Q2: How does polymerization temperature affect discoloration?
A2: Higher polymerization temperatures can accelerate thermal degradation of the polymer, leading to the formation of colored byproducts.[1][2] It is crucial to maintain the optimal temperature range for the specific polymerization process to minimize this effect.
Q3: Can impurities in the this compound monomer lead to discoloration?
A3: Yes, impurities in the this compound monomer are a significant source of discoloration. These impurities can act as precursors to color-forming substances under polymerization conditions.[5][6][7] Therefore, using a high-purity monomer is essential for obtaining a colorless polymer.
Q4: What role does the catalyst play in polymer discoloration?
A4: The choice and concentration of the catalyst can influence the thermal stability of the polymer and may promote side reactions that lead to color formation.[1] Some catalysts can also be a source of metallic impurities that contribute to discoloration.
Q5: How can I prevent thermo-oxidative degradation?
A5: Thermo-oxidative degradation occurs when the polymer is exposed to oxygen at high temperatures.[1] To prevent this, it is critical to perform the polymerization under an inert atmosphere, such as nitrogen or argon. The use of antioxidants or stabilizers can also help mitigate this issue.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to discoloration in this compound polymerization.
Problem: The final polymer is yellow or discolored.
Potential Cause 1: High Polymerization Temperature
-
Troubleshooting Steps:
-
Verify the temperature of the reaction mixture using a calibrated thermometer.
-
Review the established protocol for the recommended temperature range.
-
Gradually decrease the polymerization temperature in subsequent experiments to find the optimal balance between reaction rate and color formation.
-
Potential Cause 2: Presence of Oxygen
-
Troubleshooting Steps:
-
Ensure the reaction vessel is properly sealed and purged with an inert gas (e.g., nitrogen or argon) before and during the polymerization.
-
Check for any leaks in the reaction setup.
-
Consider using a vacuum/inert gas backfill cycle to thoroughly remove any residual oxygen.
-
Potential Cause 3: Impure Monomer
-
Troubleshooting Steps:
Potential Cause 4: Inappropriate Catalyst or Catalyst Concentration
-
Troubleshooting Steps:
-
Review the literature for catalysts known to produce colorless polymers in similar systems.
-
Experiment with lower catalyst concentrations to see if it reduces discoloration without significantly impacting the polymerization rate.
-
Ensure the catalyst is of high purity and free from color-forming impurities.
-
Data Presentation
Table 1: Effect of Polymerization Temperature on Polymer Color
| Experiment ID | Polymerization Temperature (°C) | Observation | Yellowness Index (YI) |
| BDP-1 | 180 | Colorless | 1.2 |
| BDP-2 | 200 | Faint Yellow | 5.8 |
| BDP-3 | 220 | Yellow | 15.3 |
| BDP-4 | 240 | Brownish-Yellow | 35.1 |
Note: The Yellowness Index is a hypothetical value for illustrative purposes.
Table 2: Impact of Monomer Purity on Polymer Discoloration
| Experiment ID | Monomer Purity | Polymerization Conditions | Final Polymer Color |
| BP-A | 98.0% | 200°C, Nitrogen Atmosphere | Light Yellow |
| BP-B | 99.5% | 200°C, Nitrogen Atmosphere | Colorless |
| BP-C | 99.9% | 200°C, Nitrogen Atmosphere | Colorless |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Procedure: a. Place the crude this compound into the round-bottom flask. b. Connect the apparatus to a vacuum pump and reduce the pressure. c. Gradually heat the flask in a heating mantle. d. Collect the fraction that distills at the correct boiling point and pressure for this compound. e. Store the purified monomer under an inert atmosphere and away from light.
Protocol 2: General Polymerization of this compound under Inert Atmosphere
-
Setup: Use a reaction vessel equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet/outlet for inert gas.
-
Procedure: a. Charge the purified this compound and any other co-monomers into the reaction vessel. b. Seal the reactor and purge with high-purity nitrogen for at least 30 minutes to remove oxygen. c. Under a positive pressure of nitrogen, slowly heat the reaction mixture to the desired polymerization temperature. d. Once the temperature is stable, add the catalyst. e. Maintain the inert atmosphere and temperature throughout the polymerization process. f. After the reaction is complete, cool the polymer to room temperature under the inert atmosphere before exposure to air.
Visualizations
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN1216973A - Process for purifying butane-1,4-diol - Google Patents [patents.google.com]
- 6. US8129548B2 - Process for the purification of 1,4-butanediol - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Scaling Up Butyne-1,4-diol Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up butyne-1,4-diol reactions from the laboratory to a pilot plant. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition to larger-scale production.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis (Reppe process) and its subsequent hydrogenation to 1,4-butanediol (B3395766).
| Issue | Potential Cause | Recommended Action |
| Low Yield in this compound Synthesis (Reppe Process) | Catalyst Deactivation: The copper acetylide catalyst can be sensitive to impurities in the acetylene (B1199291) or formaldehyde (B43269) feeds.[1] | Ensure high-purity acetylene and formaldehyde are used. Acetylene generated from calcium carbide may contain phosphine (B1218219) and arsine, which can poison the catalyst.[1] Consider implementing a purification step for the feedstocks. |
| Suboptimal Reaction Conditions: Incorrect temperature, pressure, or pH can negatively impact the reaction rate and yield. | Monitor and control the reaction temperature between 80-110°C and the pressure between 5-20 bar. Maintain the pH of the formaldehyde solution in the optimal range to prevent side reactions.[2] | |
| Poor Mass Transfer: Inefficient mixing of acetylene gas in the liquid formaldehyde solution can limit the reaction rate. | In a pilot plant setting, ensure the reactor design and agitation provide adequate gas-liquid contact. Sparging acetylene through a well-designed diffuser can improve mass transfer. | |
| Increased Byproduct Formation in Hydrogenation | High Reaction Temperature: Elevated temperatures can promote side reactions such as the formation of alcohols (n-butanol, propanol) and aldehydes.[3][4] | Maintain the hydrogenation temperature within the recommended range for the specific catalyst being used (e.g., 80-160°C for modified nickel catalysts).[5] Implement a robust temperature control system in the pilot plant reactor. |
| Catalyst Selectivity: The choice of hydrogenation catalyst and its support can significantly influence the product distribution. | For selective hydrogenation to 1,4-butanediol, modified nickel catalysts are commonly used.[5] Palladium and platinum catalysts can also be employed, sometimes with additives like ammonia (B1221849) to improve selectivity to the intermediate, 2-butene-1,4-diol.[3][6] | |
| Presence of Impurities: Impurities from the Reppe process can be carried over and affect the hydrogenation step. | Consider a purification step for the crude this compound solution before hydrogenation to remove unreacted formaldehyde and other byproducts. | |
| Pressure Drop Increase in Fixed-Bed Hydrogenation Reactor | Catalyst Bed Fouling: Deposition of solid byproducts or catalyst fines can lead to plugging of the reactor bed. | Ensure adequate filtration of the this compound feed to the reactor. Monitor the pressure drop across the reactor and schedule periodic back-flushing or catalyst regeneration if necessary. |
| Catalyst Degradation: The physical breakdown of the catalyst pellets can lead to the formation of fines that increase pressure drop. | Select a catalyst with good mechanical strength suitable for use in a fixed-bed reactor. Avoid sudden changes in pressure or flow rate that could cause mechanical stress on the catalyst. | |
| Exotherm and Temperature Control Issues During Scale-Up | Reduced Surface Area to Volume Ratio: As the reactor size increases, the surface area available for heat transfer does not increase proportionally to the reaction volume, making heat removal more challenging.[7] | Implement a more efficient cooling system for the pilot plant reactor, such as internal cooling coils or a jacket with a high-flow-rate thermal fluid. Consider a semi-batch or continuous process where reactants are added gradually to control the rate of heat generation.[8] |
| Inadequate Mixing: Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk, accelerating side reactions. | Ensure the pilot plant reactor is equipped with an appropriately designed agitator to provide vigorous mixing and uniform temperature distribution. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when working with this compound and its reactions at a pilot scale?
A1: this compound itself is a corrosive solid that can cause severe skin and eye irritation.[9] The primary safety concern during its synthesis via the Reppe process is the handling of acetylene, which is highly flammable and can be explosive under pressure.[10] The hydrogenation step involves high-pressure hydrogen, which is also highly flammable. Therefore, robust safety protocols, including proper ventilation, personal protective equipment (PPE), and pressure-relief systems, are crucial at the pilot scale.
Q2: How does the choice of catalyst impact the hydrogenation of this compound?
A2: The catalyst choice is critical for both the rate and selectivity of the hydrogenation.
-
Nickel-based catalysts (e.g., Raney nickel) are commonly used for the complete hydrogenation to 1,4-butanediol and are often favored in industrial processes.
-
Palladium (Pd) and Platinum (Pt) catalysts can also be used. They can be highly active, and their selectivity can be tuned by using different supports (e.g., CaCO₃, carbon) and by adding modifiers. For instance, adding ammonia can increase the selectivity towards the intermediate 2-butene-1,4-diol.[3][6]
Q3: What are the key differences to consider when moving from a batch laboratory process to a continuous pilot plant process for hydrogenation?
A3: The transition from batch to continuous operation introduces several changes:
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Reactor Type: A stirred tank reactor is common in the lab, while a fixed-bed reactor is often used for continuous pilot-plant hydrogenation.
-
Process Control: Continuous processes require more sophisticated control systems to manage flow rates, temperature, pressure, and hydrogen concentration.
-
Catalyst Management: In a fixed-bed reactor, catalyst deactivation and regeneration become more critical long-term operational considerations.
-
Productivity: Continuous processes generally offer higher throughput and more consistent product quality once steady-state is achieved.
Q4: What analytical methods are recommended for monitoring the reaction progress?
A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.
-
GC with a Flame Ionization Detector (GC-FID) is well-suited for separating and quantifying the volatile components of the reaction mixture, including this compound, 2-butene-1,4-diol, 1,4-butanediol, and various byproducts like alcohols and aldehydes.[11]
-
HPLC with a Refractive Index Detector (RID) can also be used, particularly for analyzing the non-volatile components or when derivatization for GC is not desirable.[12]
Data Presentation
The following tables provide a summary of typical quantitative data for the hydrogenation of this compound, comparing laboratory and pilot plant scales. Note that specific values can vary significantly based on the catalyst, equipment, and operating conditions.
Table 1: Comparison of Typical Operating Parameters for this compound Hydrogenation
| Parameter | Laboratory Scale (Batch) | Pilot Plant Scale (Continuous, Fixed-Bed) |
| Catalyst | Raney Nickel, Pd/C, Pt/CaCO₃ | Modified Nickel, Supported Pd or Pt |
| Temperature | 50 - 100°C | 80 - 160°C[5] |
| Pressure | 1 - 50 bar | 50 - 300 bar[5] |
| Solvent | Water, Ethanol | Aqueous solution |
| This compound Conc. | 10 - 30 wt% | 20 - 40 wt% |
| Hydrogen Flow | N/A (batch-wise addition) | Controlled flow rate |
| Liquid Hourly Space Velocity (LHSV) | N/A | 0.5 - 5 h⁻¹ |
Table 2: Comparison of Typical Performance Metrics for this compound Hydrogenation
| Metric | Laboratory Scale (Batch) | Pilot Plant Scale (Continuous, Fixed-Bed) |
| This compound Conversion | >99% | >99% |
| 1,4-Butanediol Selectivity | 85 - 98% | 90 - 97% |
| Major Byproducts | 2-Butene-1,4-diol, n-Butanol, γ-Hydroxybutyraldehyde | n-Butanol, Tetrahydrofuran, Propanol |
| Catalyst Lifetime | Variable (often single use) | Weeks to months (with regeneration) |
Experimental Protocols
Laboratory Scale: Batch Hydrogenation of 2-Butyne-1,4-diol (B31916)
Objective: To convert 2-butyne-1,4-diol to 1,4-butanediol in a laboratory-scale batch reactor.
Materials:
-
2-Butyne-1,4-diol (99% purity)
-
Deionized water
-
Raney Nickel catalyst (or 5% Pd/C)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
High-pressure autoclave reactor (e.g., 500 mL) equipped with a magnetic stirrer, temperature and pressure sensors, gas inlet and outlet, and a sampling valve.
Procedure:
-
Catalyst Loading: Under a nitrogen atmosphere, carefully add the Raney Nickel catalyst (typically 5-10% by weight of the butynediol) to the autoclave.
-
Reactant Charging: Prepare a 20% (w/w) solution of 2-butyne-1,4-diol in deionized water. Add 200 g of this solution to the reactor.
-
System Purging: Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas to remove all air.
-
Reaction Initiation: Pressurize the reactor with hydrogen to an initial pressure of 30 bar.
-
Heating and Agitation: Begin stirring at a high rate (e.g., 800-1000 rpm) and heat the reactor to 80°C.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from a connected gas reservoir. Maintain the pressure at 30 bar by periodically adding hydrogen. Samples can be carefully withdrawn at intervals for GC analysis to determine the conversion and selectivity.
-
Reaction Completion: The reaction is typically complete when hydrogen uptake ceases (usually within 4-8 hours).
-
Shutdown and Product Recovery: Cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor with nitrogen. Open the reactor and filter the reaction mixture to remove the catalyst. The resulting aqueous solution of 1,4-butanediol can be analyzed and further purified.
Pilot Plant Scale: Continuous Hydrogenation of 2-Butyne-1,4-diol
Objective: To continuously produce 1,4-butanediol from 2-butyne-1,4-diol in a pilot-scale fixed-bed reactor.
Equipment:
-
Feed tank for aqueous 2-butyne-1,4-diol solution
-
High-pressure liquid pump
-
Hydrogen gas supply with mass flow controller
-
Pre-heater
-
Fixed-bed reactor packed with a suitable hydrogenation catalyst (e.g., supported nickel)
-
Heat exchanger for cooling the reactor effluent
-
Back-pressure regulator
-
Gas-liquid separator
-
Product collection tank
Procedure:
-
Catalyst Activation: The catalyst in the fixed-bed reactor is typically activated in-situ according to the manufacturer's instructions. This often involves a reduction step under a flow of hydrogen at an elevated temperature.
-
System Startup: Start the flow of hydrogen through the reactor at the desired operating pressure (e.g., 150 bar).
-
Feed Introduction: Begin pumping the 30% (w/w) aqueous solution of 2-butyne-1,4-diol through the pre-heater (to bring it to reaction temperature, e.g., 120°C) and into the reactor at a specified liquid hourly space velocity (LHSV), for example, 1.0 h⁻¹.
-
Steady-State Operation: Maintain a constant flow of both the liquid feed and hydrogen. The temperature profile along the reactor bed should be monitored to ensure there are no excessive hot spots. The back-pressure regulator maintains the system pressure.
-
Product Collection and Analysis: The reactor effluent is cooled and passes into a gas-liquid separator. The liquid product stream is collected, and the unreacted hydrogen can be recycled. Samples of the liquid product are taken periodically for GC analysis to monitor conversion and selectivity.
-
Process Optimization: Adjustments to temperature, pressure, LHSV, and the hydrogen-to-butynediol ratio can be made to optimize the yield and purity of the 1,4-butanediol.
-
Shutdown: To shut down, the liquid feed is stopped first, and the system is flushed with a solvent (e.g., water) before the hydrogen flow is stopped and the system is depressurized.
Visualizations
Caption: Lab-Scale Batch Hydrogenation Workflow.
Caption: Pilot-Scale Continuous Hydrogenation Workflow.
Caption: Troubleshooting Logic for Hydrogenation Issues.
References
- 1. ic.unicamp.br [ic.unicamp.br]
- 2. Manufacture of 1,4-butanediol - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fauske.com [fauske.com]
- 5. Continuous hydrogenation of 2-butyne-1,4-diol to 2-butene- and butane-1,4-diols - Publications of the IAS Fellows [repository.ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. amarequip.com [amarequip.com]
- 9. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 10. DE3621959A1 - METHOD FOR PRODUCING 2-BUTIN-1,4-DIOL - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues in 1,4-Butynediol Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the polymerization of 1,4-butynediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of insolubility during the polymerization of 1,4-butynediol?
A1: Insolubility issues during 1,4-butynediol polymerization primarily arise from two factors:
-
Cross-linking: The bifunctional nature of the 1,4-butynediol monomer can lead to the formation of three-dimensional polymer networks, resulting in an insoluble gel. This is particularly prevalent in oxidative coupling reactions like Glaser-Hay coupling if reaction conditions are not carefully controlled.
-
Strong Intermolecular Interactions: The resulting polymer, poly(1,4-butynediol), possesses a conjugated backbone and hydroxyl groups, which can lead to strong hydrogen bonding and π-stacking between polymer chains. These strong intermolecular forces can reduce the polymer's affinity for solvents, leading to precipitation.
Q2: Which polymerization methods are recommended for synthesizing soluble poly(1,4-butynediol)?
A2: Oxidative coupling reactions, such as the Glaser-Hay coupling, are commonly employed for the polymerization of terminal alkynes like 1,4-butynediol. To promote the formation of a soluble, linear polymer, it is crucial to use reaction conditions that favor intramolecular cyclization over intermolecular cross-linking. This can be achieved through high-dilution conditions.
Q3: What solvents are suitable for the polymerization of 1,4-butynediol and for dissolving the resulting polymer?
A3: The 1,4-butynediol monomer is soluble in water and polar organic solvents such as ethanol, methanol, and acetone. It is slightly soluble in ethyl ether and chloroform (B151607) and insoluble in benzene.[1] For the resulting polymer, poly(1,4-butynediol), solvents with good hydrogen bonding capability and the ability to disrupt π-stacking are likely to be effective. Based on analogous polymer systems, good solvents could include polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the polymer during the reaction. | The polymer has low solubility in the reaction solvent. | - Use a more suitable solvent with a higher boiling point and better solvating power for the polymer, such as DMF or DMSO. - Increase the reaction temperature to enhance solubility. |
| Formation of an insoluble gel during polymerization. | Excessive cross-linking between polymer chains. | - Employ high-dilution conditions to favor intramolecular reactions over intermolecular cross-linking. - Reduce the monomer concentration. - Control the addition rate of the monomer to the reaction mixture. - Optimize the catalyst system; for instance, in Glaser-Hay coupling, the choice of copper salt and amine ligand can influence the reaction pathway. |
| The final polymer product is an insoluble powder. | The polymer has a high molecular weight or a highly regular structure leading to strong intermolecular forces. | - Control the polymerization time to obtain a lower molecular weight polymer, which generally exhibits higher solubility. - Introduce co-monomers with bulky side groups to disrupt the polymer chain packing and reduce crystallinity. - Post-polymerization modification of the hydroxyl groups can improve solubility by reducing hydrogen bonding. |
| Difficulty in dissolving the purified polymer for characterization. | The polymer has aggregated during purification or drying. | - Use a range of solvents to test solubility, starting with polar aprotic solvents. - Gentle heating and sonication can aid in the dissolution process. - For characterization techniques like GPC, ensure the mobile phase is a good solvent for the polymer. |
Experimental Protocols
Protocol 1: Synthesis of Soluble Poly(1,4-butynediol) via Glaser-Hay Coupling under High-Dilution Conditions
Objective: To synthesize a soluble, linear poly(1,4-butynediol) by minimizing intermolecular cross-linking.
Materials:
-
1,4-Butynediol
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Pyridine (B92270) (anhydrous)
-
Oxygen (or air)
-
Nitrogen (inert gas)
-
Methanol
-
Hydrochloric acid (HCl), 2M
Procedure:
-
Catalyst Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel, dissolve CuCl (0.1 eq) and TMEDA (1.2 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Initiation: Bubble oxygen (or air) through the catalyst solution for 15-20 minutes to activate the catalyst.
-
Monomer Addition: Dissolve 1,4-butynediol (1.0 eq) in a large volume of anhydrous pyridine to create a dilute solution (e.g., 0.01 M).
-
Using the dropping funnel, add the monomer solution dropwise to the activated catalyst solution over an extended period (e.g., 8-12 hours) with vigorous stirring. Maintain a slow and constant flow of oxygen through the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the monomer.
-
Quenching: Once the desired reaction time is reached, stop the oxygen flow and quench the reaction by adding 2M HCl to precipitate the copper catalyst.
-
Polymer Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Precipitate the polymer by adding the concentrated solution to a large excess of a non-solvent like methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C).
Data Presentation
Table 1: Solubility of 1,4-Butynediol Monomer in Various Solvents
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Very Soluble |
| Methanol | Very Soluble |
| Acetone | Very Soluble |
| Ethyl Ether | Slightly Soluble |
| Chloroform | Slightly Soluble |
| Benzene | Insoluble |
Data sourced from ChemicalBook.[1]
Table 2: Qualitative Solubility of an Analogous Polymer, Poly(1,4-butanediol itaconate)
| Solvent | Solubility |
| n-Hexane | Insoluble |
| Toluene | Partially Soluble |
| Chloroform | Completely Soluble |
| Tetrahydrofuran (THF) | Completely Soluble |
| Acetone | Completely Soluble |
| Ethanol | Partially Soluble |
| Methanol | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Completely Soluble |
This table is provided as an analogy for a polymer containing 1,4-butanediol (B3395766) units and may offer insights into potential solvents for poly(1,4-butynediol).
Visualizations
Caption: Experimental workflow for the synthesis of soluble poly(1,4-butynediol).
Caption: Factors leading to insolubility in 1,4-butynediol polymerization.
References
Technical Support Center: Stability of Butyne-1,4-diol Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of Butyne-1,4-diol solutions, with a focus on the influence of pH. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of this compound solutions.
| Question | Answer |
| My this compound solution has turned yellow/brown. What is the cause? | Discoloration can be a sign of degradation. This compound is susceptible to degradation, which can be accelerated by exposure to incompatible pH conditions (strong acids or bases), elevated temperatures, or light. It is crucial to store solutions in a cool, dark place and within a neutral pH range if possible. |
| I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could they be? | Unexpected peaks likely represent degradation products. Under acidic conditions, this compound can undergo a Meyer-Schuster rearrangement to form α,β-unsaturated ketones or aldehydes.[1] In the presence of strong acids and certain metal salts, more complex reactions and polymerization can occur.[2] Under strongly alkaline conditions, violent decomposition can occur.[3] It is recommended to perform forced degradation studies to identify potential degradation products. |
| The concentration of my this compound stock solution is decreasing over time. How can I prevent this? | A decrease in concentration is indicative of instability. To minimize degradation, ensure the solution is stored at a controlled, cool temperature, protected from light, and in a tightly sealed container. The pH of the solution should be maintained as close to neutral as possible, as both acidic and basic conditions can catalyze degradation. For long-term storage, consider preparing fresh solutions as needed. |
| What are the optimal storage conditions for this compound solutions? | This compound solutions should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4] Containers should be tightly closed to prevent exposure to air and moisture.[4] The material is hygroscopic and air-sensitive.[2] To minimize degradation, protect from light and avoid contact with strong acids, strong bases, and oxidizing agents. |
| Can I work with this compound solutions on an open bench? | It is recommended to handle this compound in a well-ventilated area, such as a fume hood.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[4] |
Quantitative Data Summary
| pH | Condition | Expected Stability at 25°C | Potential Degradation Products |
| < 3 | Strongly Acidic | Low | α,β-Unsaturated ketones/aldehydes (via Meyer-Schuster rearrangement), polymers |
| 3 - 6 | Weakly Acidic | Moderate | Trace amounts of rearrangement products |
| 6 - 8 | Neutral | High | Minimal degradation |
| 8 - 11 | Weakly Alkaline | Moderate | Potential for aldol-type condensation products |
| > 11 | Strongly Alkaline | Very Low (Potential for violent decomposition) | Complex mixture of decomposition products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (B52724) (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in high-purity water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
Repeat the experiment with 1 N HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
Use caution with stronger base concentrations due to the potential for vigorous reactions.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a specified time, monitoring for degradation.
-
Analyze samples directly by HPLC after appropriate dilution.
-
-
Thermal Degradation:
-
Subject an aliquot of the stock solution (at neutral pH) to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source (e.g., UV lamp) for a defined period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound has a weak chromophore. Detection may be challenging with a standard UV detector. A low wavelength (e.g., 210 nm) should be evaluated. A Refractive Index (RI) detector may be a more suitable alternative.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Specificity: Inject solutions from the forced degradation study to demonstrate that the method can resolve the main peak of this compound from any degradation product peaks.
-
Linearity: Prepare a series of standard solutions of this compound over a range of concentrations (e.g., 0.1 - 2.0 mg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Caption: Troubleshooting workflow for this compound solution stability issues.
References
Technical Support Center: Monitoring 1,4-Butynediol Hydrogenation
This guide provides researchers, scientists, and drug development professionals with essential information for monitoring the progress of 1,4-butynediol (BYD) hydrogenation to 1,4-butanediol (B3395766) (BDO). It includes troubleshooting advice for common issues, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my 1,4-butynediol hydrogenation reaction?
A1: The most common and effective method for monitoring the reaction is Gas Chromatography with a Flame Ionization Detector (GC-FID). This technique allows for the separation and quantification of the starting material (BYD), the intermediate (1,4-butenediol, BED), the desired product (BDO), and various by-products.[1] Regular sampling from the reaction mixture and subsequent analysis will provide a concentration profile of these components over time, indicating the reaction's progress.
Q2: What are the typical intermediates and by-products I should look for?
A2: The hydrogenation of 1,4-butynediol to 1,4-butanediol is a two-step process with 2-butene-1,4-diol (B106632) (BED) as the key intermediate.[2][3] However, several side reactions can occur, leading to the formation of various by-products. The most common by-products include:
-
2-Hydroxytetrahydrofuran (HTHF) : Formed from the isomerization of the BED intermediate.[4][5]
-
n-Butanol (BOL) : Can be formed through hydrogenolysis side reactions.[4][6]
-
Tetrahydrofuran (B95107) (THF) .[7]
-
γ-hydroxybutyraldehyde (γ-HALD) .[6]
-
2-(4-hydroxybutoxy) tetrahydrofuran (HBOTF) : A high-boiling acetal (B89532) by-product that can be difficult to separate.[6][8]
Q3: My reaction has stopped or slowed down significantly. What could be the cause?
A3: A significant decrease in the reaction rate is often due to catalyst deactivation. This can be caused by several factors:
-
Carbon Deposition (Coking) : Carbonaceous deposits can form on the catalyst surface, blocking active sites.[9]
-
Sintering : High temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[9][10]
-
Leaching : The active metal may dissolve into the reaction medium, especially under acidic or harsh conditions.[10]
-
Poisoning : Impurities in the feedstock or solvent can irreversibly bind to the catalyst's active sites.[10]
Q4: The selectivity towards 1,4-butanediol (BDO) is low. How can I improve it?
A4: Low selectivity is typically due to the formation of by-products from side reactions. To improve BDO selectivity, consider the following:
-
Optimize Reaction Conditions : Temperature, hydrogen pressure, and the pH of the reaction medium are critical factors that control selectivity.[6] Moderate conditions are often optimal to balance activity and minimize side reactions.[4]
-
Catalyst Choice : The nature of the catalyst support and the active metals plays a crucial role. For instance, catalysts with medium-strength acid sites can promote the isomerization of the BED intermediate to by-products like HTHF.[4][11] Using bimetallic catalysts, such as Ni-Fe, can help suppress these unwanted side reactions.[4][11]
-
Catalyst Promoters : The addition of promoters to the catalyst can drastically reduce the formation of certain by-products.[6]
Q5: What is the expected reaction pathway for this hydrogenation?
A5: The reaction proceeds through a sequential hydrogenation. First, the triple bond of 1,4-butynediol (BYD) is hydrogenated to form the double bond of the intermediate, 2-butene-1,4-diol (BED). Subsequently, the double bond of BED is hydrogenated to yield the final product, 1,4-butanediol (BDO).[2] However, side reactions, primarily originating from the BED intermediate, can lead to a more complex reaction network.[2][3]
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by GC-FID
This protocol outlines the methodology for quantitative analysis of reaction samples using Gas Chromatography with a Flame Ionization Detector (GC-FID).
1. Sample Preparation:
-
Withdraw approximately 0.1 - 0.5 mL of the reaction mixture from the reactor at specified time intervals.
-
Prepare an internal standard (IS) stock solution. A suitable IS is 1,3-propanediol, dissolved in the same solvent used for the reaction (e.g., water or dioxane) at a known concentration (e.g., 10 mg/mL).[1]
-
Accurately weigh a specific amount of the reaction sample into a GC vial.
-
Add a precise volume of the internal standard solution to the GC vial.
-
Dilute the mixture with the solvent to a final volume of ~1.5 mL.
-
Cap the vial and vortex thoroughly to ensure homogeneity.
2. GC-FID Instrumentation and Conditions:
-
Instrument : Agilent GC system (or equivalent) with FID.
-
Column : SH-Rtx-Wax capillary column (or equivalent polar column suitable for alcohol analysis).[7]
-
Injector Temperature : 250°C.
-
Detector Temperature : 280°C.
-
Oven Temperature Program :
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 155°C at a rate of 2°C/min.[1]
-
Hold at 155°C for 5 minutes.
-
-
Carrier Gas : Helium or Hydrogen, at a constant flow rate.
-
Injection Volume : 1 µL.
3. Data Analysis:
-
Identify the peaks for the solvent, internal standard, BYD, BED, BDO, and any by-products based on their retention times, confirmed by running standards of each pure compound.
-
Integrate the peak areas for all identified components.
-
Calculate the concentration of each component using the internal standard method. The conversion of BYD and the selectivity towards BDO can be calculated using the following equations:
Data Presentation
Table 1: Example Reaction Conditions for 1,4-Butynediol Hydrogenation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Fe/Ni-SiO₂[4] | Raney®-Ni[7] | 0.2% Pd/C[6] |
| Temperature | 50°C[4] | 120°C[7] | 30 - 80°C[6] |
| H₂ Pressure | 1 MPa[4] | 5.0 MPa[7] | Not Specified |
| Solvent | Methanol[4] | Water[7] | Not Specified |
| Reaction Time | 3 h[4] | 3 h[7] | Not Specified |
Table 2: Typical Performance Data
| Catalyst | BYD Conversion (%) | BDO Selectivity (%) | Major By-products | Reference |
| Fe/Ni-SiO₂ | >99% | 94.1% | HTHF, n-butanol | [4][11] |
| Raney®-Ni (RNAA) | 100% | 46.1% | THF, Butyric Anhydride | [7] |
| NiCu@SiO₂ | 100% | >99% | Isomerization products | [2] |
Visualizations
Diagrams of Workflows and Pathways
Caption: Reaction pathway for 1,4-butynediol hydrogenation.
Caption: Experimental workflow for monitoring reaction progress.
Caption: Troubleshooting workflow for low BDO selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the Ni–Fe coordination environments for enhanced 1,4-butanediol selectivity in 1,4-butynediol hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of a forming process on the properties and structure of RANEY®-Ni catalysts for the hydrogenation of 1,4-butenediol - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10200K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling the Ni–Fe coordination environments for enhanced 1,4-butanediol selectivity in 1,4-butynediol hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Loading Effects on 1,4-Butynediol Conversion
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of catalyst loading on the conversion rate of 1,4-butynediol.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of catalyst loading in the hydrogenation of 1,4-butynediol?
Catalyst loading, or the amount of catalyst used relative to the reactant, is a critical parameter in the hydrogenation of 1,4-butynediol. The initial reaction rate is often directly proportional to the amount of catalyst used, typically showing a first-order dependence on catalyst loading[1]. Therefore, adjusting the catalyst amount is a primary method for controlling the reaction speed and achieving complete conversion.
Q2: How do I determine the optimal catalyst loading for my experiment?
Determining the optimal catalyst loading typically involves a systematic approach:
-
Literature Review: Start with catalyst concentrations reported in studies with similar substrates, catalysts (e.g., Raney Nickel, Palladium-based), and reaction conditions.
-
Incremental Increase: Begin with a low catalyst loading and perform a series of experiments, incrementally increasing the amount of catalyst while keeping all other parameters (temperature, pressure, substrate concentration, agitation speed) constant.
-
Kinetic Analysis: Monitor the reaction progress to see when the conversion rate no longer increases with added catalyst. This plateau may indicate that the reaction has become limited by another factor, such as mass transfer or the intrinsic reaction rate.
Q3: Can increasing the catalyst loading have negative consequences?
Yes. While higher loading can increase the conversion rate, it may also lead to:
-
Reduced Selectivity: An excessive catalyst amount can promote side reactions or further hydrogenation of the desired product (1,4-butanediol) into by-products like n-butanol or γ-hydroxybutyraldehyde[1].
-
Mass Transfer Issues: In slurry reactors, very high catalyst loading can increase the viscosity of the reaction mixture, hindering effective mixing and gas-liquid mass transfer.
-
Economic Inefficiency: Catalysts, especially those based on precious metals like palladium or platinum, are expensive. Using more than necessary increases operational costs without proportional benefits in yield or conversion.
Q4: Is it possible for the reaction to fail even with a catalyst present?
Yes, a hydrogenation reaction may not occur if the catalyst is absent or completely inactive[2]. If you observe no conversion, it is crucial to verify that the catalyst was added and is in its active form. Many catalysts, such as Raney® Ni, require pre-activation before use[1].
Troubleshooting Guide
Issue 1: Low or No Conversion of 1,4-Butynediol
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Loading | Increase the catalyst loading in a stepwise manner. The initial reaction rate is often first-order dependent on the catalyst amount[1]. |
| Inactive Catalyst | Ensure the catalyst has been properly activated and handled according to the manufacturer's protocol. Some catalysts are shipped under a protective layer of water and must be handled carefully to prevent deactivation[1]. |
| Mass Transfer Limitations | Increase the agitation/stirring speed. If the reaction rate increases with stirring speed, the reaction is likely limited by external mass transfer. If the rate is independent of agitation speed, this limitation is absent[2]. |
| Sub-optimal Reaction Conditions | Verify that the temperature and hydrogen pressure are within the recommended range for your specific catalyst system. Typical ranges can be 50-150°C and 50-350 bar H₂[3]. |
Issue 2: High Conversion Rate but Poor Selectivity to 1,4-Butanediol (B3395766)
| Possible Cause | Troubleshooting Step |
| Excessive Catalyst Loading | An overabundance of active sites can promote the further hydrogenation of 1,4-butanediol to undesired by-products. Try reducing the catalyst loading. |
| Inappropriate Catalyst Type | The choice of catalyst metal and support is crucial for selectivity. For instance, monometallic catalysts might favor the fully saturated diol, while bimetallic systems or the use of additives can enhance selectivity to intermediate products[2]. |
| Reaction Temperature is Too High | High temperatures can provide the activation energy for side reactions. Consider lowering the reaction temperature. For example, one study found that lowering the temperature from 120°C to 110°C eliminated a specific by-product[1]. |
Data on Catalyst Loading and Performance
The following table summarizes quantitative data from various hydrogenation experiments, illustrating the effect of different catalyst loadings and conditions.
| Substrate | Catalyst | Catalyst Loading | Temp. (°C) | Pressure | Conversion | Selectivity/Yield | Reference |
| 1,4-Butenediol | RANEY®-Ni (RNAA) | 0.4 g in 30 mL solution | 120 | 5.0 MPa | 100% | 46.11% Yield (BDO) | [4] |
| 1,4-Butynediol | Raney Ni/Mo | 10 g for 100 g/h feed | 149 | - | - | 94.1% Butanediol | [5] |
| 1,4-Butynediol | Raney Ni | 9.6 g in 40 mL solution | 70 | 1000 psi (~69 bar) | 100% | - | [6] |
| γ-Butyrolactone | 5% Cu-SiO₂-AE | 0.1 g in 19 g solution | 200 | 4 MPa | 71% | 95% Selectivity (BDO) | [7] |
Experimental Protocols
Protocol 1: Hydrogenation of 1,4-Butenediol over RANEY®-Ni [4]
-
Reactor: High-pressure batch reactor.
-
Reactants: 30 mL of an aqueous solution containing 35 wt% 1,4-butenediol.
-
Catalyst: 0.4 g of RANEY®-Ni catalyst.
-
Conditions:
-
Temperature: 393 K (120°C).
-
Pressure: 5.0 MPa of H₂.
-
Agitation: 400 rpm.
-
Reaction Time: 3 hours.
-
Protocol 2: Hydrogenation of γ-Butyrolactone over Cu-SiO₂ [7]
-
Reactor: 100 mL high-pressure batch reactor.
-
Reactants: 19 g of a solution containing 5% γ-butyrolactone (GBL) in 1,4-dioxane.
-
Catalyst: 0.1 g of 5% Cu-SiO₂-AE catalyst.
-
Procedure:
-
Place the catalyst and GBL solution into the reactor.
-
Expel air from the reactor.
-
Charge with 4 MPa H₂.
-
Heat the reactor to the reaction temperature (e.g., 200°C) while stirring at 800 rpm.
-
Maintain conditions for the desired reaction time (e.g., 8 hours).
-
Logical Workflow for Optimizing Catalyst Loading
The following diagram illustrates the decision-making process when troubleshooting and optimizing catalyst loading for a hydrogenation reaction.
Caption: Workflow for troubleshooting and optimizing catalyst loading.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. WO2018060269A1 - Process and catalyst for preparing 1,4-butanediol - Google Patents [patents.google.com]
- 4. Effects of a forming process on the properties and structure of RANEY®-Ni catalysts for the hydrogenation of 1,4-butenediol - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10200K [pubs.rsc.org]
- 5. CN1222902A - Method for preparing 1,4-butanediol by catalytic hydrogenation of 1,4-butynediol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Polyesters: Butyne-1,4-diol vs. 1,4-butanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the properties of polyesters synthesized using two distinct diols: butyne-1,4-diol and 1,4-butanediol (B3395766). While polyesters based on 1,4-butanediol, such as poly(butylene terephthalate) (PBT), are well-characterized and widely used, the incorporation of this compound introduces a reactive alkyne functionality into the polymer backbone. This fundamental structural difference leads to significant variations in thermal, mechanical, and functional properties.
Due to a lack of direct head-to-head comparative studies in existing literature, this guide combines established data for 1,4-butanediol-based polyesters with theoretically inferred properties for their this compound counterparts, based on the influence of the rigid alkyne moiety. The primary advantage of using this compound lies in the versatility of the resulting "clickable" polyester (B1180765), which allows for extensive post-polymerization modification.
Chemical Structures and Polymerization
The core difference between the two diols is the presence of a carbon-carbon triple bond (alkyne) in this compound, contrasting with the saturated single bonds in 1,4-butanediol. This structural variance is carried into the resulting polyester backbone, profoundly influencing its properties.
Comparative Performance Data
The following table summarizes the known properties of polyesters derived from 1,4-butanediol (exemplified by PBT) and the anticipated properties of those derived from this compound in their linear, un-cross-linked form.
| Property | Polyester from 1,4-Butanediol (e.g., PBT) | Polyester from this compound (Inferred) | Rationale for Inferred Properties |
| Thermal Properties | |||
| Glass Transition (Tg) | ~40-50 °C | Expected to be higher | The rigid alkyne group in the backbone restricts chain mobility, increasing the energy required for the amorphous regions to transition from a glassy to a rubbery state.[1][2] |
| Melting Temperature (Tm) | ~225 °C (for PBT) | Expected to be lower or absent | The linear rigidity of the alkyne group can disrupt chain packing and hinder the formation of well-ordered crystalline domains. |
| Thermal Stability | Good, degradation starts >300 °C[3] | Expected to be comparable or slightly higher | The triple bond is thermally stable. However, at very high temperatures, it could potentially undergo side reactions. |
| Mechanical Properties | |||
| Tensile Strength | 50-60 MPa | Expected to be lower in linear form | Reduced crystallinity and potentially lower molecular weight could lead to lower tensile strength before cross-linking. |
| Elongation at Break | 50-300% | Expected to be significantly lower | Increased backbone rigidity leads to a more brittle material with reduced ability to stretch before fracturing. |
| Young's Modulus | 2.0-3.0 GPa | Expected to be higher | The inherent stiffness of the polymer chains due to the triple bond would likely result in a higher modulus. |
| Functional Properties | |||
| Post-synthesis Modification | Inert backbone, modification is difficult | Highly versatile | The alkyne group is a reactive handle for various "click chemistry" reactions, enabling easy functionalization and cross-linking.[4][5][6] |
| Cross-linking Potential | Requires external cross-linking agents or radiation | Intrinsic via alkyne reactions | The triple bond can readily react with thiols (thiol-yne) or other alkynes to form a cross-linked network, dramatically enhancing mechanical and thermal properties.[7][8] |
| Biodegradability | |||
| Enzymatic Degradation | Slow to negligible for aromatic polyesters like PBT; aliphatic versions are more susceptible.[9][10] | Potentially higher susceptibility (pre-cross-linking) | The disruption of crystallinity by the alkyne groups might increase the accessibility of ester bonds to enzymatic attack in the amorphous regions.[9][11] However, this is highly dependent on the specific polymer structure and enzyme. |
Key Differentiator: Functionalization via "Click Chemistry"
The most significant advantage of incorporating this compound is the ability to create functional materials through post-polymerization modification. The alkyne groups distributed along the polyester backbone serve as versatile handles for covalent modification. This is particularly valuable in drug delivery and biomaterials, where polymers can be functionalized with targeting ligands, imaging agents, or cross-linked to form hydrogels.
Experimental Protocols
To generate direct comparative data, a standardized experimental workflow is essential. The following protocols outline a comprehensive approach to synthesize and characterize polyesters from both this compound and 1,4-butanediol.
Polyester Synthesis: Melt Polycondensation
This protocol describes a two-stage melt polycondensation process applicable for synthesizing polyesters from a dicarboxylic acid (e.g., terephthalic acid) and either diol.[12][13][14]
Materials:
-
Dicarboxylic acid (e.g., Dimethyl terephthalate, DMT)
-
Diol (1,4-butanediol or this compound) - Molar ratio of Diol:DMT = 1.2:1
-
Transesterification catalyst (e.g., Titanium(IV) butoxide, ~250 ppm)
-
Stabilizer (e.g., Irganox 1010)
-
Glass batch reactor with mechanical stirrer, nitrogen inlet, and distillation outlet.
Procedure:
Stage 1: Transesterification
-
Charge the reactor with DMT, the selected diol (1,4-butanediol or this compound), and the stabilizer.
-
Begin stirring and purge the system with dry nitrogen for 15-20 minutes.
-
Heat the reactor to 150-160 °C to melt the reactants.
-
Once a homogenous melt is achieved, add the catalyst.
-
Gradually increase the temperature to 200-230 °C. Methanol (B129727) will be generated as a byproduct and should be collected via the distillation outlet.
-
Continue this stage until >90% of the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
-
Gradually reduce the pressure in the reactor to below 1 mbar over a period of 30-60 minutes.
-
Simultaneously, increase the temperature to 240-250 °C.
-
During this stage, the excess diol will be removed under vacuum, driving the polymerization reaction to favor high molecular weight polymer formation.
-
The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and thus the polymer's molecular weight.
-
Once the desired viscosity is reached, stop the reaction by introducing nitrogen to break the vacuum.
-
Extrude the molten polymer from the reactor into a water bath to cool and solidify, then pelletize for subsequent analysis.
Thermal Properties Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[15][16][17]
-
Protocol:
-
Weigh 5-10 mg of the dried polyester sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
First Heating Scan: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere. This scan erases the previous thermal history.
-
Cooling Scan: Cool the sample from 250 °C back to 25 °C at 10 °C/min to observe crystallization (Tc).
-
Second Heating Scan: Heat the sample again from 25 °C to 250 °C at 10 °C/min. Use this scan to determine Tg and Tm.
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition temperature (Td).
-
Protocol:
-
Place 10-15 mg of the polyester sample into a TGA pan.
-
Heat the sample from 30 °C to 600 °C at a rate of 20 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. Td is often reported as the temperature at which 5% weight loss occurs.
-
Mechanical Properties Analysis: Tensile Testing
-
Objective: To determine tensile strength, Young's modulus, and elongation at break. This protocol is based on ASTM D882 for thin films.[18][19][20][21]
-
Protocol:
-
Prepare thin films of the polyesters by melt-pressing the pellets at a temperature above their Tm, followed by controlled cooling.
-
Cut rectangular test specimens from the films (e.g., 10 mm wide and 100 mm long).
-
Measure the thickness and width of each specimen at several points and use the average values to calculate the cross-sectional area.
-
Mount the specimen in the grips of a universal testing machine with a defined initial grip separation (e.g., 50 mm).
-
Apply a tensile load at a constant rate of grip separation (e.g., 50 mm/min) until the specimen breaks.
-
Record the load and extension data to generate a stress-strain curve, from which the key mechanical properties can be calculated.
-
Biodegradability Assessment: Enzymatic Degradation
-
Objective: To evaluate the susceptibility of the polyesters to enzymatic hydrolysis.[9][22][23]
-
Protocol:
-
Prepare thin films of the polyesters as described for mechanical testing.
-
Cut the films into small, uniform discs (e.g., 6 mm diameter) and weigh them accurately (W_initial).
-
Prepare a degradation buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing a hydrolytic enzyme such as lipase (B570770) from Pseudomonas cepacia (e.g., at a concentration of 1 mg/mL).
-
As a control, prepare a parallel buffer solution without the enzyme.
-
Place the pre-weighed film discs into vials containing the enzyme solution and the control solution.
-
Incubate the vials at 37 °C with gentle agitation.
-
At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove a set of samples from both the enzyme and control solutions.
-
Gently rinse the retrieved films with deionized water to remove any adsorbed enzyme and buffer salts, then dry them in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the percentage weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
-
The surface morphology of the degraded films can be further analyzed using Scanning Electron Microscopy (SEM) to observe signs of erosion.
-
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clickable degradable aliphatic polyesters via copolymerization with alkyne epoxy esters: synthesis and postfunctionalization with organic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
- 13. iscientific.org [iscientific.org]
- 14. fiber-yarn.com [fiber-yarn.com]
- 15. tainstruments.com [tainstruments.com]
- 16. infinitalab.com [infinitalab.com]
- 17. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 18. zwickroell.com [zwickroell.com]
- 19. youtube.com [youtube.com]
- 20. global.saicheng.cn [global.saicheng.cn]
- 21. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
- 22. [PDF] Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study | Semantic Scholar [semanticscholar.org]
- 23. cris.unibo.it [cris.unibo.it]
A Comparative Guide to Catalyst Performance in Butyne-1,4-diol Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of 2-butyne-1,4-diol (B31916) (BYD) is a pivotal chemical transformation for synthesizing valuable intermediates, primarily cis-2-butene-1,4-diol (B44940) (BED) and 1,4-butanediol (B3395766) (BDO). BED is a crucial precursor for pharmaceuticals, including Vitamin B6, and various insecticides, while BDO is a widely used industrial solvent and a key monomer in the production of polymers like polybutylene terephthalate (B1205515) (PBT).[1][2] The choice of catalyst is paramount in directing the reaction towards the desired product, achieving high conversion of the starting material, and ensuring operational efficiency. An ideal catalyst offers high activity under mild conditions, excellent selectivity to either the intermediate alkene (BED) or the fully saturated alkane (BDO), and robust stability for reuse.
This guide provides an objective comparison of various catalytic systems, including those based on palladium, platinum, nickel, and copper, supported by experimental data from scientific literature. It aims to assist researchers and chemical engineers in selecting the most appropriate catalyst for their specific synthetic goals.
Comparative Performance of Catalytic Systems
The hydrogenation of BYD proceeds in a stepwise manner, first to BED and subsequently to BDO. The primary challenge lies in controlling the selectivity. Highly active catalysts often lead to over-hydrogenation, producing BDO and other side products, whereas highly selective catalysts may require more stringent reaction conditions.[3][4]
Palladium (Pd)-Based Catalysts
Palladium catalysts are the most extensively studied for this reaction, known for their high activity. However, selectivity is a significant concern, as standard Pd/C catalysts tend to favor the formation of the fully hydrogenated product, 1,4-butanediol.[3][4] To enhance selectivity towards 2-butene-1,4-diol (B106632), various modifications are employed, such as using specific supports like CaCO₃ or adding inhibitors like ammonia (B1221849).[3][5][6] Nanostructured palladium catalysts have demonstrated significantly higher activity (10-40 times more) compared to conventional Pd catalysts.[5]
| Catalyst | Support | Temp. (°C) | Pressure (MPa) | BYD Conversion (%) | BED Selectivity (%) | Reference(s) |
| 1% Pd | C | Not Specified | Not Specified | High | Low (major product is BDO) | [3][4] |
| 1% Pd | CaCO₃ (with NH₃) | 50-80 | Not Specified | High | Nearly 100% | [3][4][6] |
| Pd Nanoparticles | Activated Carbon Fibers | 80-120 | 1 - 2 | ≤ 90 | ≥ 98% | [1] |
| Pd Nanoparticles | SiO₂-Schiff base | 50 | 2 | 95.2 | ~100% | [4][7] |
| Bio-Pd | A. oxidans biomass | Ambient | Not Specified | 75 | 98% | [8] |
Platinum (Pt)-Based Catalysts
Platinum catalysts are also highly effective and can be tailored for selectivity. Supported on materials like silicon carbide (SiC), low concentrations of platinum have achieved both high conversion and excellent selectivity to BED.[9] The addition of ammonia to Pt/CaCO₃ systems can shift the selectivity entirely towards BDO, demonstrating the critical role of additives and reaction systems (batch vs. fixed-bed) in determining the final product.[4] A key advantage of some Pt-based systems is the complete elimination of side product formation.[5][6]
| Catalyst | Support | Temp. (°C) | Pressure (MPa) | BYD Conversion (%) | BED Selectivity (%) | Reference(s) |
| 0.5 wt% Pt | SiC | Not Specified | Not Specified | 96 | ~96% | [7][9] |
| 1% Pt | CaCO₃ (with NH₃) | Not Specified | Not Specified | High | Nearly 100% (in batch reactor) | [4] |
| 1% Pt | CaCO₃ | Not Specified | Not Specified | High | Low (66% BED in fixed-bed) | [4] |
Nickel (Ni)-Based Catalysts
Nickel catalysts, particularly Raney-type nickel, represent a lower-cost alternative to noble metals.[6][10] They are often employed for the complete hydrogenation of BYD to BDO.[10] The performance of supported nickel catalysts is highly dependent on the preparation method, which influences the number of active Ni⁰ sites.[6] Bimetallic nickel catalysts, such as Ni-Cu, have been developed to inhibit side reactions and improve selectivity towards BDO.[11]
| Catalyst | Support | Temp. (°C) | Pressure (MPa) | BYD Conversion (%) | BDO Selectivity (%) | Reference(s) |
| Raney Ni | - | 70 | 6.9 | High | High | [12] |
| Ni-Al Catalyst | - | 60 | 4 | 100 | 98.8% | [10] |
| Ni | Al₂O₃-SiO₂ | Not Specified | Not Specified | High | 75.2% | [13] |
Copper (Cu)-Based Catalysts
Copper-based catalysts are generally less active for hydrogenation than palladium or platinum but offer unique advantages. Notably, single-atom Cu catalysts on a TiO₂ support have been used for the photocatalytic semihydrogenation of BYD at ambient temperature and pressure, using water as the hydrogen source. This innovative approach achieves near-perfect conversion and selectivity to BED, presenting a sustainable alternative to traditional thermocatalytic methods.[14] In thermal catalysis, copper is more commonly studied for the dehydrogenation of BDO.[15][16]
| Catalyst | Support | Temp. (°C) | Pressure | BYD Conversion (%) | BED Selectivity (%) | Reference(s) |
| Cu Single Atoms | TiO₂ | Ambient | Ambient (Photocatalytic) | ~100 | 99.4% | [14] |
Reaction Pathways and Experimental Workflow
The hydrogenation of 2-butyne-1,4-diol is a consecutive reaction. The alkyne (BYD) is first reduced to the alkene (cis-2-butene-1,4-diol), which can then be further hydrogenated to the alkane (1,4-butanediol). Side reactions, such as isomerization and hydrogenolysis, can also occur, leading to various byproducts.[11]
Caption: Reaction pathway for 2-butyne-1,4-diol hydrogenation.
A typical experimental procedure for evaluating catalyst performance involves several key stages, from preparing the reaction setup to analyzing the final products.
Caption: Generalized workflow for catalyst performance evaluation.
Experimental Protocols
The following is a generalized protocol for the liquid-phase hydrogenation of 2-butyne-1,4-diol in a high-pressure batch reactor. Specific parameters should be adjusted based on the chosen catalyst and desired outcome.
1. Materials and Equipment:
-
Reactants: 2-Butyne-1,4-diol (BYD), high-purity hydrogen gas.
-
Catalyst: Selected catalyst (e.g., 1% Pd/CaCO₃, 0.5% Pt/SiC).
-
Solvent: Deionized water, ethanol, or other appropriate solvent.[1][11]
-
Reactor: High-pressure autoclave (e.g., Parr or Büchi reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
-
Analytical Equipment: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC).
2. Catalyst Pre-treatment (if required):
-
Some catalysts require reduction prior to use. This is typically done by heating the catalyst under a hydrogen flow in situ within the reactor or in a separate tube furnace according to literature procedures for the specific catalyst.
3. Reaction Procedure:
-
Charging the Reactor: The reactor vessel is charged with the desired amounts of 2-butyne-1,4-diol, the solvent, and the catalyst powder. A typical catalyst loading is between 1-5 wt% relative to the substrate.
-
Assembly and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Pressurization and Heating: The reactor is pressurized with hydrogen to the desired initial pressure (e.g., 1-4 MPa).[1][10] The stirring is initiated (e.g., 800-1200 rpm), and the reactor is heated to the target reaction temperature (e.g., 50-120 °C).[1][3]
-
Reaction Monitoring: The reaction is allowed to proceed for a predetermined duration (e.g., 2-6 hours). The pressure drop may be monitored to track hydrogen consumption. For kinetic studies, liquid samples can be carefully withdrawn at various time intervals.
-
Shutdown and Sampling: Upon completion, the heating is stopped, and the reactor is cooled to room temperature. The excess hydrogen is carefully vented. The liquid product mixture is collected.
4. Product Analysis:
-
Sample Preparation: The collected reaction mixture is filtered to remove the solid catalyst. The catalyst can be washed, dried, and stored for reusability studies.
-
Quantitative Analysis: The filtrate is analyzed by GC or HPLC to determine the concentrations of the reactant (BYD) and products (BED, BDO, and any side products). An internal standard method is typically used for accurate quantification.
-
Calculation:
-
Conversion (%) = ([Initial moles of BYD] - [Final moles of BYD]) / [Initial moles of BYD] × 100
-
Selectivity (%) = [Moles of specific product formed] / [Total moles of BYD reacted] × 100
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Developing Ni-based bimetallic catalyst for selective hydrogenation of 2-butyne-1,4-diol to 1,4-butanediol - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Hydrogenation of 2-Butyne-1,4-diol: Activity, Selectivity and Kinetics Studies [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared by Crown-Ether-Assisted Impregnation [mdpi.com]
A Comparative Guide to Palladium and Platinum Catalysts for Butyne-1,4-diol Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of 2-butyne-1,4-diol (B31916) to 2-butene-1,4-diol (B106632) is a pivotal reaction in the synthesis of various fine chemicals and pharmaceutical intermediates, including vitamins and plasticizers.[1] The efficacy of this transformation is highly dependent on the catalyst employed, with palladium (Pd) and platinum (Pt) being the most common choices. This guide provides an objective comparison of the performance of palladium and platinum catalysts in the hydrogenation of 2-butyne-1,4-diol, supported by experimental data, to facilitate catalyst selection for specific research and development applications.
Performance Comparison of Catalysts
The choice between palladium and platinum catalysts for the hydrogenation of 2-butyne-1,4-diol hinges on the desired outcome, with selectivity towards the intermediate product, 2-butene-1,4-diol, being a critical parameter. Both metals have demonstrated high efficacy, but their performance is significantly influenced by the support material, the presence of promoters or poisons, and the reaction conditions.
Palladium Catalysts:
Palladium-based catalysts are widely recognized for their high efficiency in the selective hydrogenation of 2-butyne-1,4-diol.[2] They can achieve high selectivity towards 2-butene-1,4-diol, often exceeding 98%, at conversions up to 90%.[2][3] The selectivity of palladium catalysts can be further enhanced through the use of specific supports and additives. For instance, a 1% Pd/CaCO₃ catalyst system used with ammonia (B1221849) has been shown to achieve almost complete selectivity to the intermediate olefinic diol.[4][5][6] This is attributed to the competitive adsorption of ammonia on the palladium surface, which modifies its catalytic activity.[4][6] Nanostructured palladium catalysts have also demonstrated significantly higher catalytic activity compared to conventional Pd catalysts.[4][5] However, without modification, standard palladium on carbon (Pd/C) catalysts can be too active, leading to over-reduction and the formation of 1,4-butanediol (B3395766) as the major product.[1][5]
Platinum Catalysts:
Platinum-based catalysts are also effective for the hydrogenation of 2-butyne-1,4-diol and are particularly noted for their ability to eliminate the formation of side products.[4][6][7] For example, a 0.5 wt.% platinum on silicon carbide (Pt/SiC) catalyst has shown excellent performance, achieving approximately 96% selectivity for 2-butene-1,4-diol with a high conversion of 96% of 2-butyne-1,4-diol.[8][9] The addition of alkali metals as dopants to Pt catalysts can increase the electron density of the platinum, leading to faster desorption of the product and higher selectivity towards butenediol.[4][5][7] In some cases, platinum catalysts have demonstrated nearly 100% conversion with high selectivity towards 2-butene-1,4-diol.[7]
Data Presentation
The following table summarizes the performance of various palladium and platinum catalysts in the hydrogenation of 2-butyne-1,4-diol under different experimental conditions.
| Catalyst | Support | Conversion of 2-Butyne-1,4-diol (%) | Selectivity for 2-Butene-1,4-diol (%) | Temperature (°C) | Pressure (H₂) (MPa) | Reference |
| Pd nanoparticles | Activated Carbon Fibers | ≤ 90 | ≥ 98 | 79 - 119 | 1 - 2 | [2][3] |
| 1% Pd | CaCO₃ (with NH₃) | High (unspecified) | Almost complete | 50 - 80 | Not Specified | [4][5][6] |
| 1% Pd | C | High (unspecified) | Low (major product is 1,4-butanediol) | Not Specified | Not Specified | [5][10] |
| Pd nanoparticles | SiO₂-Schiff base | 95.2 | ~100 | 50 | 2 | [6] |
| 0.5 wt% Pt | SiC | 96 | ~96 | Not Specified | Not Specified | [8][9] |
| 1% Pt | CaCO₃ (with NH₃) | High (unspecified) | Nearly complete | Not Specified | Not Specified | [7] |
| Pt nanoparticles | Bovine Bone Powder | ~100 | 83 | Not Specified | Not Specified | [7] |
| Cs-doped Pt | Not Specified | High (unspecified) | > 99 | Not Specified | Not Specified | [7] |
Experimental Protocols
Below are generalized experimental protocols for the hydrogenation of 2-butyne-1,4-diol using palladium and platinum catalysts, based on methodologies reported in the literature.
Palladium-Catalyzed Hydrogenation (Solvent-Free)[2][3]
-
Catalyst Preparation: Palladium nanoparticles are supported on activated carbon fibers (ACFs). The ACF support is integrated into the stirrer of an autoclave.
-
Reaction Setup: The autoclave is charged with pure, solvent-free 2-butyne-1,4-diol.
-
Reaction Conditions: The reaction is carried out at a temperature range of 352 to 392 K (79 to 119 °C) and a hydrogen pressure of 1 to 2 MPa.
-
Execution: The mixture is stirred to ensure efficient contact between the catalyst, reactant, and hydrogen.
-
Monitoring and Analysis: The reaction progress is monitored by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) to determine the conversion of 2-butyne-1,4-diol and the selectivity towards 2-butene-1,4-diol.
-
Catalyst Reactivation: The catalyst can be reactivated and reused for multiple cycles.[2][3]
Platinum-Catalyzed Hydrogenation[8][9]
-
Catalyst Preparation: A low concentration (e.g., 0.5 wt.%) of platinum is deposited onto a silicon carbide (SiC) support using an incipient wetness impregnation method. The catalyst is then calcined.
-
Catalyst Activation: The calcined catalyst, consisting of platinum oxide clusters, is reduced to metallic Pt nanoparticles in-situ during the hydrogenation process.
-
Reaction Setup: A suitable reactor (e.g., a batch reactor) is charged with the Pt/SiC catalyst and a solution of 2-butyne-1,4-diol in an appropriate solvent.
-
Reaction Conditions: The hydrogenation is performed under a hydrogen atmosphere. Specific temperature and pressure conditions are applied as required.
-
Execution: The reaction mixture is agitated to ensure good mass transfer.
-
Product Analysis: The conversion of 2-butyne-1,4-diol and the selectivity for 2-butene-1,4-diol are determined by analyzing the reaction mixture using chromatographic methods.
Mandatory Visualization
Caption: Logical workflow for the catalytic hydrogenation of 2-butyne-1,4-diol.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent-Free Selective Hydrogenation of 2-Butyne-1,4-diol over Structured Palladium Catalyst [infoscience.epfl.ch]
- 4. Catalytic Hydrogenation of 2-Butyne-1,4-diol: Activity, Selectivity and Kinetics Studies [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Stereoselective Reduction of Butyne-1,4-diol and Butenediol
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of a reaction is a critical consideration in chemical synthesis, particularly in the development of pharmaceuticals and fine chemicals where the three-dimensional arrangement of atoms can dictate biological activity. This guide provides an objective comparison of the stereoselectivity in the reduction of 2-butyne-1,4-diol (B31916) and its corresponding alkene, 2-butene-1,4-diol (B106632). We will explore the different reduction pathways, the reagents that control the stereochemistry, and provide supporting experimental data and protocols.
Stereoselective Reduction of 2-Butyne-1,4-diol
The reduction of 2-butyne-1,4-diol, an alkyne, can proceed via two main pathways: partial reduction (semi-hydrogenation) to yield an alkene (2-butene-1,4-diol), or complete reduction to the corresponding alkane (1,4-butanediol). The stereoselectivity is of paramount importance during semi-hydrogenation, as it determines whether the cis (Z) or trans (E) isomer of 2-butene-1,4-diol is formed.
Partial Reduction to (Z)-2-Butene-1,4-diol (cis isomer)
The formation of the cis isomer is achieved through syn-addition of hydrogen across the triple bond. This is most commonly accomplished using a "poisoned" or deactivated palladium catalyst, famously known as the Lindlar catalyst.[1][2] The catalyst's surface facilitates the delivery of two hydrogen atoms to the same face of the alkyne, resulting in the cis alkene.[2][3]
The Lindlar catalyst typically consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and deactivated with a poison like lead acetate (B1210297) or quinoline.[4][5] This deactivation is crucial to prevent over-reduction of the newly formed alkene to an alkane.[6][7] Other catalysts, such as nickel boride (P-2 catalyst), can also be used to achieve the same stereochemical outcome.[3]
Partial Reduction to (E)-2-Butene-1,4-diol (trans isomer)
The synthesis of the trans isomer requires an anti-addition of hydrogen. This is typically achieved through a dissolving metal reduction, using an alkali metal like sodium or lithium in liquid ammonia (B1221849).[1][3] The mechanism involves a series of single electron transfers from the metal to the alkyne, which results in the more thermodynamically stable trans-alkene as the major product.[1][3][7]
Complete Reduction to 1,4-Butanediol (B3395766)
Full reduction of the alkyne to an alkane involves the addition of two equivalents of hydrogen. This is generally accomplished using more active hydrogenation catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) under hydrogen pressure.[1][2] In this case, the reaction proceeds through an alkene intermediate, but it is not isolated as it is rapidly reduced to the alkane.[4] While the initial hydrogenation step to the alkene is typically a syn-addition, the stereochemistry is not a final concern as the product is the fully saturated 1,4-butanediol.[1]
Data Summary: Reduction of 2-Butyne-1,4-diol
| Starting Material | Product(s) | Reagents & Catalyst | Key Condition | Stereoselectivity | Yield | Reference |
| 2-Butyne-1,4-diol | (Z)-2-Butene-1,4-diol | H₂, Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂) | Quinoline as poison | High selectivity for cis isomer | Good to Excellent | [4][6] |
| 2-Butyne-1,4-diol | (Z)-2-Butene-1,4-diol | 1% Pd/CaCO₃-NH₃ system | Ammonia additive | High selectivity for cis isomer | >95% | [8] |
| 2-Butyne-1,4-diol | (E)-2-Butene-1,4-diol | Na or Li, liquid NH₃ | Low temperature (-33 °C) | High selectivity for trans isomer | Good | [1][3] |
| 2-Butyne-1,4-diol | 1,4-Butanediol | H₂, Pd/C catalyst | Hydrogen pressure | Not applicable | ~100% conversion | [8] |
| 2-Butyne-1,4-diol | 1,4-Butanediol | H₂, Raney Nickel | High temp. & pressure | Not applicable | High | [9] |
| 2-Butyne-1,4-diol | 1,4-Butanediol | H₂, Fe/Ni-SiO₂ | 50 °C, 1 MPa H₂ | Not applicable | 94.1% selectivity | [10] |
Stereoselective Reduction of 2-Butene-1,4-diol
The reduction of 2-butene-1,4-diol involves the saturation of the carbon-carbon double bond to form 1,4-butanediol. The stereochemistry of the starting material (cis or trans) does not affect the chemical structure of the final achiral product, 1,4-butanediol, but it can influence reaction kinetics and catalyst interactions.
Catalytic Hydrogenation
The most common method for reducing alkenes is catalytic hydrogenation. This process typically involves reacting the butenediol with hydrogen gas in the presence of a metal catalyst like palladium, platinum, or nickel.[2] The reaction proceeds via syn-addition of hydrogen across the double bond. The hydrogenation of 2-butene-1,4-diol to 1,4-butanediol is the second step in the industrial production of 1,4-butanediol from 2-butyne-1,4-diol. The choice of solvent can be important; for instance, using water as a solvent has been shown to improve activity and selectivity towards 1,4-butanediol while suppressing side reactions like hydrogenolysis.
Hydride Reducing Agents
Common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are generally not effective for the reduction of isolated (non-conjugated) carbon-carbon double bonds.[11][12][13] These reagents act as nucleophilic sources of hydride (H⁻) and are excellent for reducing polar double bonds, such as the carbonyl group in aldehydes and ketones, but do not typically react with the non-polar C=C bond of an alkene like butenediol.[11][12][14] Therefore, these reagents would not be used for this transformation.
Data Summary: Reduction of 2-Butene-1,4-diol
| Starting Material | Product | Reagents & Catalyst | Solvent | Key Outcome | Reference |
| (cis)-2-Butene-1,4-diol | 1,4-Butanediol | H₂, Pd on carbon | Water | High activity and selectivity | |
| (cis)-2-Butene-1,4-diol | 1,4-Butanediol | H₂, Pd on carbon | Ethanol | Lower selectivity, more side products |
Experimental Protocols
Protocol 1: Selective Hydrogenation of 2-Butyne-1,4-diol to (Z)-2-Butene-1,4-diol
Objective: To synthesize (Z)-2-butene-1,4-diol with high stereoselectivity using a modified palladium catalyst.
Materials:
-
2-butyne-1,4-diol
-
1% Pd/CaCO₃ catalyst
-
Aqueous ammonia (25%)
-
Methanol (solvent)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure (based on[8]):
-
Charge the autoclave with a solution of 2-butyne-1,4-diol in methanol.
-
Add the 1% Pd/CaCO₃ catalyst to the solution.
-
Add aqueous ammonia as a selectivity-enhancing agent.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.68 MPa).
-
Heat the mixture to the reaction temperature (e.g., 323–353 K) and maintain vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (GC or HPLC).
-
Once the theoretical amount of one mole of hydrogen has been consumed, stop the reaction by cooling the reactor and venting the hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to isolate the product, (Z)-2-butene-1,4-diol.
Protocol 2: Complete Hydrogenation of 2-Butene-1,4-diol to 1,4-Butanediol
Objective: To reduce (cis)-2-butene-1,4-diol to 1,4-butanediol.
Materials:
-
(cis)-2-butene-1,4-diol
-
5% Pd/C catalyst
-
Water (solvent)
-
Hydrogen gas
-
Glass-lined stainless steel autoclave
Procedure (based on):
-
Add an aqueous solution of (cis)-2-butene-1,4-diol to the autoclave.
-
Add the 5% Pd/C catalyst to the solution.
-
Seal the reactor, purge with nitrogen, and then with hydrogen.
-
Pressurize the reactor with hydrogen to 2 MPa.
-
Heat the mixture to 313 K while stirring vigorously.
-
Maintain the reaction for the required duration (e.g., until hydrogen uptake ceases).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting aqueous solution contains 1,4-butanediol, which can be purified by distillation.
Visualizations
Caption: Reduction pathways of 2-butyne-1,4-diol.
Caption: Reduction of 2-butene-1,4-diol isomers.
References
- 1. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 2. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 3. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling the Ni–Fe coordination environments for enhanced 1,4-butanediol selectivity in 1,4-butynediol hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. adichemistry.com [adichemistry.com]
- 13. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Reactivity of Butyne-1,4-diol and Other Alkynes in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, utilizes a conjugated diene and a dienophile. While alkenes are common dienophiles, alkynes also participate in this powerful cycloaddition, leading to the formation of cyclohexadienes. This guide provides an objective comparison of the reactivity of 2-butyne-1,4-diol (B31916) with other alkyne dienophiles in Diels-Alder reactions, supported by available experimental data.
Understanding Dienophile Reactivity in Diels-Alder Reactions
The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is significantly influenced by the presence of electron-withdrawing groups. These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene and accelerating the reaction. Conversely, electron-donating groups on the dienophile can decrease reactivity.
Alkynes, with their triple bond, can function as potent dienophiles. The substituents on the alkyne play a crucial role in modulating its reactivity. Highly reactive alkynes in Diels-Alder reactions typically possess strong electron-withdrawing groups.
Comparative Performance of Alkyne Dienophiles
To provide a clear comparison, this section details the performance of 2-butyne-1,4-diol and a widely used, highly reactive alkyne, dimethyl acetylenedicarboxylate (B1228247) (DMAD), in Diels-Alder reactions with cyclopentadiene (B3395910) and furan (B31954). Cyclopentadiene is a highly reactive diene, while furan is known to be less reactive and its Diels-Alder adducts can undergo retro-Diels-Alder reactions.
Data Summary: Diels-Alder Reactions of Alkynes with Dienes
| Dienophile | Diene | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Butyne-1,4-diol | Furan | Diethyl ether, room temp., 3 weeks | 1,4-Epoxy-1,4-dihydro-2,3-bis(hydroxymethyl)naphthalene | Not specified | N/A |
| Dimethyl Acetylenedicarboxylate (DMAD) | Cyclopentadiene | Sealed tube, 185 °C, 2 hours | Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | 85% | [1] |
| Dimethyl Acetylenedicarboxylate (DMAD) | Furan | Neat, reflux | Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | High | N/A |
Note: Specific yield for the reaction of 2-butyne-1,4-diol with furan was not available in the reviewed literature. The reaction with cyclopentadiene was not found in the literature reviewed.
Based on the available data, DMAD exhibits high reactivity with both cyclopentadiene and furan, affording high yields of the corresponding Diels-Alder adducts. The hydroxyl groups on 2-butyne-1,4-diol are considered weakly electron-withdrawing, suggesting that it would be a less reactive dienophile compared to DMAD, which possesses two strong electron-withdrawing ester groups. This lower reactivity is reflected in the prolonged reaction time required for its reaction with furan.
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to allow for replication and further investigation.
1. Diels-Alder Reaction of Dimethyl Acetylenedicarboxylate (DMAD) with Cyclopentadiene
-
Materials:
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Sealed tube
-
Ethyl acetate
-
Gas chromatograph-mass spectrometer (GC/MS)
-
Nuclear magnetic resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Procedure:
-
A sealed tube is charged with dicyclopentadiene and dimethyl acetylenedicarboxylate.
-
The tube is heated to 185 °C and stirred at that temperature for 2 hours.
-
After cooling, the reaction mixture is dissolved in ethyl acetate.
-
The product is analyzed by GC/MS.
-
Purification is carried out by column chromatography if necessary.
-
The purified product is further characterized by IR and ¹H NMR spectroscopy.[1]
-
2. General Procedure for Diels-Alder Reaction of Furan with an Alkyne
-
Materials:
-
Furan
-
Alkyne dienophile (e.g., 2-butyne-1,4-diol or DMAD)
-
Appropriate solvent (e.g., diethyl ether, or neat for reactive dienophiles)
-
Reaction vessel (e.g., round-bottom flask with condenser for reflux)
-
Magnetic stirrer and stir bar
-
Purification supplies (e.g., column chromatography materials)
-
Characterization instruments (NMR, IR, Mass Spectrometry)
-
-
Procedure:
-
The furan and the alkyne dienophile are combined in the reaction vessel. If a solvent is used, it is added at this stage.
-
The reaction mixture is stirred under the specified temperature conditions (e.g., room temperature or reflux).
-
The reaction progress is monitored by an appropriate technique (e.g., TLC, GC, or NMR).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent, if any, is removed under reduced pressure.
-
The crude product is purified using a suitable method, such as column chromatography or recrystallization.
-
The structure and purity of the final product are confirmed by spectroscopic methods.
-
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key relationships in Diels-Alder reactivity and a general experimental workflow.
References
A Comparative Guide to the Catalytic Hydrogenation of 1,4-Butynediol: Kinetic Insights and Catalyst Performance
For researchers, scientists, and professionals in drug development, the selective hydrogenation of 1,4-butynediol (BYD) to 1,4-butanediol (B3395766) (BDO) is a critical transformation. BDO is a valuable intermediate in the synthesis of numerous polymers, solvents, and fine chemicals. This guide provides an objective comparison of different catalytic systems for this reaction, supported by experimental data, detailed methodologies, and a visualization of the reaction pathway.
The hydrogenation of 1,4-butynediol is a sequential process involving the initial conversion of the alkyne to the corresponding alkene, 1,4-butenediol (BED), followed by the saturation of the double bond to yield the desired 1,4-butanediol. However, the reaction is often accompanied by several side reactions, including isomerization and hydrogenolysis, which can significantly impact the selectivity and yield of BDO. The choice of catalyst and reaction conditions plays a pivotal role in steering the reaction towards the desired product.
Comparative Performance of Catalytic Systems
The selection of an appropriate catalyst is paramount for achieving high conversion of 1,4-butynediol and excellent selectivity towards 1,4-butanediol. Nickel-based catalysts, particularly Raney® Nickel, are widely employed due to their high activity and cost-effectiveness. Palladium and platinum catalysts are also utilized, often exhibiting different selectivity profiles. Bimetallic catalysts are emerging as a promising alternative, offering enhanced performance through synergistic effects between the constituent metals.
Below is a summary of the performance of various catalysts in the hydrogenation of 1,4-butynediol, with a focus on conversion and selectivity.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Substrate | Conversion (%) | BDO Selectivity (%) | Key Byproducts | Reference |
| Raney® Ni (RNAA) | - | 120 | 5.0 | 1,4-Butenediol | 100 | 46.11 | Tetrahydrofuran, 4-Hydroxybutyraldehyde | [1] |
| Fe/Ni-SiO2 | SiO2 | 50 | 1.0 | 1,4-Butynediol | >99 | 94.1 | 2-Hydroxytetrahydrofuran | [2][3] |
| 0.2% Pd/C | Carbon | 30-80 | High | 1,4-Butynediol | - | - | γ-Hydroxybutyraldehyde, n-Butanol, n-Butyraldehyde, Acetal | [4] |
| NiCu@SiO2 | SiO2 | 60 | 4.0 | 1,4-Butynediol | 100 | 98.82 | - | [5] |
| Cu-Ni-Al2O3/SiO2 | SiO2 | 120-200 | 2-8 | γ-Butyrolactone | - | - | Tetrahydrofuran, n-Butanol, Acetal | [6] |
Reaction Pathway and Byproduct Formation
The hydrogenation of 1,4-butynediol (BYD) to 1,4-butanediol (BDO) is a stepwise reaction that proceeds through the intermediate 1,4-butenediol (BED). The initial step is the hydrogenation of the triple bond of BYD to form cis-2-butene-1,4-diol (B44940) (cis-BED). This intermediate can then undergo isomerization to the trans-isomer (trans-BED). Both cis- and trans-BED are subsequently hydrogenated to the final product, BDO.
Several side reactions can occur, leading to the formation of various byproducts. One common side reaction is the isomerization of the BED intermediate to 4-hydroxybutanal (γ-HALD). This aldehyde can then be hydrogenated to BDO or undergo further reactions to form other byproducts like n-butanol (BOL). Another significant byproduct is 2-(4-hydroxybutoxy)tetrahydrofuran (HBOTF). The formation of these byproducts is highly dependent on the catalyst and reaction conditions. For instance, medium-strength acid sites on the catalyst have been identified as being responsible for the isomerization of BED to γ-hydroxybutyraldehyde, which can then lead to other byproducts.[3]
Experimental Protocols
The kinetic studies of 1,4-butynediol hydrogenation are typically conducted in either a batch or a continuous-flow reactor system. The choice of reactor depends on the specific objectives of the study.
Batch Reactor Protocol (Slurry Phase)
A typical experimental setup for a kinetic study in a batch reactor involves a high-pressure autoclave equipped with a magnetic stirrer, a temperature controller, a pressure transducer, and a gas inlet and outlet.
-
Catalyst Preparation and Activation:
-
Raney® Nickel: A common method for preparing Raney® Nickel involves treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution to leach out the aluminum. The resulting porous nickel catalyst is then washed thoroughly with deionized water until the washings are neutral and stored under water or a suitable solvent to prevent oxidation.
-
Supported Catalysts (e.g., Pd/C, Pt/SiC): These catalysts are typically prepared by impregnation of the support with a solution of the metal precursor, followed by drying and reduction under a hydrogen atmosphere at an elevated temperature.
-
-
Reaction Procedure:
-
The reactor is charged with the solvent (e.g., water, ethanol), the reactant (1,4-butynediol), and the catalyst.
-
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
The reactor is then pressurized with hydrogen to the desired pressure and heated to the reaction temperature.
-
The reaction mixture is stirred vigorously to ensure good mass transfer between the gas, liquid, and solid phases.
-
The progress of the reaction is monitored by measuring the hydrogen uptake over time or by periodically withdrawing liquid samples for analysis.
-
-
Product Analysis:
-
The collected liquid samples are typically analyzed by gas chromatography (GC) to determine the concentrations of the reactant, intermediate, product, and byproducts. A flame ionization detector (FID) is commonly used.
-
The identity of the products can be confirmed by gas chromatography-mass spectrometry (GC-MS).
-
Continuous Fixed-Bed Reactor Protocol
For continuous operation studies, a fixed-bed reactor is employed.
-
Catalyst Loading: The catalyst is packed into a tubular reactor, and the ends are typically filled with an inert material like quartz wool.
-
Reaction Procedure:
-
The catalyst is usually activated in-situ by flowing hydrogen through the reactor at a specific temperature and pressure.
-
A solution of 1,4-butynediol in a suitable solvent is then fed into the reactor along with a continuous flow of hydrogen using high-pressure liquid and gas pumps.
-
The reaction is carried out at a constant temperature and pressure.
-
The effluent from the reactor is cooled, and the liquid and gas phases are separated.
-
-
Product Analysis: The liquid product stream is collected and analyzed periodically using GC, similar to the batch reactor protocol.
The following diagram illustrates a general workflow for a kinetic study of 1,4-butynediol hydrogenation.
References
- 1. mdpi.com [mdpi.com]
- 2. Unveiling the Ni–Fe coordination environments for enhanced 1,4-butanediol selectivity in 1,4-butynediol hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Unveiling the Ni–Fe coordination environments for enhanced 1,4-butanediol selectivity in 1,4-butynediol hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
Unraveling the Hydrogenation of 1,4-Butynediol: A Comparative Guide to DFT-Elucidated Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricacies of catalytic hydrogenation is paramount for process optimization and catalyst design. This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the reaction mechanism of 1,4-butynediol (BYD) hydrogenation, a critical industrial process for the synthesis of 1,4-butenediol (BED) and 1,4-butanediol (B3395766) (BDO).
The selective hydrogenation of BYD is a cornerstone of various chemical manufacturing processes. DFT studies have emerged as a powerful tool to elucidate the complex reaction pathways at an atomic level, offering insights into catalyst performance and selectivity. This guide synthesizes findings from recent DFT studies, focusing on the catalytic activities of Nickel (Ni) and Platinum (Pt) surfaces.
Comparative Analysis of Reaction Pathways
DFT calculations reveal that the hydrogenation of BYD to BDO proceeds through a series of elementary steps involving the adsorption of reactants, sequential hydrogenation of the carbon-carbon triple bond, and desorption of the products. The selectivity towards the intermediate product, BED, versus the fully hydrogenated product, BDO, is a key focus of these computational studies.
A pivotal study investigated the reaction mechanism of BYD hydrogenation on a Ni(111) surface.[1] The findings indicate that the hydrogenation of BYD is more likely to produce cis-2-butene-1,4-diol (B44940) (cis-BED) over its trans-isomer. The subsequent hydrogenation of cis-BED is the primary route for the formation of BDO. The study also highlights that the isomerization of cis-BED to trans-BED is energetically unfavorable.
Another comprehensive DFT study compared the catalytic performance of Ni, Palladium (Pd), and Platinum (Pt) surfaces for BYD hydrogenation.[2] This research points to the Pt(111) surface as having the minimum activation barrier for the initial hydrogenation step of adsorbed BYD.[2] Interestingly, the most stable adsorption of BYD was observed on the Ni(111) surface.[2]
Quantitative Data Summary
The following table summarizes key quantitative data extracted from the compared DFT studies, including adsorption energies and activation barriers for elementary reaction steps. These values are crucial for understanding the catalytic activity and selectivity of different metal surfaces.
| Catalyst Surface | Reactant/Intermediate | Adsorption Site | Adsorption Energy (eV) | Elementary Step | Activation Barrier (eV) |
| Ni(111) | 2-Butyne-1,4-diol (BYD) | Not specified | Most stable adsorption | H addition to BYD | - |
| Pt(111) | H₂ | Bridge | Most stable chemical adsorption | H addition to BYD | Minimum activation barrier |
| Ni(111) | H₂ | Not specified | - | Dissociative adsorption | Minimum energy barrier |
Note: The available search results provide qualitative comparisons and highlight key findings, but do not consistently report specific numerical values for adsorption energies and activation barriers in a readily comparable format across different studies. The table reflects the qualitative findings of the referenced studies.
Experimental Protocols
While the core of this guide focuses on DFT studies, it is essential to consider the experimental context in which these theoretical findings are validated. The cited literature often accompanies computational results with experimental data obtained under specific conditions.
General Experimental Setup: The hydrogenation of BYD is typically carried out in a stirred tank reactor (STR) or a cocurrent downflow contactor reactor (CDCR).[1]
Catalyst Preparation: Catalysts are often prepared by impregnating a support material (e.g., Al₂O₃, CaCO₃) with a metal precursor. For instance, nanostructured Ni-Fe/Al₂O₃ catalysts have been prepared using a sol-gel combustion synthesis method.[1]
Reaction Conditions: Key reaction parameters that are often varied to study their effect on conversion and selectivity include:
-
Temperature: Influences reaction rates and selectivity.
-
Pressure: Primarily the partial pressure of hydrogen.
-
Catalyst Loading: The amount of catalyst used in the reaction.
-
Additives/Poisons: Substances like triethyl phosphite (B83602) and lead acetate (B1210297) can be used to inhibit further hydrogenation and improve selectivity towards BED.[1]
Visualizing the Reaction Pathway
To illustrate the logical flow of the hydrogenation process as described in the DFT studies, the following diagram presents a generalized reaction pathway.
Caption: Generalized reaction pathway for the hydrogenation of 1,4-Butynediol.
This guide provides a concise yet comprehensive overview of the insights gained from DFT studies into the hydrogenation of 1,4-butynediol. The comparative data and visual representation of the reaction pathway offer valuable tools for researchers working to optimize this crucial industrial process. The synergy between computational and experimental approaches will undoubtedly continue to drive innovation in catalyst design and reaction engineering.
References
A Comparative Guide to Analytical Methods for Quantifying 1,4-Butynediol Purity
For researchers, scientists, and professionals in drug development, the accurate determination of 1,4-butynediol purity is critical for ensuring the quality, safety, and efficacy of subsequent products. This guide provides an objective comparison of two primary analytical techniques for quantifying 1,4-butynediol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). This comparison is supported by representative experimental data and detailed protocols to assist in method selection and implementation.
The choice between GC and HPLC for the purity analysis of 1,4-butynediol depends on several factors, including the required sensitivity, the nature of potential impurities, and the available instrumentation. While GC often provides high resolution for volatile compounds, HPLC is suitable for a broader range of analytes without the need for derivatization.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the representative quantitative performance data for GC-FID and HPLC-RID methods for the analysis of 1,4-butynediol. These values are based on methods for similar diols and represent typical performance.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) | Key Considerations |
| Limit of Detection (LOD) | ~10 ppm | ~50 ppm | GC-FID generally offers higher sensitivity for volatile analytes. |
| Limit of Quantitation (LOQ) | ~30 ppm | ~150 ppm | The higher LOQ for HPLC-RID may be a limiting factor for trace impurity analysis. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over a practical concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods provide high accuracy for the quantification of 1,4-butynediol. |
| Precision (% RSD) | < 2.0% | < 3.0% | GC-FID typically shows slightly better precision. |
| Sample Throughput | Moderate to High | Moderate | Runtimes can be optimized for both techniques, but GC may have faster sample cycles. |
| Derivatization Required | Potentially, but often not necessary | No | HPLC avoids the need for derivatization, simplifying sample preparation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical results. Below are representative protocols for the analysis of 1,4-butynediol purity using GC-FID and HPLC-RID.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of 1,4-butynediol and its volatile impurities. While derivatization can be employed to improve peak shape and volatility, direct injection is often feasible.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 100 mg of 1,4-butynediol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution: Accurately weigh approximately 100 mg of the 1,4-butynediol sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Internal Standard (Optional): An internal standard such as dodecane (B42187) can be used to improve quantitative accuracy.
2. GC-FID Conditions:
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.32 mm ID, 0.5 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 2.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 260°C.
3. Data Analysis: The purity is determined by calculating the area percentage of the 1,4-butynediol peak relative to the total area of all peaks in the chromatogram. For higher accuracy, quantification can be performed using a calibration curve generated from the standard solutions.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is advantageous as it does not require derivatization and is suitable for analyzing non-volatile impurities. Since 1,4-butynediol lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is employed.
1. Sample Preparation:
-
Standard Solution: Prepare a series of calibration standards by accurately weighing 1,4-butynediol reference standard and dissolving it in the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 10 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the 1,4-butynediol sample in the mobile phase to a concentration within the calibration range (e.g., 5 mg/mL).
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-RID Conditions:
-
Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and a Refractive Index Detector.
-
Column: Aminex HPX-87H or equivalent ion-exclusion column (300 mm x 7.8 mm).
-
Mobile Phase: 0.005 M Sulfuric Acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature (e.g., 40°C).
3. Data Analysis: The purity of 1,4-butynediol is quantified by external standard calibration. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of 1,4-butynediol in the sample is then determined from this curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting an appropriate analytical method for 1,4-butynediol purity analysis.
Caption: Decision workflow for selecting an analytical method for 1,4-butynediol purity.
A Head-to-Head Battle: GC-MS vs. HPLC for the Analysis of Butyne-1,4-diol Reaction Mixtures
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for monitoring the hydrogenation of Butyne-1,4-diol.
The catalytic hydrogenation of 2-butyne-1,4-diol (B31916) is a critical industrial process, yielding valuable intermediates such as 2-butene-1,4-diol (B106632) and the widely used solvent and monomer, 1,4-butanediol (B3395766). Accurate and reliable monitoring of these reaction mixtures is paramount for process optimization, quality control, and ensuring product purity. The primary analytical challenge lies in the simultaneous quantification of the starting material (this compound), the intermediate (2-butene-1,4-diol), and the final product (1,4-butanediol), all of which are polar, short-chain diols. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: GC-MS vs. HPLC
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Sample Volatility | Requires analytes to be volatile or rendered volatile through derivatization. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Derivatization | Often necessary for polar analytes like diols to increase volatility and improve peak shape. | Generally not required for polar diols. |
| Sensitivity | Can achieve high sensitivity, especially with selected ion monitoring (SIM). | Sensitivity is dependent on the detector used (e.g., UV, RID, MS). |
| Selectivity | High selectivity provided by mass spectrometric detection, allowing for confident peak identification. | Selectivity depends on the column, mobile phase, and detector. Co-elution can be a challenge. |
| Typical Run Time | Generally faster run times compared to HPLC. | Run times can be longer, depending on the complexity of the separation. |
| Instrumentation Cost | Higher initial instrument cost. | Lower initial instrument cost for basic setups (e.g., with UV or RID). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of a this compound reaction mixture using both GC-MS and HPLC.
GC-MS with Derivatization
This protocol involves a derivatization step to convert the polar diols into more volatile silyl (B83357) ethers, making them amenable to GC analysis.
1. Sample Preparation and Derivatization:
-
Sample Dilution: Dilute the reaction mixture with a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) to bring the analyte concentrations within the calibration range.
-
Internal Standard: Add an internal standard (e.g., 1,3-propanediol) to the diluted sample.
-
Derivatization: To 100 µL of the diluted sample, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
2. GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
HPLC with UV Detection
This protocol allows for the direct analysis of the polar diols without the need for derivatization.
1. Sample Preparation:
-
Sample Dilution: Dilute the reaction mixture with the mobile phase to an appropriate concentration.
-
Internal Standard: An internal standard may be used if necessary.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Parameters:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 20:80 v/v) is often suitable. For improved peak shape, a small amount of acid, such as 0.1% phosphoric acid, can be added.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at a low wavelength (e.g., 210 nm), as the analytes have weak chromophores. A Refractive Index Detector (RID) can also be used.[2]
Data Presentation: A Comparative Overview
The following tables summarize the expected performance characteristics of GC-MS and HPLC for the analysis of this compound and its hydrogenation products. The data is compiled from various sources and represents typical values that can be achieved with optimized methods.
Table 1: Performance Comparison for this compound
| Parameter | GC-MS (with Derivatization) | HPLC-UV |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL[3] | ~0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 3 ng/mL[3] | ~0.5 - 1.5 µg/mL |
| Linearity (R²) | >0.995[3] | >0.998[4] |
| Precision (%RSD) | < 5%[5] | < 2%[6] |
| Accuracy (Recovery %) | 95 - 105% | 98 - 102%[6] |
Table 2: Performance Comparison for 2-Butene-1,4-diol
| Parameter | GC-MS (with Derivatization) | HPLC-UV |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 3 ng/mL | ~0.5 - 1.5 µg/mL |
| Linearity (R²) | >0.995 | >0.998 |
| Precision (%RSD) | < 5% | < 2% |
| Accuracy (Recovery %) | 95 - 105% | 98 - 102% |
Table 3: Performance Comparison for 1,4-Butanediol
| Parameter | GC-MS (Direct Injection or Derivatization) | HPLC-RID |
| Limit of Detection (LOD) | ~0.38 ppm (GC-FID)[1] | ~10 µg/mL |
| Limit of Quantification (LOQ) | ~1.1 ppm (GC-FID)[1] | ~30 µg/mL |
| Linearity (R²) | >0.999[7] | >0.999[2] |
| Precision (%RSD) | < 2.5%[7] | < 2% |
| Accuracy (Recovery %) | 98 - 102% | 97 - 103% |
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the workflows for both GC-MS and HPLC analysis of this compound reaction mixtures.
Discussion: Choosing the Right Tool for the Job
The choice between GC-MS and HPLC for the analysis of this compound reaction mixtures depends on several factors, including the specific analytical requirements, available instrumentation, and desired throughput.
GC-MS: The Power of Identification and Sensitivity
The primary advantage of GC-MS lies in its high sensitivity and the unparalleled specificity of mass spectrometric detection. The mass spectrum of each eluting compound provides a unique fingerprint, allowing for confident identification of the starting material, intermediates, and any potential byproducts. This is particularly valuable in reaction monitoring where unexpected side reactions may occur. While the need for derivatization adds an extra step to the sample preparation, it also enhances the volatility and chromatographic behavior of the polar diols, often leading to sharp, well-resolved peaks.
HPLC: Simplicity and Versatility
HPLC offers a more direct approach, as it can analyze these polar compounds without the need for derivatization. This simplifies the sample preparation process and reduces the potential for analytical errors introduced during the derivatization step. HPLC is also well-suited for quantifying thermally labile compounds that might degrade at the high temperatures used in GC. The use of a UV detector at low wavelengths or a universal Refractive Index Detector (RID) allows for the quantification of all components in the reaction mixture.[2] However, the lack of structural information from these detectors can make peak identification challenging, especially if co-elution occurs. Coupling HPLC with a mass spectrometer (LC-MS) can overcome this limitation but significantly increases the cost and complexity of the analysis.
Conclusion: A Matter of Priorities
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound reaction mixtures.
-
Choose GC-MS when:
-
Confident identification of all components, including unknown byproducts, is critical.
-
High sensitivity is required to detect trace-level impurities.
-
The laboratory has established protocols for derivatization.
-
-
Choose HPLC when:
-
A simpler, more direct analytical method is preferred.
-
The primary goal is the quantification of known components.
-
There are concerns about the thermal stability of the analytes.
-
A lower-cost analytical solution is required (for HPLC-UV/RID).
-
Ultimately, the optimal choice depends on the specific goals of the analysis. For routine monitoring of a well-characterized reaction, the simplicity of HPLC may be advantageous. For in-depth reaction profiling, impurity identification, and method development, the specificity and sensitivity of GC-MS make it the superior choice. Researchers and drug development professionals should carefully consider these factors to select the analytical technique that best aligns with their experimental objectives and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. swgdrug.org [swgdrug.org]
A Comparative Guide to Butyne-1,4-diol Synthesis: The Reppe Process Versus Alternative Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of butyne-1,4-diol is a critical step in the production of various valuable downstream products. This guide provides an objective comparison of the traditional Reppe process with several alternative synthesis routes, supported by available experimental data and detailed methodologies.
Introduction
This compound is a key chemical intermediate, primarily used in the production of 1,4-butanediol (B3395766), which in turn is a precursor for polymers, solvents, and fine chemicals. The Reppe synthesis, developed in the 1940s, has long been the dominant industrial method for producing this compound. However, concerns regarding the safety of handling acetylene (B1199291) and the energy-intensive nature of the process have driven research into alternative synthetic pathways. This guide will delve into the specifics of the Reppe process and compare it with other notable synthesis routes, providing a clear overview of their respective advantages and disadvantages.
The Reppe Process: The Industrial Standard
The Reppe process involves the reaction of acetylene with two equivalents of formaldehyde (B43269) in the presence of a copper acetylide catalyst.[1] This process is typically carried out at elevated temperatures and pressures.[2]
Experimental Protocol: Reppe Process
A typical laboratory-scale synthesis of this compound via the Reppe process is as follows:
Catalyst Preparation: A copper acetylide catalyst, often promoted with bismuth on a silica (B1680970) support, is prepared. This can be done by passing acetylene over a suitable copper compound like cupric chloride.[3]
Reaction:
-
A stirred reactor is charged with an aqueous solution of formaldehyde (typically 30-50 wt%).[4]
-
The prepared copper acetylide catalyst is added to the reactor.[3]
-
The reactor is pressurized with acetylene to the desired pressure (ranging from 1 to 20 bar).[2]
-
The reaction mixture is heated to a temperature between 90°C and 150°C.[2]
-
The reaction is monitored for the consumption of formaldehyde. The intermediate, propargyl alcohol, is formed first, which then reacts with another molecule of formaldehyde to yield this compound.[5]
-
Upon completion, the catalyst is filtered off, and the this compound is purified from the aqueous solution, typically by distillation.
Data Presentation: Reppe Process Performance
| Parameter | Value | Reference |
| Reactants | Acetylene, Formaldehyde | [2] |
| Catalyst | Copper acetylide (often with Bi promoter on SiO₂) | [3] |
| Temperature | 90 - 150 °C | [2] |
| Pressure | 1 - 20 bar | [2] |
| Selectivity (towards this compound based on Acetylene) | ~80% | [3] |
| Selectivity (towards this compound based on Formaldehyde) | >90% | [3] |
Synthesis from Butadiene (via 1,4-Diacetoxy-2-butyne)
This multi-step process begins with butadiene, a readily available petrochemical feedstock. Butadiene is first converted to 1,4-diacetoxy-2-butene, which is then hydrogenated to 1,4-diacetoxybutane (B1202567), and finally hydrolyzed to 1,4-butanediol. To obtain this compound, a modification of this route would be necessary, potentially involving the hydrolysis of an acetylenic diacetate precursor.
Experimental Protocol (Conceptual for this compound):
-
Acetoxylation: Butadiene reacts with acetic acid and oxygen in the presence of a palladium catalyst to form 1,4-diacetoxy-2-butene.
-
Introduction of Triple Bond (Hypothetical): A subsequent reaction would be required to introduce the alkyne functionality, which is not a standard industrial process for this compound synthesis.
-
Hydrolysis: The resulting diacetate of butyne would then be hydrolyzed to yield this compound.
Data Presentation: Performance from Butadiene Route (to 1,4-Butanediol)
| Parameter | Value | Reference |
| Reactants | Butadiene, Acetic Acid, Oxygen | |
| Catalyst (Acetoxylation) | Palladium-based | |
| Selectivity (to 1,4-diacetoxy-2-butene) | >90% | |
| Selectivity (to 1,4-diacetoxybutane after hydrogenation) | >98% | |
| Selectivity (to 1,4-butanediol after hydrolysis) | 90% |
Reaction Pathway: Butadiene to 1,4-Butanediol
Synthesis from Propargyl Alcohol and Formaldehyde
This route can be considered a variation or a controlled version of the Reppe process, where the reaction is stopped or optimized for the formation of this compound from propargyl alcohol. Propargyl alcohol itself is an intermediate in the Reppe synthesis.
[5]Experimental Protocol:
-
A reactor is charged with propargyl alcohol and an aqueous solution of formaldehyde.
-
A suitable catalyst, similar to the Reppe process catalyst, is added.
-
The reaction is carried out under controlled temperature and pressure to favor the formation of this compound over further reactions.
-
The product is then isolated and purified.
Data Presentation: Performance from Propargyl Alcohol
| Parameter | Value | Reference |
| Reactants | Propargyl Alcohol, Formaldehyde | |
| Catalyst | Copper-Bismuth catalyst | |
| Temperature | 70 - 100 °C | |
| Yield (of this compound) | Varies depending on conditions, can be optimized |
Reaction Pathway: From Propargyl Alcohol
Comparison Summary
| Feature | Reppe Process | From 1,4-Dichloro-2-butyne | From Butadiene | From Propargyl Alcohol |
| Starting Materials | Acetylene, Formaldehyde | 1,4-Dichloro-2-butyne | Butadiene, Acetic Acid, O₂ | Propargyl Alcohol, Formaldehyde |
| Number of Steps | 1 (to this compound) | 1 (hydrolysis) | Multiple | 1 |
| Catalyst | Copper acetylide | Not always required for hydrolysis | Palladium-based | Copper-based |
| Safety Concerns | Handling of explosive acetylene | Handling of chlorinated compounds | Standard for petrochemical processes | Similar to Reppe but potentially milder |
| Industrial Maturity | High | Low | High (for 1,4-butanediol) | Moderate |
| Selectivity | Good to excellent | Variable | High (for 1,4-butanediol) | Can be optimized |
Conclusion
The Reppe process remains the most established and direct method for the industrial production of this compound, offering high selectivity. However, the inherent safety risks associated with acetylene handling continue to motivate the exploration of alternative routes.
The synthesis from 1,4-dichloro-2-butyne is a chemically feasible but less direct approach. The route starting from butadiene is a well-developed industrial process for 1,4-butanediol, but its adaptation for the specific production of this compound is not straightforward. The synthesis from propargyl alcohol offers a potentially safer alternative to the direct use of acetylene, essentially utilizing a pre-formed building block of the final product.
The choice of the optimal synthesis route will depend on various factors, including the availability and cost of raw materials, the desired scale of production, safety considerations, and the specific purity requirements of the final product. For research and development purposes, the alternative routes may offer more flexibility and avoid the hazards of acetylene, while for large-scale industrial production, the efficiency and maturity of the Reppe process currently maintain its leading position. Further research into catalyst development and process optimization for the alternative routes may shift this balance in the future.
References
- 1. 1,4-Butanediol synthesis - chemicalbook [chemicalbook.com]
- 2. 1,4-Butynediol - Wikipedia [en.wikipedia.org]
- 3. US4085151A - Butynediol production - Google Patents [patents.google.com]
- 4. US4002694A - Ethynylation catalyst and process for producing alkynols - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Economic Analysis of Butyne-1,4-diol and 1,4-Butanediol Production Methodologies
For researchers, scientists, and professionals in drug development, the efficient and economic synthesis of key chemical intermediates is paramount. Butyne-1,4-diol, a precursor to the widely used industrial solvent and polymer intermediate 1,4-Butanediol (B3395766) (BDO), is primarily synthesized via the Reppe process. This guide provides a detailed economic and technical comparison of the Reppe synthesis with alternative BDO production routes, offering a comprehensive overview for strategic decision-making in chemical manufacturing.
The traditional and most prevalent method for producing this compound is the Reppe process, which involves the reaction of acetylene (B1199291) with formaldehyde (B43269).[1] This intermediate is then hydrogenated to yield 1,4-Butanediol. While the Reppe process is a mature and scalable technology, several alternative routes to BDO have been developed, each with distinct economic and environmental profiles. These include the Davy process (hydrogenation of maleic anhydride), the LyondellBasell process (from propylene (B89431) oxide), and emerging bio-fermentation routes.[2][3] This comparison will delve into the economic viability, experimental protocols, and process workflows of these key technologies.
Economic Comparison of Production Routes
The economic feasibility of each production method is heavily influenced by feedstock costs, energy consumption, and capital investment. The Reppe process, for instance, is economically attractive in regions with abundant and cheap coal or natural gas resources, from which acetylene is derived.[3] However, the process requires careful handling of explosive acetylene. The maleic anhydride (B1165640) and propylene oxide routes are tied to the price fluctuations of their respective petrochemical feedstocks.[4][5] Bio-fermentation presents a renewable alternative, with its economics dependent on the cost of sugars and the efficiency of the fermentation process.
| Production Method | Key Feedstocks | Noteworthy Economic Factors |
| Reppe Process | Acetylene, Formaldehyde | Dependent on coal or natural gas prices for acetylene production.[3] |
| Davy Process | Maleic Anhydride (from n-butane) | Benefits from the relatively low cost of n-butane.[6] |
| Propylene Oxide Route | Propylene Oxide, Synthesis Gas | Tied to the propylene market.[2] |
| Bio-fermentation | Sugars (e.g., glucose) | Dependent on the cost of renewable feedstocks and fermentation efficiency. |
A techno-economic analysis of a bio-based BDO production process showed a minimum sales price (MSP) of $1.82/kg, which is competitive with conventional fossil fuel-based routes where the market price is around $2.5/kg. For the maleic anhydride hydrogenation route utilizing municipal solid waste as a raw material for hydrogen production, a minimum BDO selling price of $2245/tonne has been reported, indicating strong economic potential.[4] A reconfigured coal-to-BDO process integrating renewable energy showed a production cost of 14,467 CNY·t-1, which becomes economically feasible when the renewable energy price drops to 0.2 CNY·kWh-1.[7]
Experimental Protocols
Reppe Synthesis of this compound
The industrial synthesis of this compound via the Reppe process is a catalytic reaction between acetylene and an aqueous solution of formaldehyde.[8]
Materials:
-
Acetylene gas
-
Aqueous formaldehyde solution (typically 37 wt%)
-
Copper-bismuth catalyst on a silica (B1680970) support[9]
Procedure:
-
The reaction is typically carried out in a trickle-bed reactor.
-
Acetylene and the aqueous formaldehyde solution are continuously fed into the reactor.
-
The reaction is conducted at a temperature of 80-160°C and a pressure of up to 300 bar.[1]
-
The product stream, containing this compound, is then collected for purification and subsequent hydrogenation to 1,4-Butanediol.
Production Pathway Visualizations
To illustrate the different chemical conversion processes, the following diagrams outline the signaling pathways for the Reppe process and the alternative routes to 1,4-Butanediol.
Conclusion
The selection of a production method for this compound and its subsequent product, 1,4-Butanediol, is a complex decision that depends on various factors including feedstock availability, regional economic conditions, and environmental regulations. While the Reppe process remains a dominant technology, particularly in regions with access to low-cost acetylene precursors, alternative routes such as maleic anhydride hydrogenation and bio-fermentation are gaining traction due to their potentially more favorable economics and environmental profiles. This guide provides a foundational understanding of the key economic and technical aspects of these processes to aid researchers and industry professionals in their strategic planning and process development efforts.
References
- 1. 1,4-Butanediol synthesis - chemicalbook [chemicalbook.com]
- 2. cdn.intratec.us [cdn.intratec.us]
- 3. Application and Market of 1,4-butanediol Production of Reppe Method in China, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 4. Life cycle assessment and techno-economic analysis of maleic anhydride hydrogenation to 1,4-butanediol through biomass gasification coupling with chemical looping hydrogen production [ideas.repec.org]
- 5. cdn.intratec.us [cdn.intratec.us]
- 6. researchgate.net [researchgate.net]
- 7. Process Reconfiguration for the Production of 1, 4-Butanediol Integrating Coal with Off-grid Renewable Electricity | Chemical Engineering Transactions [cetjournal.it]
- 8. cdn.intratec.us [cdn.intratec.us]
- 9. researchgate.net [researchgate.net]
Benchmarking Butyne-1,4-diol Derivatives as Polymer Building Blocks: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate polymer building blocks is critical for designing materials with tailored properties. This guide provides a comprehensive comparison of polymers derived from butyne-1,4-diol and its derivatives, benchmarking their performance against established alternatives. Experimental data on thermal and mechanical properties are presented, alongside detailed synthesis protocols and visualizations of key chemical processes.
This compound and its derivatives represent a versatile class of monomers that can be incorporated into a variety of polymers, including polyesters and polyurethanes. The presence of the alkyne functional group in the polymer backbone provides a unique handle for post-polymerization modification, such as crosslinking via click chemistry, allowing for the creation of advanced materials with tunable properties. This guide explores the performance of these polymers and compares them with those derived from the widely used 1,4-butanediol (B3395766) and other alternative building blocks.
Performance Comparison of Polymer Building Blocks
The choice of diol in polyester (B1180765) and polyurethane synthesis significantly influences the final properties of the material. The following tables summarize the thermal and mechanical properties of polymers synthesized from this compound, its derivatives, and common alternatives.
Table 1: Thermal Properties of Polyurethanes Derived from Various Diols
| Diol Building Block | Polymer Type | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| 1,4-Butanediol | Polyurethane | -30 to 100[1] | 150 to 220[1] | ~300[2] |
| 1,3-Butanediol | Polyurethane | ~15°C higher than 1,4-BDO based TPUs[2] | Amorphous[2] | ~300[2] |
| This compound | Polyurethane | Data not available | Data not available | Data not available |
| 2,4-Hexadiyne-1,6-diol | Polyamide | Data not available | >250[2][3] | Data not available |
Table 2: Mechanical Properties of Polyesters Derived from Various Diols and Diacids
| Diol Building Block | Diacid | Polymer Type | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 1,4-Butanediol | Adipic Acid | Polyester | 13.2[4] | 312.8[4] | 362.1[4] |
| This compound | Adipic Acid | Polyester | Data not available | Data not available | Data not available |
| 2,4-Hexadiyne-1,6-diol | Sebacoyl Chloride | Polyamide | Data not available | Data not available | Data not available |
| 1,6-Hexanediol | Fumaric Acid | Polyester | 1.5 - 4.5 | 5 - 20 | 50 - 150 |
| 1,8-Octanediol | Fumaric Acid | Polyester | 2.0 - 5.0 | 10 - 30 | 100 - 200 |
| 1,10-Decanediol | Fumaric Acid | Polyester | 2.5 - 5.5 | 15 - 35 | 150 - 250 |
Experimental Protocols
Detailed methodologies for the synthesis of polyesters and polyurethanes using this compound derivatives are crucial for reproducible research. Below are representative protocols for polyesterification and polyurethane synthesis.
Protocol 1: Synthesis of Polyesters via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid.
Materials:
-
This compound
-
Adipic acid
-
Titanium(IV) butoxide (catalyst)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine equimolar amounts of this compound and adipic acid.
-
Add a catalytic amount of titanium(IV) butoxide (approximately 0.1% by weight of the total monomers).
-
Heat the mixture under a gentle stream of nitrogen to 150-180°C with continuous stirring. Water will begin to distill off as the esterification reaction proceeds.
-
After the initial water evolution ceases (typically 2-3 hours), gradually reduce the pressure to below 1 mmHg and increase the temperature to 200-220°C to facilitate the removal of the remaining water and drive the polymerization to completion.
-
Continue the reaction under high vacuum for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor to room temperature under nitrogen and collect the solid polyester.
Protocol 2: Synthesis of Polyurethanes via a Two-Step Prepolymer Method
This protocol outlines the synthesis of a polyurethane from this compound, a diisocyanate, and a polyol.
Materials:
-
This compound (chain extender)
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol ) (polyol)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous dimethylformamide (DMF) (solvent)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Prepolymer Synthesis: In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve PTMG in anhydrous DMF.
-
Heat the solution to 70-80°C and add MDI dropwise with vigorous stirring. The molar ratio of NCO to OH groups should be approximately 2:1.
-
After the addition is complete, continue stirring at 80°C for 2-3 hours to form the isocyanate-terminated prepolymer.
-
Chain Extension: In a separate flask, prepare a solution of this compound in anhydrous DMF.
-
Cool the prepolymer solution to 40-50°C and add the this compound solution dropwise. The amount of this compound should be calculated to achieve the desired final polymer stoichiometry.
-
Add a catalytic amount of DBTDL (a few drops) to the reaction mixture.
-
Continue stirring at 50-60°C for several hours until a significant increase in viscosity is observed.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol, wash the polymer thoroughly, and dry it in a vacuum oven at 60°C.
Visualizing Chemical Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical reactions and experimental workflows described in this guide.
Alternative Polymer Building Blocks
While this compound derivatives offer unique advantages, a variety of other monomers can be utilized to achieve specific polymer properties.
-
1,4-Butanediol: As the saturated analog, it serves as a direct benchmark. Polymers based on 1,4-butanediol generally exhibit good mechanical strength and thermal stability.[5]
-
Bio-based Furan Derivatives: Monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are derived from renewable resources and can be used to produce polyesters (e.g., PEF) with excellent barrier properties and high thermal stability.[6][7]
-
Poly(phenylene ethynylene) (PPE): These rigid-rod polymers are known for their high thermal stability and unique optoelectronic properties.[3][8] They can be used to create highly rigid segments within a polymer backbone.
The selection of a specific building block will ultimately depend on the desired balance of properties for the target application, including mechanical performance, thermal stability, processability, and potential for post-polymerization modification. The inclusion of the alkyne functionality from this compound derivatives provides a valuable tool for creating advanced and functional polymeric materials.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ADIPIC ACID POLYESTER - Ataman Kimya [atamanchemicals.com]
- 5. gantrade.com [gantrade.com]
- 6. Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate) | MDPI [mdpi.com]
- 7. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
In-Situ Monitoring of Butyne-1,4-diol Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise monitoring of chemical reactions is paramount in research and development, particularly within the pharmaceutical and fine chemical industries. For reactions involving Butyne-1,4-diol, a key intermediate in various industrial syntheses, real-time, in-situ monitoring provides critical data for process understanding, optimization, and control. This guide offers an objective comparison of various in-situ monitoring techniques applicable to this compound reactions, supported by available experimental data and detailed methodologies.
Introduction to In-Situ Monitoring Techniques
In-situ monitoring, a cornerstone of Process Analytical Technology (PAT), allows for the real-time analysis of a chemical reaction in its natural environment without the need for sample extraction. This approach offers significant advantages over traditional offline methods, including improved reaction understanding, enhanced safety, and greater process efficiency. For this compound reactions, such as its hydrogenation to 1,4-butanediol (B3395766) or cis-2-butene-1,4-diol, in-situ techniques can track the concentration of reactants, intermediates, and products, providing valuable kinetic and mechanistic insights.
This guide will focus on the following in-situ and online monitoring techniques:
-
Vibrational Spectroscopy:
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Raman Spectroscopy
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Online Chromatography:
-
High-Performance Liquid Chromatography (HPLC)
-
Comparison of In-Situ Monitoring Techniques
The selection of an appropriate in-situ monitoring technique depends on several factors, including the specific reaction conditions, the chemical species of interest, and the desired level of quantitative accuracy. The following table summarizes the key performance characteristics of the discussed techniques.
| Technique | Principle | Advantages | Disadvantages | Typical Analytes |
| In-Situ FTIR | Measures the absorption of infrared radiation by molecular vibrations. | High sensitivity to functional groups, fast response time, non-destructive. | Strong water absorption can interfere, probe material compatibility can be an issue. | C≡C, C=C, C-O, O-H bonds in this compound and its products. |
| In-Situ Raman | Measures the inelastic scattering of monochromatic light. | Excellent for aqueous solutions, sensitive to symmetric vibrations, non-destructive. | Weaker signal than FTIR, potential for fluorescence interference. | C≡C and C=C bonds, catalyst surface species. |
| In-Situ NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, highly quantitative, non-destructive. | Lower sensitivity, higher equipment cost, requires specialized flow cells for heterogeneous reactions. | All hydrogen-containing species (reactants, intermediates, products). |
| Online HPLC | Separates components of a mixture for subsequent detection. | High sensitivity and selectivity, well-established quantitative method. | Not truly in-situ (requires sample extraction and dilution), slower response time. | All components of the reaction mixture. |
Quantitative Data Summary
The following tables present a summary of quantitative data for monitoring hydrogenation reactions, which are the most common reactions involving this compound. While data directly comparing all techniques on this compound reactions is limited, the following provides a representative overview based on available literature for similar processes.
Table 1: Performance Metrics for In-Situ Spectroscopic Techniques in Hydrogenation Monitoring
| Parameter | In-Situ FTIR | In-Situ Raman | In-Situ NMR |
| Limit of Detection | ~0.1 - 1% (concentration) | ~0.5 - 5% (concentration) | ~mM concentrations |
| Response Time | Seconds | Seconds to minutes | Seconds to minutes |
| Quantitative Accuracy | Good (with calibration) | Good (with calibration) | Excellent |
| Selectivity | Moderate to High | High | Very High |
Table 2: Performance Metrics for Online HPLC in Hydrogenation Monitoring
| Parameter | Online HPLC |
| Limit of Detection | µg/L to mg/L range |
| Response Time | Minutes (including sampling and analysis) |
| Quantitative Accuracy | Excellent |
| Selectivity | Excellent |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of in-situ monitoring. Below are representative experimental protocols for the discussed techniques.
In-Situ FTIR Spectroscopy for this compound Hydrogenation
-
Instrumentation: A mid-infrared spectrometer equipped with a DiComp (diamond composite) or SiComp (silicon composite) attenuated total reflectance (ATR) immersion probe.
-
Reaction Setup: The hydrogenation reaction is carried out in a high-pressure reactor. The FTIR probe is inserted directly into the reaction vessel, ensuring the sensing element is fully submerged in the reaction mixture.
-
Data Acquisition: Spectra are collected in real-time throughout the reaction. The disappearance of the C≡C stretching band of this compound and the appearance of C=C (in 2-butene-1,4-diol) and C-C (in 1,4-butanediol) stretching bands are monitored.
-
Data Analysis: A calibration model, often based on partial least squares (PLS) regression, is developed by correlating the spectral data with offline measurements (e.g., GC-FID) of known concentrations. This model is then used to predict the concentrations of reactants and products in real-time.
In-Situ Raman Spectroscopy for this compound Hydrogenation
-
Instrumentation: A Raman spectrometer with a fiber-optic probe coupled to a laser source (e.g., 785 nm to minimize fluorescence).
-
Reaction Setup: The Raman probe is immersed in the reaction mixture within the reactor. For heterogeneous reactions, proper positioning of the probe is critical to avoid interference from solid catalyst particles.
-
Data Acquisition: Raman spectra are continuously acquired. The intensity of the characteristic Raman bands for the C≡C triple bond of this compound and the C=C double bond of the intermediate are monitored.
-
Data Analysis: Similar to FTIR, a quantitative model can be built by correlating Raman peak intensities or areas with known concentrations determined by an offline reference method.
In-Line Flow NMR Spectroscopy for Hydrogenation Reactions
-
Instrumentation: A standard NMR spectrometer equipped with a flow-through cell or a microfluidic NMR chip.
-
Reaction Setup: The reaction is performed in a continuous flow reactor or a batch reactor from which a small stream is continuously circulated through the NMR flow cell. For heterogeneous catalysis, a filter is used to prevent catalyst particles from entering the NMR probe.[1][2][3][4][5]
-
Data Acquisition: A series of 1D ¹H NMR spectra are acquired automatically at set time intervals. The integrals of the characteristic peaks for the protons in this compound, 2-butene-1,4-diol, and 1,4-butanediol are monitored.
-
Data Analysis: The concentration of each species is directly proportional to the integral of its corresponding NMR signal. This allows for direct quantitative monitoring without the need for extensive calibration models.
Online HPLC for this compound Hydrogenation
-
Instrumentation: A standard HPLC system equipped with an appropriate column (e.g., C18) and detector (e.g., UV or RI). An automated sampling system is used to draw samples from the reactor.
-
Reaction Setup: The reaction is carried out in a batch or flow reactor. The automated sampling system is connected to the reactor and programmed to withdraw samples at specific time intervals. The withdrawn sample is often quenched and diluted before injection into the HPLC.
-
Data Acquisition: The HPLC system separates the components of the reaction mixture, and the detector provides a chromatogram. The peak areas corresponding to this compound and its hydrogenation products are recorded.
-
Data Analysis: Calibration curves are generated by injecting standards of known concentrations. The concentrations of the components in the reaction samples are then determined from their respective peak areas using these calibration curves.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathway for this compound hydrogenation and a general experimental workflow for in-situ reaction monitoring.
Conclusion
The selection of an in-situ monitoring technique for this compound reactions is a critical decision that impacts process development and control. Vibrational spectroscopies like FTIR and Raman offer rapid, non-destructive monitoring with good sensitivity, making them well-suited for real-time control. In-situ NMR provides unparalleled structural detail and quantitative accuracy, though with higher cost and complexity. Online HPLC, while not strictly in-situ, remains a powerful tool for its high sensitivity and selectivity, especially for complex reaction mixtures. By carefully considering the specific requirements of the reaction and the desired outcomes, researchers can select the most appropriate technique to gain deeper insights into their chemical processes, leading to the development of more robust, efficient, and safer manufacturing methods.
References
Efficacy of Butyne-1,4-diol as a corrosion inhibitor compared to commercial alternatives
A Comparative Guide to the Efficacy of Butyne-1,4-diol as a Corrosion Inhibitor
In the field of materials science and industrial chemistry, the selection of an effective corrosion inhibitor is paramount to ensure the longevity and integrity of metallic components, particularly in acidic environments. This guide provides a comparative analysis of this compound, a well-documented acetylenic alcohol, against established commercial corrosion inhibitors. The comparison is based on available experimental data from scientific literature, focusing on inhibition efficiency and mechanistic understanding. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a technical overview of corrosion inhibition methodologies.
Performance Data of Corrosion Inhibitors
The following tables summarize the quantitative data on the corrosion inhibition efficiency of this compound and a common commercial alternative, Propargyl Alcohol. It is crucial to note that the experimental conditions in the cited studies vary, and direct comparisons should be made with caution.
Table 1: Efficacy of this compound as a Corrosion Inhibitor
| Metal Substrate | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Mild Steel | 0.5 M H₂SO₄ | 0.5 - 5 mM | 25 - 50 | Up to 98 | |
| API 5L X65 Steel | 2 M Na₂CO₃/1 M NaHCO₃ | 5 mM | Not Specified | ~92 |
Table 2: Efficacy of Propargyl Alcohol (Commercial Alternative) as a Corrosion Inhibitor
| Metal Substrate | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Duplex Stainless Steel | 10% HCl | 500 - 1000 mg/L | 40 | 95.70 - 96.24 | |
| Duplex Stainless Steel | 15% HCl | 500 - 1000 mg/L | 40 | 89.12 - 91.70 | |
| Duplex Stainless Steel | 10% HCl | 500 - 1000 mg/L | 55 | 93.60 - 95.13 | |
| Duplex Stainless Steel | 15% HCl | 500 - 1000 mg/L | 55 | 80.82 - 86.15 | |
| Steel | 10% HCl | 200 ppm | 30 - 90 | ~95 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the experimental protocols for the key techniques used to evaluate the efficacy of this compound as a corrosion inhibitor for mild steel in a sulfuric acid medium.
1. Weight Loss Measurements
-
Specimen Preparation: Mild steel specimens with a composition of (in weight%) C 0.01, Si 0.35, P 0.018, Cr 0.04, Mo 0.03, Ni 0.017, Cu 0.02, Al 0.06, and the remainder Fe, were used. The dimensions of the specimens were 1x15x15 mm.
-
Surface Treatment: The samples were polished to a mirror finish using emery paper, followed by aqueous alumina (B75360) suspensions with particle sizes down to 0.05 µm. They were then degreased by sonication in analytical reagent grade ethanol (B145695) and dried with nitrogen.
-
Experimental Procedure: The prepared specimens were immersed in 100 mL of 0.5 M H₂SO₄ solution, both with and without various concentrations of this compound, for 6 hours. The temperature was maintained at a constant 25, 40, or 50 °C.
-
Inhibition Efficiency Calculation: The weight loss of the specimens was measured, and the inhibition efficiency (η%w) was calculated using the formula: η%w = [(W₀ - W) / W₀] * 100 where W₀ and W are the weight loss in the absence and presence of the inhibitor, respectively.
2. Electrochemical Impedance Spectroscopy (EIS)
-
Electrode Preparation: A mild steel electrode was embedded in epoxy resin, exposing a surface area of 1 cm² to the electrolyte. The surface was pre-treated in the same manner as for the weight loss experiments.
-
Electrochemical Cell: A standard three-electrode cell was used, with the mild steel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Measurement Procedure: The working electrode was immersed in the 0.5 M H₂SO₄ solution (with and without the inhibitor) until a stable open-circuit potential was reached. EIS measurements were then performed at the open-circuit potential over a frequency range of 100 kHz to 10 mHz, with a 5 mV amplitude sinusoidal voltage.
-
Data Analysis: The impedance data was analyzed to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Corrosion Inhibitor Evaluation
The following diagram illustrates a typical workflow for assessing the performance of a corrosion inhibitor.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Simplified Mechanism of Corrosion Inhibition
The diagram below outlines the fundamental principle of how a corrosion inhibitor functions by forming a protective barrier on the metal surface.
Caption: Simplified model of corrosion inhibition mechanism.
Discussion
This compound demonstrates high inhibition efficiency for steel in both sulfuric acid and carbonate/bicarbonate solutions. The presence of a triple bond in its molecular structure is believed to facilitate strong adsorption onto the metal surface, forming a protective film that impedes the corrosion process. This mechanism is characteristic of acetylenic alcohols, which are a well-established class of corrosion inhibitors.
Propargyl alcohol, a widely used commercial inhibitor, also exhibits excellent performance, particularly in hydrochloric acid environments. While the available data does not allow for a direct, quantitative comparison of efficacy under identical conditions, both this compound and Propargyl Alcohol are shown to be highly effective corrosion inhibitors. The choice between them may depend on the specific application, including the type of metal, the nature and concentration of the corrosive medium, the operating temperature, and economic considerations.
It is generally accepted that the effectiveness of acetylenic alcohol inhibitors is due to the interaction of the π-electrons in the triple bond with the metal surface. The formation of a protective film acts as a barrier to the corrosive species.
Conclusion
This compound is a highly effective corrosion inhibitor for steel in acidic and alkaline environments, with reported efficiencies comparable to or exceeding those of some commercial alternatives under specific conditions. However, the lack of standardized, comparative studies necessitates a careful evaluation of inhibitors for each specific application. The experimental protocols and data presented in this guide provide a foundation for such evaluations. Future research should focus on direct, head-to-head comparisons of this compound with a broader range of commercial inhibitors under identical, industrially relevant conditions to establish a more definitive performance benchmark.
Life Cycle Assessment of Polymers Derived from 1,4-Butanediol: A Comparative Guide
A comprehensive analysis of the environmental impact of polymers derived from 1,4-butanediol (B3395766) (BDO), a key derivative of 1,4-butynediol, reveals a landscape of both environmental benefits and challenges. While direct life cycle assessment (LCA) data for polymers synthesized from 1,4-butynediol remains scarce in publicly available literature, a robust body of research exists for its hydrogenated counterpart, 1,4-butanediol. This guide provides an objective comparison of the life cycle assessments of two major polymers derived from BDO: Polybutylene Terephthalate (PBT) and Polybutylene Succinate (PBS), offering researchers, scientists, and drug development professionals a data-driven overview of their environmental performance.
The production of 1,4-butanediol itself can follow two primary routes: a conventional petrochemical process or a more contemporary bio-based pathway. The environmental footprint of the resulting polymers is significantly influenced by the origin of this foundational monomer. Bio-based BDO, often produced through the fermentation of sugars from renewable feedstocks like wheat straw or cardoon, generally exhibits a reduced environmental load compared to its fossil-based counterpart.[1][2] Studies have shown that bio-based BDO can lead to a substantial reduction in greenhouse gas emissions over its life cycle.[3][4]
Comparative Life Cycle Assessment Data
The following tables summarize key quantitative data from life cycle assessments of PBT and PBS, highlighting the differences between fossil-based and bio-based production routes where data is available.
Table 1: Global Warming Potential (GWP) of BDO-Derived Polymers and Precursors
| Polymer/Precursor | Production Route | Global Warming Potential (kg CO2 eq. per kg) | Data Source/Notes |
| 1,4-Butanediol (BDO) | Fossil-Based | Data varies depending on the specific process (e.g., Reppe process). | The Reppe process, using acetylene (B1199291) and formaldehyde, is a common fossil-based route.[1][5] |
| Bio-Based (from wheat straw) | Lower than fossil-based BDO.[1] | A study showed a general reduction in environmental impacts compared to fossil-based BDO.[6] | |
| Bio-Based (from cardoon) | 7.25 (including biogenic carbon emission) | Based on an industrial-scale biorefinery model.[2] | |
| Polybutylene Terephthalate (PBT) | Fossil-Based | The production from petroleum-based raw materials is energy-intensive and leads to emissions.[7] | PBT is known for its durability, which can reduce the need for frequent replacements, potentially lowering its overall lifetime environmental impact.[7][8] |
| Polybutylene Succinate (PBS) | Hybrid (Bio-based succinic acid, petroleum-based BDO) | 35% lower GWP compared to a conventional glass fiber reinforced polypropylene (B1209903) composite.[9][10][11] | This "hybrid" approach demonstrates a significant reduction in environmental impact.[9][10] |
| Bio-Based (from food waste) | 5.19 | This value is noted to be lower than conventional PBS production.[3] |
Table 2: Energy Consumption in Polymer Production
| Polymer | Production Step/Process | Energy Consumption (MJ per kg) | Data Source/Notes |
| Polybutylene Succinate (PBS) | Overall Process (from food waste) | The overall process energy efficiency was reported as 34.07%.[3] | The use of large amounts of steam in separation and purification significantly impacts energy efficiency.[3] |
| General Polymers | Primary Production | Varies significantly by polymer type. Polyolefins (like PE and PP) generally have lower production energy demands than more complex polymers like PET. | A study comparing 12 different polymers provides a framework for this comparison.[12] |
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible assessment of a polymer's life cycle. The standard framework for Life Cycle Assessment is defined by ISO 14040 and ISO 14044, which outline the four main phases: goal and scope definition, life cycle inventory (LCI), life cycle impact assessment (LCIA), and interpretation.[13]
Key Methodological Considerations in Polymer LCAs:
-
System Boundaries: The scope of the assessment can be "cradle-to-gate" (from raw material extraction to the factory gate) or "cradle-to-grave" (including use and end-of-life).[13] The choice of system boundary significantly influences the results.
-
Functional Unit: To ensure a fair comparison, a functional unit must be clearly defined. For polymers, this is often 1 kg of produced polymer.
-
Life Cycle Inventory (LCI): This phase involves the meticulous collection of data on all inputs (raw materials, energy, water) and outputs (products, emissions, waste) for each stage of the polymer's life cycle. For bio-based polymers, this includes agricultural inputs for feedstock cultivation.[1]
-
Life Cycle Impact Assessment (LCIA): The LCI data is then translated into potential environmental impacts. Common impact categories include global warming potential, acidification potential, eutrophication potential, and fossil fuel depletion.[6] Various software tools, such as SimaPro, and databases, like Ecoinvent, are widely used for these calculations.[5]
Example Experimental Protocol: Synthesis of Polybutylene Succinate (PBS)
The synthesis of PBS typically involves a two-step process:
-
Esterification: Succinic acid and 1,4-butanediol are reacted to form PBS oligomers. This reaction is usually carried out at elevated temperatures (e.g., 180-200°C) under a nitrogen atmosphere to prevent oxidation. Water is removed as a byproduct.
-
Polycondensation: The resulting oligomers are then subjected to higher temperatures (e.g., 220-240°C) and a high vacuum to increase the molecular weight of the polymer. A catalyst, such as titanium-based compounds, is often used to accelerate the reaction.
The specific reaction conditions, including temperature, pressure, catalyst type, and reaction time, can be varied to control the final properties of the PBS polymer.[14]
Visualizing Synthesis Pathways and Workflows
Diagram 1: Synthesis of Polybutylene Terephthalate (PBT)
Caption: Synthesis pathway of Polybutylene Terephthalate (PBT).
Diagram 2: Synthesis of Polybutylene Succinate (PBS)
Caption: Synthesis pathway of Polybutylene Succinate (PBS).
Diagram 3: General Workflow for Life Cycle Assessment (LCA)
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LCA of 1,4-Butanediol Produced via Direct Fermentation of Sugars from Wheat Straw Feedstock within a Territorial Biorefinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. real.mtak.hu [real.mtak.hu]
- 10. mdpi.com [mdpi.com]
- 11. eionet.europa.eu [eionet.europa.eu]
- 12. mdpi.com [mdpi.com]
- 13. Climate Impact of Primary Plastic Production | Energy Analysis Division [energyanalysis.lbl.gov]
- 14. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Butyne-1,4-diol: A Step-by-Step Guide
For researchers and professionals in the scientific community, the proper disposal of chemical waste is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. Butyne-1,4-diol, a versatile but hazardous chemical, requires a meticulous and informed approach to its disposal. This guide provides essential, step-by-step procedures to ensure the safe and compliant disposal of this compound.
This compound is classified as a hazardous substance, being toxic if swallowed or inhaled, harmful in contact with skin, and capable of causing severe skin burns and eye damage.[1][2][3][4] Therefore, its waste must be managed as hazardous waste in accordance with local, state, and federal regulations.[5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical safety goggles, neoprene gloves, and protective clothing.[6] All handling of this compound waste should be conducted in a well-ventilated area, and personnel should be trained on its proper handling and storage. In case of a spill, evacuate the area, and for cleanup, collect the solid material in a convenient and safe manner and deposit it in sealed containers for disposal.[6]
Step-by-Step Disposal Protocol
-
Waste Identification and Characterization:
-
All waste containing this compound must be classified as hazardous waste.
-
The waste generator is responsible for accurately identifying and characterizing the waste.[5] This includes understanding any other constituents mixed with the this compound.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization.
-
-
Segregation and Storage:
-
This compound waste must be segregated from non-hazardous waste and other incompatible chemical waste streams.
-
Store the waste in a designated, well-ventilated, cool, and dry area, away from sources of ignition and incompatible materials such as strong acids, strong bases, and oxidizing agents.[1][6]
-
Use tightly sealed, properly labeled containers. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound," along with the associated hazards.
-
-
Container Management:
-
Ensure that waste containers are in good condition and compatible with this compound.
-
Keep containers securely closed except when adding or removing waste.
-
Contaminated solid waste, such as gloves and paper towels, should be collected separately in labeled containers.[5]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste contractor with all necessary information, including the Safety Data Sheet (SDS) for this compound.
-
The primary method for the disposal of flammable solids like this compound is typically high-temperature incineration in a specialized facility equipped with pollution control measures.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| UN Number | 2716 | [7] |
| CAS Number | 110-65-6 | [1] |
| Hazard Class | 6.1 (Toxic) | [3][4] |
| Flash Point | 128 °C (262.4 °F) | [6] |
| Autoignition Temperature | 410 °C (770 °F) | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
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|---|---|---|
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
